molecular formula C11H21NO2 B1308211 (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid CAS No. 34635-77-3

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Cat. No.: B1308211
CAS No.: 34635-77-3
M. Wt: 199.29 g/mol
InChI Key: FYRZDTBPIGOXCS-UHFFFAOYSA-N
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Description

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2)6-8(5-9(13)14)7-11(3,4)12-10/h8,12H,5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRZDTBPIGOXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397704
Record name (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34635-77-3
Record name (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic molecule that serves as a highly valuable building block in medicinal chemistry and materials science.[1][] Its structure uniquely combines a sterically hindered piperidine ring with a carboxylic acid moiety. The piperidine core is a prevalent scaffold in numerous FDA-approved pharmaceuticals, valued for conferring favorable pharmacokinetic properties.[3] The four methyl groups at the 2 and 6 positions create significant steric hindrance around the nitrogen atom, defining its chemical behavior as a non-nucleophilic base and making it a precursor to stable nitroxide radicals like TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl).[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers in drug development and chemical synthesis.

Core Chemical and Physical Properties

The fundamental properties of a molecule dictate its handling, reactivity, and suitability for various applications. This compound is typically available as its hydrochloride salt to improve stability and solubility.[6][7]

Structural and Physicochemical Data

The molecule's identity is defined by its structure and associated physical constants.

structure cluster_piperidine p <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>CH<SUB>3SUB>TD><TD>TD><TD>CH<SUB>3SUB>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>|TD><TD>TD>TR><TR><TD>TD><TD>CTD><TD>-----TD><TD>NTD><TD>-----TD><TD>CTD>TR><TR><TD>TD><TD>|TD><TD>TD><TD>|TD><TD>TD><TD>|TD>TR><TR><TD>CH<SUB>2SUB>TD><TD>TD><TD>TD><TD>HTD><TD>TD><TD>CH<SUB>2SUB>TD>TR><TR><TD>|TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>|TD>TR><TR><TD>TD><TD>CHTD><TD>-----TD><TD>CH<SUB>2SUB>TD><TD>-----TD><TD>TD>TR><TR><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>CH<SUB>2SUB>TD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>C=OTD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>OHTD><TD>TD><TD>TD><TD>TD><TD>TD>TR>TABLE>

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource(s)
CAS Number 34635-77-3 (Free base)[8][9]
52598-90-0 (HCl salt)[7]
Molecular Formula C₁₁H₂₁NO₂[8]
Molecular Weight 199.29 g/mol (Free base)
235.75 g/mol (HCl salt)[6]
Appearance Solid[6]
IUPAC Name This compound[8]
InChI Key KJYVYQNKXSZKFC-UHFFFAOYSA-N (HCl salt)[6]
Solubility Soluble in Methanol, Water (as HCl salt)[10]

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the four equivalent methyl groups appearing as a sharp singlet, and the protons of the acetic acid moiety. The N-H proton signal may be broad. In related structures, the gem-dimethyl groups appear around 1.1-1.2 ppm, while the ring CH and CH₂ protons resonate between 1.7-2.0 ppm.[11] The CH₂ group of the acetic acid moiety would likely appear as a doublet around 2.3 ppm.

  • ¹³C NMR Spectroscopy : The carbon spectrum would show distinct signals for the quaternary carbons bearing the methyl groups, the methyl carbons themselves, the carbons of the piperidine ring, and the carbonyl and methylene carbons of the acetic acid group.

  • Mass Spectrometry : In its hydrochloride salt form, electrospray ionization (ESI) mass spectrometry would show a prominent molecular ion peak [M+H]⁺ at m/z 199.29 corresponding to the free base.

  • Infrared (IR) Spectroscopy : Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1700-1730 cm⁻¹), and an N-H stretch from the secondary amine (around 3300-3500 cm⁻¹).

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this molecule are central to its utility.

General Synthesis Pathway

A common synthetic route starts from the commercially available 2,2,6,6-tetramethyl-4-piperidone. The synthesis involves extending the carbon chain at the 4-position, a strategy adaptable from standard organic transformations.

synthesis_workflow start 2,2,6,6-Tetramethyl-4-piperidone step1 Wittig or Horner-Wadsworth- Emmons Reaction start->step1 e.g., Triethyl phosphonoacetate intermediate α,β-Unsaturated Ester Intermediate step1->intermediate step2 Catalytic Hydrogenation (e.g., H₂, Pd/C) intermediate->step2 product_ester Ethyl (2,2,6,6-Tetramethylpiperidin- 4-yl)acetate step2->product_ester step3 Saponification (e.g., NaOH or Ba(OH)₂) product_ester->step3 final_product (2,2,6,6-Tetramethylpiperidin- 4-yl)acetic acid step3->final_product

Caption: Plausible synthetic workflow for the target compound.

This pathway leverages well-established reactions. The initial olefination reaction creates a carbon-carbon double bond, which is then reduced along with any potential reduction of the piperidine ring if it were in a nitroxide state. The final hydrolysis step yields the desired carboxylic acid.

Core Reactivity

The molecule's reactivity is governed by its two primary functional groups: the hindered secondary amine and the carboxylic acid.

  • Hindered Amine Reactivity : The steric bulk from the four methyl groups adjacent to the piperidine nitrogen significantly diminishes its nucleophilicity while retaining its basicity (pKa ~10.75 for the parent amine).[5] This makes it an excellent non-nucleophilic base in organic reactions. The most significant reaction of this amine is its oxidation to a stable nitroxide radical, TEMPO.

  • Carboxylic Acid Reactivity : The acetic acid moiety undergoes typical carboxylic acid reactions. It can be readily converted to esters, amides, or acid chlorides, providing a versatile handle for covalently linking the tetramethylpiperidine scaffold to other molecules.

  • Oxidation to 4-Carboxy-TEMPO : The secondary amine can be oxidized using reagents like hydrogen peroxide with a sodium tungstate catalyst to form 4-Carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Carboxy-TEMPO).[12][13] The resulting product is a stable free radical, a key property exploited in many applications.[14]

oxidation_reaction reactant <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acidTD>TR><TR><TD>N-H groupTD>TR>TABLE> product <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>4-Carboxy-TEMPOTD>TR><TR><TD>N-O• (Nitroxide Radical)TD>TR>TABLE> reactant->product Oxidation (e.g., H₂O₂ / Na₂WO₄)

Caption: Oxidation of the piperidine nitrogen to a stable nitroxide radical.

Key Applications in Scientific Research

The unique structural features of this compound and its derivatives make them indispensable in several fields.

  • Medicinal Chemistry Building Block : The piperidine motif is a cornerstone in drug design.[3] This compound provides a robust scaffold for synthesizing novel therapeutic agents, with the carboxylic acid group serving as an attachment point for various pharmacophores to explore structure-activity relationships (SAR).[1][15]

  • Spin Labeling for EPR Spectroscopy : The oxidized form, 4-Carboxy-TEMPO, is a widely used spin label.[16] The carboxylic acid allows it to be covalently attached to biomolecules like proteins or peptides.[17] Electron Paramagnetic Resonance (EPR) spectroscopy can then be used to study the local environment, dynamics, and conformational changes of the labeled biomolecule.[18][19]

  • Antioxidant and Radical Scavenging Studies : Nitroxides like 4-Carboxy-TEMPO are known to react with reactive oxygen species (ROS), making them useful probes for studying oxidative stress in biological systems.[18][20][21]

  • Heterogeneous Catalysis : When immobilized on a solid support (e.g., silica), 4-Carboxy-TEMPO can be used as a recyclable, heterogeneous catalyst for the selective oxidation of alcohols.[13]

Experimental Protocol: Synthesis of 4-Carboxy-TEMPO

This protocol describes the oxidation of the parent amine to its corresponding stable nitroxide radical, a common and critical transformation. This method is adapted from established procedures for TEMPO derivative synthesis.[12]

Objective: To synthesize 4-Carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Carboxy-TEMPO) from this compound.

Materials:

  • This compound hydrochloride

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Deionized water

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in deionized water. Neutralize the solution by slowly adding sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

  • Catalyst Addition: Add sodium tungstate dihydrate (0.05 eq) to the solution and stir until it dissolves.

  • Oxidation: Cool the flask in an ice bath to 0-5 °C. Slowly add hydrogen peroxide (30%, 1.5 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 4-Carboxy-TEMPO, which can be further purified by recrystallization if necessary.

Safety and Handling

The hydrochloride salt of this compound is classified as a warning-level hazard (GHS07), indicating it can be harmful if swallowed.[6] Its oxidized form, 4-Carboxy-TEMPO, is an irritant to the skin, eyes, and respiratory system.[13] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

  • 2-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETIC ACID. (n.d.). 2a biotech. Retrieved January 17, 2026, from [Link]

  • Synthesis of N-(2,2,6,6-tetramethyl-4-piperidinyl)tetrachlorophthalamic acid. (n.d.). Google Patents.
  • Synthesis of Nitronyl Nitroxide Radical-Modified Multi-Walled Carbon Nanotubes and Oxidative Desulfurization in Fuel. (2024). MDPI. Retrieved January 17, 2026, from [Link]

  • Photochemical generation of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical from caged nitroxides by near-infrared two-photon irradiation and its cytocidal effect on lung cancer cells. (2019). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Shapiro, A. B., Skripnichenko, L. N., Pavlikov, V. V., & Rozantsev, E. G. (1979). SYNTHESIS OF NITROXYL RADICALS BASED ON 4-ETHYNYL-4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDINE.
  • Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Molecular structure of stabilized NO radicals, 4-carboxy-TEMPO (Rx=H)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Wong, T. L., & Schwenk, R. (1974). New Synthesis of Nitroxyl Radicals of the Piperidine and Tetrahydropyridine Series. Canadian Journal of Chemistry, 52(19), 3381-3383.
  • 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester. (n.d.). US EPA. Retrieved January 17, 2026, from [Link]

  • Tempo carboxylic acid. (n.d.). PubChem - NIH. Retrieved January 17, 2026, from [Link]

  • Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2026). American Chemical Society. Retrieved January 17, 2026, from [Link]

  • 2,2,6,6-Tetramethylpiperidine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. (2015). ACS Publications. Retrieved January 17, 2026, from [Link]

  • The Crucial Role of 2,2,6,6-Tetramethylpiperidin-4-ol in Modern Materials. (n.d.). LinkedIn. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Acetic acid. (n.d.). CAS Common Chemistry. Retrieved January 17, 2026, from [Link]

  • (2,2,6,6-tetramethylpiperidin-4-yl) hexadecanoate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-yl 4-(2-Oxo-1-azepinyl). (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

  • Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2026). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. (n.d.). Google Patents.
  • Bis(2,2,6,6-tetramethyl-4-piperidyl) succinate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. (2015). PubMed. Retrieved January 17, 2026, from [Link]

  • 2,2,6,6-TETRAMETHYLPIPERIDINE-4-CARBOXYLIC ACID, HYDROCHLORIDE SALT. (2024). ChemBK. Retrieved January 17, 2026, from [Link]

  • (2,2,6,6-Tetramethylpiperidin-4-yl) octadecanoate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Acetic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2,2,6,6-tetramethyl-4-(4-vinylbenzyloxy)piperidine-1-oxyl. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Sterically Hindered Building Block

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid and its derivatives are crucial building blocks in medicinal chemistry and materials science. The sterically hindered piperidine core, often referred to as a "hindered amine light stabilizer" (HALS) scaffold, imparts unique properties such as resistance to oxidation and thermal degradation. In drug development, this moiety is incorporated into novel therapeutic agents to enhance their stability and pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic pathway to this compound, offering in-depth technical details and field-proven insights for its practical implementation.

A Multi-Stage Synthetic Approach: From Simple Precursors to a Complex Scaffold

The most industrially viable and commonly employed synthesis of this compound is a multi-step process commencing with readily available and inexpensive starting materials. The overall pathway can be dissected into three key stages:

  • Formation of the Piperidone Core: Synthesis of 2,2,6,6-tetramethyl-4-piperidone, also known as triacetonamine (TAA).

  • Carbon Chain Elongation: Introduction of a two-carbon nitrile-containing side chain at the 4-position of the piperidone ring via a Wittig-Horner reaction.

  • Final Functional Group Transformation: Reduction of the exocyclic double bond and subsequent hydrolysis of the nitrile to the desired carboxylic acid.

This guide will now delve into the intricate details of each stage, providing both the theoretical underpinnings and practical experimental protocols.

Stage 1: Synthesis of the Keystone Intermediate: 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)

The synthesis of triacetonamine from acetone and ammonia is a classic condensation reaction that forms the heterocyclic core of the target molecule.[1][2][3][4][5][6] This process is typically performed under pressure and at elevated temperatures in the presence of a catalyst.

Reaction Mechanism and Causality of Experimental Choices

The formation of triacetonamine is a complex cascade of reactions involving aldol condensations, Michael additions, and cyclization. The choice of catalyst is critical to favor the formation of the desired six-membered ring over other potential side products. Acidic catalysts are commonly employed to facilitate the various condensation steps.[1] The reaction is often carried out in an autoclave to manage the vapor pressure of acetone and ammonia at the required reaction temperatures.

Experimental Protocol: Batch Synthesis of Triacetonamine

The following protocol is a representative example of a batch process for the synthesis of triacetonamine.[1]

Materials:

  • Acetone

  • Ammonia (gaseous or aqueous solution)

  • Ammonium chloride or other suitable acid catalyst

  • Calcium chloride (optional, as a dehydrating agent)

Procedure:

  • Charge a high-pressure autoclave with acetone and the chosen catalyst (e.g., ammonium chloride).

  • If using gaseous ammonia, it is introduced into the sealed reactor. The molar ratio of acetone to ammonia is a critical parameter and typically ranges from 4:1 to 20:1.[1]

  • The autoclave is heated to a temperature between 60°C and 120°C.[1]

  • The reaction is maintained at this temperature for several hours (typically 4-8 hours) under constant stirring. The pressure in the reactor will be in the range of 1 to 50 atmospheres.[1]

  • After the reaction is complete, the autoclave is cooled, and the excess pressure is carefully vented.

  • The crude reaction mixture is then subjected to a work-up procedure, which may involve neutralization, filtration, and distillation to isolate the triacetonamine. The product is often isolated as a hydrate.

Parameter Typical Range Reference
Acetone:Ammonia Molar Ratio4:1 to 20:1[1]
Temperature60°C - 120°C[1]
Pressure1 - 50 atm[1]
Reaction Time4 - 8 hours[1]
CatalystAcid catalysts (e.g., NH₄Cl)[1]
Yield70-80% (with respect to converted acetone)[1]

Stage 2: Carbon Chain Elongation via the Wittig-Horner Reaction

With the triacetonamine core in hand, the next crucial step is the introduction of the two-carbon side chain. The Wittig-Horner reaction is an efficient and widely used method for this transformation, employing a phosphonate ylide to convert the ketone into an α,β-unsaturated nitrile.[7][8][9][10]

Mechanism and Reagent Selection

The Wittig-Horner reaction involves the nucleophilic attack of a phosphonate carbanion on the carbonyl carbon of triacetonamine. The resulting intermediate then collapses to form an alkene and a water-soluble phosphate byproduct, which simplifies purification. Diethyl cyanomethylphosphonate is the reagent of choice for this step as it directly introduces the required cyanomethylidene group.[8] The use of a strong base, such as sodium hydride or potassium tert-butoxide, is necessary to deprotonate the phosphonate and generate the reactive ylide.

Wittig_Horner_Mechanism cluster_0 Ylide Formation cluster_1 Reaction with Ketone Phosphonate (EtO)₂P(O)CH₂CN Ylide [(EtO)₂P(O)CHCN]⁻Na⁺ Phosphonate->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Intermediate Betaine Intermediate Ylide->Intermediate Nucleophilic Attack Triacetonamine Triacetonamine Triacetonamine->Intermediate Unsaturated_Nitrile (2,2,6,6-Tetramethylpiperidin-4-ylidene)acetonitrile Intermediate->Unsaturated_Nitrile Elimination

Caption: Mechanism of the Wittig-Horner Reaction.

Experimental Protocol: Synthesis of (2,2,6,6-Tetramethylpiperidin-4-ylidene)acetonitrile

Materials:

  • 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)

  • Diethyl cyanomethylphosphonate

  • Strong base (e.g., Sodium Hydride or Potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base in the anhydrous solvent.

  • To this suspension, add diethyl cyanomethylphosphonate dropwise at a controlled temperature (typically 0°C to room temperature).

  • Stir the mixture until the deprotonation is complete, indicated by the cessation of gas evolution if using sodium hydride.

  • Add a solution of triacetonamine in the anhydrous solvent to the ylide solution dropwise.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Parameter Typical Condition Reference
ReagentDiethyl cyanomethylphosphonate[8]
BaseSodium Hydride, Potassium tert-butoxide[7][10]
SolventAnhydrous THF, DMF[7]
Temperature0°C to reflux[7]
Reaction Time2 - 24 hours[7]

Stage 3: Reduction and Hydrolysis to this compound

The final stage of the synthesis involves two key transformations: the reduction of the carbon-carbon double bond and the hydrolysis of the nitrile group to a carboxylic acid.

Catalytic Hydrogenation of the Alkene

Catalytic hydrogenation is the most common method for the reduction of the exocyclic double bond in (2,2,6,6-tetramethylpiperidin-4-ylidene)acetonitrile.[11][12] This method offers high selectivity and yields.

Catalyst and Conditions:

  • Catalysts: Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are highly effective catalysts for this transformation.

  • Solvent: Alcohols such as ethanol or methanol are typically used as solvents.

  • Hydrogen Pressure: The reaction is carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars.

  • Temperature: The hydrogenation is generally performed at room temperature.

The product of this step is (2,2,6,6-tetramethylpiperidin-4-yl)acetonitrile.

Hydrolysis of the Nitrile

The final step is the hydrolysis of the nitrile group to the carboxylic acid. This can be achieved under either acidic or basic conditions.[13]

  • Acidic Hydrolysis: Heating the nitrile in the presence of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, will yield the carboxylic acid hydrochloride salt.[14]

  • Basic Hydrolysis: Refluxing the nitrile with a strong base like sodium hydroxide or potassium hydroxide, followed by acidification, will also afford the desired carboxylic acid.

Experimental Protocol: Two-Step Conversion to the Final Product

Part A: Catalytic Hydrogenation

  • Dissolve (2,2,6,6-tetramethylpiperidin-4-ylidene)acetonitrile in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C (typically 5-10 mol%).

  • Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen.

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude (2,2,6,6-tetramethylpiperidin-4-yl)acetonitrile.

Part B: Nitrile Hydrolysis (Acidic Conditions)

  • To the crude (2,2,6,6-tetramethylpiperidin-4-yl)acetonitrile, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture, which may cause the product to precipitate as the hydrochloride salt.

  • Collect the solid by filtration, wash with a small amount of cold water or another suitable solvent, and dry under vacuum to yield this compound hydrochloride.[14]

Synthesis_Pathway Acetone Acetone & Ammonia TAA 2,2,6,6-Tetramethyl-4-piperidone (TAA) Acetone->TAA Condensation & Cyclization UnsaturatedNitrile (2,2,6,6-Tetramethylpiperidin-4-ylidene)acetonitrile TAA->UnsaturatedNitrile Wittig-Horner Reaction (Diethyl cyanomethylphosphonate, Base) SaturatedNitrile (2,2,6,6-Tetramethylpiperidin-4-yl)acetonitrile UnsaturatedNitrile->SaturatedNitrile Catalytic Hydrogenation (H₂, Pd/C) FinalProduct This compound SaturatedNitrile->FinalProduct Hydrolysis (Acid or Base)

Caption: Overall Synthesis Pathway.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. The three-stage pathway described in this guide, starting from acetone and ammonia, offers a robust and scalable route to this valuable building block. For researchers and drug development professionals, a thorough understanding of the underlying mechanisms and experimental nuances of each step is paramount for successful and efficient synthesis. Future research in this area may focus on the development of more sustainable and atom-economical catalytic systems, particularly for the initial condensation reaction and the final reduction and hydrolysis steps, to further enhance the overall efficiency and environmental footprint of this important synthetic route.

References

  • Process for preparing 2,2,6,6-tetramethyl-4-piperidone. (1985). Google Patents.
  • Process for preparing triacetone amine. (1986). Google Patents.
  • Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine). (2008). Sciencemadness.org. Retrieved from [Link]

  • Synthesis of triacetonamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Wittig & Wittig-Horner reactions. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Purification of 2,2,6,6-tetramethyl-4-piperidinol ester derivative. (1998). Google Patents.
  • Synthesis of diethyl (2,2,6,6-tetramethyl-4-piperidyl)-aminomethylphosphonate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of 2,2,6,6-tetramethyl-4-piperidone (I). (n.d.). PrepChem.com. Retrieved from [Link]

  • 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method. (n.d.). Patsnap. Retrieved from [Link]

  • Ru and Ruδ+ Synergistic Catalysis Efficiently Promotes 2,2,6,6-Tetramethyl-4-Piperidone Hydrogenation for 2,2,6,6-Tetramethyl-4-Piperidinol Preparation. (2024). ResearchGate. Retrieved from [Link]

  • Wittig–Horner reagents: powerful tools in the synthesis of 5-and 6-heterocyclic compounds; shedding light on their application in pharmaceutical chemistry. (2016). SciSpace. Retrieved from [Link]

  • EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. (2013). CDN. Retrieved from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (n.d.). Redalyc. Retrieved from [Link]

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Spectroscopic Profile of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid is a key building block in the synthesis of various chemical entities, including hindered amine light stabilizers (HALS) and active pharmaceutical ingredients. Its unique structure, combining a sterically hindered piperidine ring with a carboxylic acid moiety, imparts specific chemical properties that are of great interest in materials science and drug development. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in further chemical transformations.

Molecular Structure and Spectroscopic Correlation

The foundation of interpreting spectroscopic data lies in understanding the molecule's structure. This compound consists of a piperidine ring substituted at the 2 and 6 positions with gem-dimethyl groups, and an acetic acid group at the 4-position. This structure dictates the electronic and vibrational environments of each atom and bond, giving rise to a unique spectroscopic fingerprint.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing KBr KBr Pellet FTIR FTIR Spectrometer KBr->FTIR ATR ATR ATR->FTIR Background Background Subtraction FTIR->Background Analysis Spectrum Analysis Background->Analysis

Caption: Workflow for Infrared Spectroscopy Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₂₁NO₂) is 199.29 g/mol . In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 200.30.

  • Key Fragmentation Patterns: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:

    • Loss of the carboxylic acid group: A significant fragment would likely correspond to the loss of the COOH group (45 Da), resulting in a peak at m/z 154.

    • Alpha-cleavage: Cleavage of the bond between the piperidine ring and the acetic acid side chain would also be a prominent fragmentation pathway.

    • Ring fragmentation: The tetramethylpiperidine ring can undergo characteristic fragmentation, leading to smaller charged species.

MS_Fragmentation M [M+H]⁺ m/z 200.30 F1 Loss of COOH m/z 155.15 M->F1 - COOH F2 Loss of CH₂COOH m/z 142.15 M->F2 - CH₂COOH

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ species, respectively.

  • Tandem MS (MS/MS): To confirm the structure, perform tandem mass spectrometry on the molecular ion peak to observe its characteristic fragmentation pattern.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS signatures based on its molecular structure, researchers and scientists are better equipped to identify and characterize this important chemical compound. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. It is the author's hope that this guide will serve as a valuable resource for professionals working with this and related molecules.

References

  • NIST Chemistry WebBook. 4-Piperidinol, 2,2,6,6-tetramethyl-. [Link]

A Technical Guide to the Biological Activity of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the biological activities associated with (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid and its analogs. These compounds are derivatives of the well-studied 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) family of nitroxide radicals. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the known and potential therapeutic applications of this chemical class. A significant focus is placed on their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. While specific data on the this compound analog is limited, this guide synthesizes the broader knowledge of related piperidine nitroxides to provide a foundational understanding and a framework for future research. Detailed experimental protocols for evaluating the biological activities of these compounds are also presented to facilitate further investigation.

Introduction: The Therapeutic Potential of Piperidine Nitroxides

The 2,2,6,6-tetramethylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a class of stable nitroxide radicals.[1] These compounds, most notably TEMPO and its derivatives, possess a unique stable free radical in the form of a nitroxyl group (N-O•). This feature is central to their diverse biological activities, which primarily stem from their ability to participate in redox reactions within biological systems.[2]

The core mechanism of action for many piperidine nitroxides is their ability to scavenge reactive oxygen species (ROS), effectively functioning as antioxidants.[3][4] This ROS scavenging can occur through various mechanisms, including mimicking the activity of the antioxidant enzyme superoxide dismutase (SOD).[2] Beyond direct ROS scavenging, these compounds can modulate cellular redox states, influencing a variety of signaling pathways implicated in inflammation, neurodegeneration, and cancer.[2]

The substituent at the 4-position of the piperidine ring plays a crucial role in modulating the physicochemical properties and biological activity of these compounds.[3][4][5] Variations at this position can influence factors such as solubility, cell permeability, and interaction with biological targets. This guide focuses specifically on analogs bearing an acetic acid moiety at the 4-position, exploring how this functional group may influence the therapeutic potential of the parent piperidine nitroxide structure.

Key Biological Activities and Mechanisms of Action

Antioxidant Properties

The hallmark of piperidine nitroxides is their potent antioxidant activity. They are known to effectively scavenge a wide range of reactive oxygen species, thereby mitigating oxidative stress, a key pathological factor in numerous diseases.

Mechanism of Action: The antioxidant activity of these compounds is primarily attributed to their nitroxide moiety, which can catalytically detoxify ROS. For instance, they can mimic the function of superoxide dismutase (SOD) by catalyzing the dismutation of superoxide radicals to hydrogen peroxide and oxygen.[2]

A study investigating the structure-activity relationship of various 4-substituted piperidine nitroxides demonstrated that the nature of the substituent at the 4-position significantly influences their antioxidative potency.[3][4] While the nitroxide group is essential for activity, the 4-position substituent can modulate the compound's ability to scavenge ROS.[3][4] For example, in one study, the 4-acetate ester derivative of TEMPO showed comparatively lower activity in inhibiting malondialdehyde formation and H2O2-induced hemolysis than other analogs like the 4-amino or 4-azido derivatives.[3][4] This suggests that the electronic and steric properties of the 4-substituent are critical determinants of antioxidant efficacy.

Diagram: Generalized Antioxidant Mechanism of Piperidine Nitroxides

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., O2•-) Nitroxide This compound (Nitroxide form) ROS->Nitroxide Oxidation Detoxified_ROS Detoxified Species (e.g., H2O2) ROS->Detoxified_ROS Nitroxide->ROS Reduction Oxoammonium Oxoammonium Cation Nitroxide->Oxoammonium Hydroxylamine Hydroxylamine Nitroxide->Hydroxylamine Reduction Cellular_Reductants Cellular Reductants (e.g., Ascorbate) Oxoammonium->Cellular_Reductants Reduction Hydroxylamine->Nitroxide Oxidation Cellular_Reductants->Nitroxide

Caption: Redox cycling of piperidine nitroxides in ROS scavenging.

Anti-Inflammatory Effects

The overproduction of ROS is a key driver of inflammation. By mitigating oxidative stress, this compound analogs are predicted to exhibit significant anti-inflammatory properties. Acetic acid itself has been shown to alleviate inflammatory responses in some models.

Potential Mechanism of Action: The anti-inflammatory effects of these compounds are likely multifactorial. By reducing ROS levels, they can inhibit the activation of pro-inflammatory signaling pathways such as NF-κB. This, in turn, can lead to a decrease in the production of inflammatory mediators like cytokines and chemokines. The acetic acid moiety might also contribute to the anti-inflammatory profile, potentially through mechanisms involving the modulation of inflammatory cell function.

Neuroprotective Potential

Oxidative stress is a major contributor to neuronal damage in a variety of neurodegenerative diseases and acute brain injuries. The ability of piperidine nitroxides to cross the blood-brain barrier and exert antioxidant effects within the central nervous system makes them promising candidates for neuroprotective therapies. For instance, 4-aminopyridine has shown neuroprotective properties in preclinical models.[6][7]

Potential Mechanism of Action: The primary neuroprotective mechanism is believed to be the reduction of oxidative damage to neurons. By scavenging ROS, these compounds can prevent lipid peroxidation, protein oxidation, and DNA damage in neuronal cells, thereby promoting cell survival. The hydrophilic nature of the acetic acid group may influence the pharmacokinetic profile of the compound, affecting its ability to penetrate the central nervous system and exert its effects.

Anticancer Activity

The role of ROS in cancer is complex, with high levels often promoting tumor progression but also rendering cancer cells more susceptible to oxidative damage-induced cell death. The redox-modulating properties of piperidine nitroxides have led to their investigation as potential anticancer agents. Acetic acid has also been shown to induce cell death in gastric cancer cell lines.[8]

Potential Mechanism of Action: The anticancer activity of these compounds could arise from their ability to selectively induce oxidative stress in cancer cells, which often have a compromised antioxidant defense system compared to normal cells. This can trigger apoptotic cell death pathways. Additionally, by modulating redox-sensitive signaling pathways, these compounds may inhibit cancer cell proliferation, migration, and invasion. The cytotoxic effects of acetic acid could also contribute to the overall anticancer activity.[8][9]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of this compound and its analogs, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Antioxidant Activity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the free radical scavenging ability of a compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox should be used as a positive control.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another common method for assessing antioxidant capacity.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•+ will quench the color, and the reduction in absorbance at 734 nm is measured.

  • Protocol:

    • Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound.

    • Add a small volume of the test compound dilution to a larger volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Use Trolox as a standard.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Diagram: Workflow for In Vitro Antioxidant Assays

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare Test Compound Dilutions DPPH2 Add DPPH Solution DPPH1->DPPH2 DPPH3 Incubate (30 min, dark) DPPH2->DPPH3 DPPH4 Measure Absorbance (517 nm) DPPH3->DPPH4 Analysis Calculate % Inhibition & IC50/TEAC DPPH4->Analysis ABTS1 Prepare Test Compound Dilutions ABTS2 Add ABTS•+ Solution ABTS1->ABTS2 ABTS3 Incubate (6 min) ABTS2->ABTS3 ABTS4 Measure Absorbance (734 nm) ABTS3->ABTS4 ABTS4->Analysis Start Test Compound Start->DPPH1 Start->ABTS1

Sources

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid: A Versatile Scaffold for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Therapeutic Potential with Sterically Hindered Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is a paramount objective. The piperidine ring, a ubiquitous heterocyclic motif, has long been recognized as a "privileged scaffold" in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key interactions with biological targets have cemented its status as a foundational building block. This guide delves into a specific, yet highly promising, iteration of this scaffold: (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid. The introduction of the sterically demanding gem-dimethyl groups at the 2 and 6 positions of the piperidine ring imparts a unique set of properties that can be strategically exploited to overcome common challenges in drug design, such as metabolic instability and off-target effects. This document serves as a comprehensive technical resource, providing insights into the synthesis, chemical properties, and therapeutic applications of this intriguing scaffold, with the aim of empowering researchers to harness its full potential in the development of next-generation therapeutics.

The Core Scaffold: Physicochemical Properties and Synthetic Landscape

The this compound scaffold is characterized by a piperidine ring bearing four methyl groups at the 2 and 6 positions, with an acetic acid moiety at the 4-position. This unique substitution pattern is central to its utility in drug design.

Key Physicochemical Attributes

The defining feature of the 2,2,6,6-tetramethylpiperidine (TMP) core is its significant steric hindrance around the nitrogen atom.[2] This has several important consequences:

  • Reduced Basicity and Nucleophilicity: The bulky methyl groups electronically and sterically shield the nitrogen lone pair, making it a weaker base and a poor nucleophile compared to less substituted piperidines.[3] This property is advantageous in minimizing off-target interactions with biological macromolecules.

  • Enhanced Metabolic Stability: The gem-dimethyl groups protect the adjacent positions on the piperidine ring from metabolic oxidation by cytochrome P450 enzymes, a common route of degradation for many piperidine-containing drugs.[1] This can lead to an extended plasma half-life and improved bioavailability.

  • Conformational Rigidity: The steric strain imposed by the four methyl groups restricts the conformational flexibility of the piperidine ring, which can be beneficial for locking the molecule into a bioactive conformation and improving binding affinity to a specific target.

  • Lipophilicity Contribution: The four methyl groups increase the lipophilicity of the scaffold, a factor that must be carefully balanced during the drug design process to ensure optimal absorption, distribution, metabolism, and excretion (ADME) properties.

The acetic acid side chain provides a crucial handle for synthetic modification, allowing for the facile introduction of a wide array of functional groups through well-established amide bond formation chemistries.

Synthetic Strategies

The synthesis of this compound and its precursors typically starts from readily available materials. A common approach involves the use of 4-amino-2,2,6,6-tetramethylpiperidine as a key intermediate.

Conceptual Synthetic Workflow:

G A 4-Amino-2,2,6,6-tetramethylpiperidine B Diazotization A->B C Intermediate B->C D Cyanation C->D E 4-Cyanomethyl-2,2,6,6-tetramethylpiperidine D->E F Hydrolysis E->F G This compound F->G

Figure 1. A conceptual synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound hydrochloride

A plausible synthetic route, based on established chemical transformations, is outlined below. Note: This is a representative protocol and may require optimization.

  • Step 1: Conversion of 4-amino-2,2,6,6-tetramethylpiperidine to 4-hydroxy-2,2,6,6-tetramethylpiperidine.

    • Dissolve 4-amino-2,2,6,6-tetramethylpiperidine in an aqueous acidic solution (e.g., dilute sulfuric acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite dropwise while maintaining the temperature below 10 °C.

    • Stir the reaction mixture for a specified time to allow for the formation of the diazonium salt, which then decomposes to the corresponding alcohol.

    • Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify by distillation or crystallization.

  • Step 2: Conversion of 4-hydroxy-2,2,6,6-tetramethylpiperidine to 4-bromo- or 4-tosyloxy-2,2,6,6-tetramethylpiperidine.

    • React the alcohol with a suitable brominating agent (e.g., PBr₃) or tosyl chloride in the presence of a base (e.g., pyridine) to introduce a good leaving group at the 4-position.

  • Step 3: Introduction of the cyano group.

    • React the resulting bromide or tosylate with a cyanide salt (e.g., sodium cyanide) in a polar aprotic solvent (e.g., DMSO) to yield 4-cyanomethyl-2,2,6,6-tetramethylpiperidine.

  • Step 4: Hydrolysis of the nitrile.

    • Subject the nitrile to acidic or basic hydrolysis to convert the cyano group into a carboxylic acid, yielding this compound.

  • Step 5: Formation of the hydrochloride salt.

    • Dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrogen chloride in the same or a miscible solvent to precipitate the hydrochloride salt.

Applications in Drug Design: A Scaffold for Diverse Therapeutic Areas

The unique structural and physicochemical properties of the this compound scaffold make it an attractive starting point for the design of novel therapeutic agents across various disease areas. The acetic acid moiety serves as a versatile linker to incorporate pharmacophoric elements that can interact with specific biological targets.

Central Nervous System (CNS) Disorders

The piperidine nucleus is a well-established pharmacophore for CNS-active drugs. The steric bulk of the tetramethylpiperidine group can be leveraged to fine-tune receptor selectivity and improve brain penetration by masking polar functionalities.

  • Potential as Acetylcholinesterase (AChE) Inhibitors: Donepezil, a widely prescribed drug for Alzheimer's disease, features a piperidine ring.[4] Derivatives of this compound could be designed to interact with the active site of AChE, with the tetramethylpiperidine core potentially offering improved metabolic stability compared to less substituted analogs.

Oncology

The tetramethylpiperidine-N-oxyl (TEMPO) moiety, a stable free radical derived from 2,2,6,6-tetramethylpiperidine, has shown promise in cancer therapy.[5] The parent scaffold can be used to develop compounds that target cancer-specific pathways.

  • Aurora Kinase Inhibitors: A series of 2,4-bisanilinopyrimidines bearing a 2,2,6,6-tetramethylpiperidine-N-oxyl moiety have been identified as selective inhibitors of Aurora A kinase, a key regulator of mitosis and a target in oncology.[5] The this compound scaffold could be used to develop novel Aurora kinase inhibitors by attaching appropriate pharmacophores to the acetic acid side chain.

Anti-inflammatory and Analgesic Agents

Arylalkanoic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] The this compound scaffold can be considered a bioisosteric replacement for the aryl group in traditional NSAIDs, with the potential for an improved side-effect profile.

  • Modulation of Prostaglandin Synthesis: By attaching appropriate aromatic or heteroaromatic moieties to the acetic acid side chain, it may be possible to design compounds that inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the this compound scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Modification of the Acetic Acid Side Chain

The carboxylic acid group is a primary site for derivatization.

  • Amide Bond Formation: Coupling of the carboxylic acid with a diverse library of amines is a straightforward strategy to explore the chemical space around a biological target. The nature of the substituent on the amine will significantly influence the biological activity.

General Amide Coupling Protocol:

  • Activation of the Carboxylic Acid: Dissolve this compound in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine). Stir at room temperature for a short period to form the activated ester.

  • Addition of the Amine: Add the desired primary or secondary amine to the reaction mixture.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous work-up to remove the coupling reagents and byproducts.

  • Purification: Purify the desired amide product by column chromatography or crystallization.

Amide Coupling Workflow:

G A This compound C Activated Ester Intermediate A->C Activation B Coupling Agent (e.g., HATU) + Base (e.g., DIPEA) E Amide Product C->E Nucleophilic Attack D Primary or Secondary Amine (R-NH2)

Figure 2. General workflow for the synthesis of amide derivatives.

  • Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group can be replaced with other acidic functional groups, such as tetrazoles or hydroxamic acids, to modulate acidity, membrane permeability, and metabolic stability.[7]

Modification of the Piperidine Ring

While the 2,2,6,6-tetramethyl substitution is a defining feature, further modifications can be explored.

  • N-Alkylation/N-Arylation: The secondary amine of the piperidine ring can be functionalized to introduce additional diversity and modulate the overall properties of the molecule.

Biophysical and Pharmacological Characterization

A thorough evaluation of the biophysical and pharmacological properties of novel derivatives is essential for their progression as drug candidates.

In Vitro Assays
  • Target-Based Assays: For target-specific drug design, enzymatic or receptor binding assays are crucial to determine the potency (e.g., IC₅₀ or Kᵢ) and selectivity of the compounds.

  • Cell-Based Assays: Cellular assays are used to assess the functional activity of the compounds in a more physiologically relevant context.

  • ADME Profiling:

    • Metabolic Stability: Incubation of the compounds with liver microsomes or hepatocytes is a standard method to assess their susceptibility to metabolic degradation.

    • Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays are used to predict intestinal absorption.

    • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are employed to determine the extent of binding to plasma proteins, which influences the free drug concentration.

In Vivo Studies

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety in a whole-animal system.

Future Perspectives and Conclusion

The this compound scaffold represents a largely untapped resource in drug discovery. Its inherent steric hindrance and the synthetic tractability of the acetic acid side chain offer a compelling platform for the design of novel therapeutics with potentially improved pharmacokinetic profiles. While the current body of literature specifically focused on this scaffold in medicinal chemistry is limited, the foundational principles of drug design and the known properties of the 2,2,6,6-tetramethylpiperidine moiety provide a strong rationale for its exploration. Future research efforts directed at the synthesis and biological evaluation of diverse libraries of compounds derived from this scaffold are warranted and hold the promise of yielding novel drug candidates for a range of therapeutic indications. This guide serves as a foundational document to inspire and inform such endeavors, paving the way for the next generation of innovative medicines.

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  • Kulkarni, S. K., et al. (2008). Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. Indian Journal of Pharmaceutical Sciences, 70(3), 350-353.

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In Vitro Screening of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Screening (2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid (4-TMPA) Derivatives

The this compound (4-TMPA) scaffold represents a unique chemical starting point for drug discovery. The sterically hindered piperidine ring offers metabolic stability, while the acetic acid moiety provides a handle for a variety of chemical modifications, allowing for the creation of a diverse library of derivatives. This structural framework holds potential for interaction with a range of biological targets. Previous research on related piperidine-containing compounds has hinted at activities spanning from neuroprotection to anti-inflammatory and anticancer effects[1]. This guide provides a comprehensive, technically-grounded framework for the in vitro screening of a novel library of 4-TMPA derivatives, designed to elucidate their therapeutic potential across these key areas. Our approach is structured as a multi-tiered screening cascade, a strategy that enables rapid, informed decision-making and resource optimization throughout the early stages of drug discovery[2].

Part 1: The Screening Cascade: A Strategic Approach to Hit Identification

A tiered screening cascade is essential for efficiently interrogating a compound library. This strategy prioritizes high-throughput, cost-effective assays in the initial phase to broadly assess activity and triage inactive compounds. Subsequent tiers employ more complex, lower-throughput assays to confirm activity, elucidate mechanisms of action, and evaluate specificity for the most promising hits.

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary Screening (Target-Oriented) cluster_2 Tier 3: Mechanistic & Confirmatory Assays Primary_Screening General Cell Viability/ Cytotoxicity Assays (e.g., XTT Assay) Neuroprotection Neuroprotective Assays (e.g., H₂O₂-induced toxicity) Primary_Screening->Neuroprotection Active Compounds Anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) Primary_Screening->Anti_inflammatory Active Compounds Anticancer Anticancer Assays (e.g., Cancer Cell Line Proliferation) Primary_Screening->Anticancer Active Compounds Receptor_Binding Receptor Binding Assays Neuroprotection->Receptor_Binding Confirmed Hits Pathway_Analysis Signaling Pathway Analysis Neuroprotection->Pathway_Analysis Confirmed Hits Enzyme_Inhibition Enzyme Inhibition Kinetics Anti_inflammatory->Enzyme_Inhibition Confirmed Hits Anticancer->Pathway_Analysis Confirmed Hits

Caption: A multi-tiered in vitro screening cascade for 4-TMPA derivatives.

Part 2: Tier 1 - Primary Screening: Assessing General Cytotoxicity and Viability

The initial step in our screening cascade is to evaluate the general cytotoxic profile of the 4-TMPA derivative library across a panel of relevant cell lines. This serves a dual purpose: to identify compounds with potential anticancer activity and to flag non-specific cytotoxicity early in the process. For this, the XTT assay is a robust and efficient choice.

The XTT Assay: A Superior Choice for High-Throughput Screening

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability[3][4]. Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product[3][4]. The intensity of the color is directly proportional to the number of viable cells[3].

Why XTT over MTT? While both XTT and MTT assays are based on the reduction of a tetrazolium salt, the XTT assay offers a significant advantage in its workflow. The formazan product of XTT is water-soluble, eliminating the need for a solubilization step that is required in the MTT assay[3][5]. This simplification reduces handling steps, minimizes potential for error, and makes the XTT assay more amenable to high-throughput screening[5].

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

    • Include wells with medium only as a background control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each 4-TMPA derivative in a suitable solvent (e.g., DMSO).

    • Create a dilution series of each compound.

    • Add the desired concentrations of the test compounds to the appropriate wells. Include a vehicle control (solvent only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation and Addition:

    • Thaw the XTT reagent and electron-coupling reagent.

    • Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well[3].

  • Incubation and Absorbance Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator[3].

    • Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance[3].

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Part 3: Tier 2 - Secondary Screening: Exploring Therapeutic Potential

Compounds that demonstrate interesting activity in the primary screen, or those with low cytotoxicity, will advance to secondary, more target-oriented assays. Here, we will explore three potential therapeutic avenues: neuroprotection, anti-inflammatory, and anticancer activity.

Neuroprotective Screening

Given that some piperidine derivatives have shown acetylcholinesterase inhibitory activity, exploring the neuroprotective potential of the 4-TMPA library is a logical step[1]. A common in vitro model for neuroprotection involves inducing oxidative stress in a neuronal cell line, such as the human neuroblastoma SH-SY5Y line, and assessing the ability of the test compounds to mitigate the resulting cell death[6][7].

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in appropriate media.

    • Seed the cells into 96-well plates at an optimal density and allow them to adhere for 24 hours.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the 4-TMPA derivatives for a specified period (e.g., 2 hours).

  • Induction of Oxidative Stress:

    • Expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) for 24 hours[8].

  • Assessment of Cell Viability:

    • Following the incubation period, assess cell viability using the XTT assay as described in Part 2.

  • Data Analysis:

    • Compare the viability of cells treated with 4-TMPA derivatives and H₂O₂ to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.

Anti-inflammatory Screening

Chronic inflammation is implicated in a wide range of diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform. An in vitro assay to screen for COX-2 inhibitory activity can provide valuable insights into the anti-inflammatory potential of the 4-TMPA derivatives[9][10].

This assay typically utilizes a purified enzyme and measures the production of prostaglandin E2 (PGE2).

  • Reagent Preparation:

    • Prepare assay buffer, purified COX-2 enzyme, arachidonic acid (substrate), and the 4-TMPA derivative solutions.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compounds at various concentrations.

    • Pre-incubate the mixture for a short period to allow for compound-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time.

  • Quantification of PGE2:

    • Stop the reaction.

    • Measure the concentration of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each compound concentration relative to a control without an inhibitor.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticancer Screening

For compounds that exhibited significant cytotoxicity in the primary screen, further investigation into their anticancer potential is warranted. This involves screening against a panel of cancer cell lines to assess specificity and potency[11][12][13].

  • Cell Line Panel:

    • Select a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

  • Dose-Response and IC₅₀ Determination:

    • For each cell line, perform a dose-response experiment using the XTT assay as described in Part 2.

    • Expose the cells to a range of concentrations of the active 4-TMPA derivatives for 72 hours.

    • Calculate the IC₅₀ value for each compound in each cell line.

  • Data Presentation:

    • Summarize the IC₅₀ values in a table for easy comparison of the compounds' potency and selectivity across the different cancer cell lines.

Compound IDCell Line 1 (IC₅₀, µM)Cell Line 2 (IC₅₀, µM)Cell Line 3 (IC₅₀, µM)
4-TMPA-00115.2> 10022.5
4-TMPA-0025.88.16.5
4-TMPA-003> 100> 100> 100
Positive Control 2.13.51.8

Part 4: Tier 3 - Mechanistic & Confirmatory Assays

The most promising hits from the secondary screens will be subjected to more in-depth mechanistic studies to confirm their mode of action and to further validate them as lead candidates.

Receptor Binding Assays

If a neuroprotective compound is hypothesized to act through a specific receptor, a radioligand binding assay can be used to determine its affinity for that target[14][15][16]. These assays measure the displacement of a radioactively labeled ligand with a known affinity for the receptor by the test compound[14][17].

Receptor_Binding cluster_0 Receptor Binding Assay Receptor Receptor Radioligand Radioligand Receptor->Radioligand Binds Compound 4-TMPA Derivative Receptor->Compound Competes for Binding

Caption: Competitive receptor binding assay principle.

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest.

  • Binding Reaction:

    • In a reaction tube, combine the cell membranes, a fixed concentration of the radioligand, and increasing concentrations of the 4-TMPA derivative.

    • Incubate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters to remove any non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of radioligand binding against the concentration of the 4-TMPA derivative to determine the IC₅₀ value.

    • Calculate the binding affinity (Ki) of the compound for the receptor.

Enzyme Inhibition Kinetics

For compounds that show activity in enzyme-based assays, such as the COX-2 inhibition screen, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive)[18][19]. This is achieved by performing enzyme kinetic studies.

  • Enzyme Assay Setup:

    • Set up the enzyme reaction as described in the secondary screen.

  • Varying Substrate and Inhibitor Concentrations:

    • Perform the assay with a range of substrate concentrations in the absence and presence of different fixed concentrations of the 4-TMPA derivative.

  • Data Analysis:

    • Measure the initial reaction velocities at each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.

    • The changes in these parameters will reveal the mechanism of inhibition.

Conclusion: From Hits to Leads

This comprehensive in vitro screening guide provides a robust and logical framework for the initial evaluation of a library of novel this compound derivatives. By employing a tiered approach, from high-throughput primary screens to detailed mechanistic studies, researchers can efficiently identify and validate promising hit compounds. The data generated from these assays will be critical for establishing structure-activity relationships and guiding the subsequent stages of lead optimization and preclinical development.

References

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A Technical Guide to the Physicochemical Characterization of (2,2,6,6-tetramethylpiperidin-4-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical framework for the physicochemical characterization of (2,2,6,6-tetramethylpiperidin-4-yl)acetic acid hydrochloride (CAS No: 52598-90-0). Designed for researchers, chemists, and drug development professionals, this document details the scientific rationale and validated experimental protocols for determining critical properties essential for preclinical and formulation development. We present methodologies for elucidating the acidity constant (pKa), solubility profile, and thermal characteristics of the title compound. Each section combines theoretical principles with actionable, step-by-step protocols, emphasizing experimental integrity and data reproducibility. The objective is to equip scientists with the necessary tools to generate a robust and reliable physicochemical profile, which is foundational for understanding the compound's behavior in biological and pharmaceutical systems.

Introduction and Chemical Identity

This compound hydrochloride is a bifunctional molecule featuring a sterically hindered piperidine ring and a carboxylic acid moiety. The hydrochloride salt form ensures stability and enhances aqueous solubility. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for its advancement in any research or development pipeline, directly influencing formulation strategy, pharmacokinetic profiling (ADME), and ultimate therapeutic efficacy.

This guide moves beyond a simple data sheet, focusing instead on the causality behind the experimental design. The protocols described herein are benchmark methods, ensuring that the data generated is not only accurate but also contextually relevant for regulatory and scientific scrutiny.

Table 1: Chemical Identity of this compound hydrochloride

IdentifierValueSource
IUPAC Name This compound;hydrochloride
CAS Number 52598-90-0[1]
Molecular Formula C₁₁H₂₂ClNO₂
Molecular Weight 235.75 g/mol
Chemical Structure
Canonical SMILES C1C(CC(N(C1(C)C)C)(C)C)CC(=O)O.Cl
Physical Form Solid

Acidity Constant (pKa) Determination by Potentiometric Titration

Scientific Rationale

The acidity constant (pKa) is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the charge state of the molecule at a given pH, which in turn governs its solubility, lipophilicity, membrane permeability, and receptor-binding interactions. The title compound possesses two ionizable centers: the carboxylic acid (acidic) and the piperidine nitrogen (basic).

  • Carboxylic Acid pKa (pKa₁): Expected to be in the typical range for aliphatic carboxylic acids (approx. 4-5). Below this pH, the group is neutral (-COOH); above it, it is ionized (-COO⁻).

  • Piperidine pKa (pKa₂): The conjugate acid of the piperidine nitrogen will have a pKa. The parent compound, 2,2,6,6-tetramethylpiperidine, has a pKaH of 11.07[2]. This value serves as a useful estimate for the secondary amine in the title compound. Below this pH, the nitrogen is protonated and positively charged (>NH₂⁺); above it, it is neutral (>NH).

Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement principle.[3][4] It involves monitoring pH changes as a function of the volume of a titrant (a strong base, like NaOH) added to a solution of the analyte.[5][6] The inflection points on the resulting titration curve correspond to the equivalence points, and the pH at the half-equivalence point equals the pKa.[4][5]

Experimental Workflow: Potentiometric Titration

pKa_Determination_Workflow cluster_prep System Preparation cluster_execution Experimental Execution cluster_analysis Analysis prep Preparation cal Calibrate pH meter (pH 4, 7, 10 buffers) titration Titrate with 0.1 M NaOH Record pH vs. Volume cal->titration Add Analyte & KCl to vessel Purge with N₂ analysis Plot pH vs. Titrant Volume Calculate 1st & 2nd Derivatives result pKa Values analysis->result Identify Inflection Points pH at half-equivalence = pKa A Prepare 0.1 M NaOH & 0.1 M HCl B Prepare 0.15 M KCl (Ionic Strength Adjuster) C Prepare 1 mM Analyte Solution

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions. Ensure the NaOH solution is carbonate-free.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[5]

    • Accurately weigh and dissolve the analyte in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to create a ~1 mM solution.[6]

  • Instrument Calibration:

    • Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[5] Ensure the calibration slope is within the acceptable range (95-105%).

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the 1 mM analyte solution into a thermostatted titration vessel maintained at 25 °C.[6]

    • Add a sufficient volume of the 0.15 M KCl solution.

    • If starting from the hydrochloride salt, the initial pH will be acidic. Begin titration with the 0.1 M NaOH solution.

    • Purge the solution with nitrogen for 5-10 minutes before and during the titration to displace dissolved CO₂.[5]

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH reading to stabilize after each addition. Record both the volume of titrant added and the corresponding pH.

    • Continue the titration until the pH reaches ~12 to ensure both equivalence points have been passed.[6]

  • Data Analysis and Interpretation:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately locate the equivalence points (where the first derivative is maximal and the second derivative is zero).

    • The volume of titrant at the halfway point to the first equivalence point corresponds to pKa₁. The pH at this volume is the pKa value.

    • The volume of titrant at the halfway point between the first and second equivalence points corresponds to pKa₂. The pH at this volume is the pKa value.

Aqueous Solubility Profile

Scientific Rationale

Aqueous solubility is a primary determinant of a drug's dissolution rate and bioavailability. For ionizable compounds, solubility is highly dependent on pH. The Biopharmaceutical Classification System (BCS) uses solubility as a key parameter to predict in vivo performance. Determining solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) is therefore mandatory.

The Shake-Flask method, as described in OECD Guideline 105, is the benchmark technique for determining thermodynamic equilibrium solubility.[7][8][9] It involves agitating an excess of the solid compound in a specific buffer until equilibrium is reached, followed by separating the solid and quantifying the concentration of the dissolved analyte in the supernatant.[10]

Experimental Workflow: Shake-Flask Solubility

Solubility_Workflow prep Preparation equilibration Equilibration prep->equilibration Add excess solid to pH buffers separation Phase Separation equilibration->separation Agitate at 25°C for 24-48h quant Quantification separation->quant Centrifuge or Filter (0.22 µm syringe filter) result Solubility Data quant->result Analyze supernatant (e.g., HPLC-UV)

Caption: Workflow for solubility determination via the Shake-Flask method.

Detailed Protocol
  • Preparation:

    • Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

    • Accurately weigh an amount of the solid compound known to be in excess of its expected solubility and add it to glass vials (in triplicate for each pH).[10]

    • Add a precise volume of the respective pH buffer to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker or rotator within a temperature-controlled incubator set to 25 °C (or 37 °C for biorelevant conditions).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary test can determine the necessary time.[10][11]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any undissolved solid particles.

    • Separate the dissolved analyte from the solid by either centrifugation at high speed or filtration through a low-binding 0.22 µm syringe filter (e.g., PVDF).

  • Quantification:

    • Prepare a standard calibration curve of the analyte using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Dilute the filtered supernatant if necessary to fall within the linear range of the calibration curve.

    • Analyze the samples and determine the concentration of the dissolved compound against the calibration curve.

  • Data Presentation:

    • The resulting solubility data should be compiled in a table, clearly stating the pH of the buffer and the corresponding equilibrium solubility.

Table 2: pH-Dependent Aqueous Solubility Data (Example Format)

Buffer pHTemperature (°C)Mean Solubility (µg/mL)Standard Deviation
1.225(Experimental Value)(Experimental Value)
4.525(Experimental Value)(Experimental Value)
6.825(Experimental Value)(Experimental Value)
7.425(Experimental Value)(Experimental Value)

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Scientific Rationale

Thermal analysis provides crucial information about the physical state, purity, and stability of a solid compound. Differential Scanning Calorimetry (DSC) is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] For a crystalline solid, this analysis yields:

  • Melting Point (Tₘ): The temperature at which the material transitions from a solid to a liquid. It is a key indicator of identity and purity. For pure crystalline compounds, the melting endotherm is sharp and well-defined.[13]

  • Enthalpy of Fusion (ΔHբ): The energy required to melt the solid, calculated from the area under the melting peak.

  • Polymorphism: The existence of multiple crystalline forms, which can have different melting points and solubilities. DSC is a primary screening tool for detecting polymorphic transitions.

The use of DSC for melting point determination is well-established in the pharmaceutical industry and is recognized by pharmacopeias such as the USP.[14][15]

Detailed Protocol
  • Instrument and System Suitability:

    • Use a calibrated DSC instrument. Perform temperature and enthalpy calibration using certified reference standards (e.g., Indium).

    • System suitability can be verified using USP Melting Point Reference Standards.[14][15]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely powdered solid sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan to serve as the reference.[13]

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample under a controlled nitrogen purge (to provide an inert atmosphere) at a constant heating rate, typically 10 °C/min.[14]

    • Scan a temperature range that brackets the expected melting point (e.g., from 25 °C to 250 °C).

  • Data Analysis and Interpretation:

    • The output is a thermogram plotting heat flow (mW) versus temperature (°C).

    • An endothermic event (a downward peak) will indicate melting.

    • Onset Temperature: The extrapolated temperature at which the melting process begins. This is often reported as the melting point.[14]

    • Peak Temperature: The temperature at which the rate of heat absorption is maximal.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHբ).

Table 3: Summary of Thermal Properties (Example Format)

ParameterValue
Melting Onset Temperature (Tₒ) (Experimental Value) °C
Melting Peak Temperature (Tₘ) (Experimental Value) °C
Enthalpy of Fusion (ΔHբ) (Experimental Value) J/g
Observations (e.g., "Sharp endotherm, indicative of crystalline material")

Conclusion

The physicochemical properties of this compound hydrochloride are fundamental to its successful development. The protocols outlined in this guide for determining pKa, aqueous solubility, and thermal characteristics represent robust, validated, and scientifically-grounded methodologies. Adherence to these experimental frameworks will generate a high-quality, reproducible dataset, enabling informed decision-making in medicinal chemistry, formulation science, and broader drug development programs.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Avdagić, A., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET and DMPK, 6(4), 246-264.
  • European Centre for Ecotoxicology and Toxicology of Chemicals. (2013). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (Technical Report No. 122).
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The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Tetramethylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,2,6,6-tetramethylpiperidine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its unique steric hindrance and conformational rigidity have given rise to a diverse family of derivatives with profound applications, ranging from Hindered Amine Light Stabilizers (HALS) to the versatile TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) radical and its analogs used in organic synthesis. More recently, the tetramethylpiperidine moiety has emerged as a privileged structure in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel tetramethylpiperidine compounds. It navigates the principles of rational design, explores advanced synthetic methodologies, and details the critical analytical techniques for characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of this important class of molecules.

The Rationale for Innovation: Discovering Novel Tetramethylpiperidine Scaffolds

The enduring relevance of the tetramethylpiperidine core lies in its inherent stability and the predictable influence of its sterically hindered nitrogen atom.[1] These properties can be strategically exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The discovery of novel tetramethylpiperidine compounds is increasingly driven by a synergistic approach that combines computational modeling with established medicinal chemistry principles.

Structure-Activity Relationship (SAR) as a Guiding Principle

The systematic exploration of how structural modifications to a molecule affect its biological activity is the essence of Structure-Activity Relationship (SAR) studies.[2][3] For tetramethylpiperidine derivatives, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Key areas of structural modification and their anticipated impact are summarized below.

Table 1: Strategic Modifications of the Tetramethylpiperidine Scaffold and Their Potential Impact on Biological Activity

Modification SitePotential ModificationsRationale and Potential Impact
N1 Position Alkylation, Arylation, AcylationModulates basicity, lipophilicity, and can introduce pharmacophoric elements. N-methylation is a common strategy in the development of polymeric HALS.[4]
C4 Position Hydroxylation, Amination, SpirocyclizationIntroduces polar functional groups to improve solubility and provides attachment points for further derivatization. Spirocyclic derivatives have shown promise as antileishmanial agents.[5][6]
C2, C6 Positions Introduction of additional substituents (beyond methyl)Further increases steric hindrance, potentially enhancing stability or altering binding selectivity.
C3, C5 Positions Functionalization via C-H activationProvides access to novel substitution patterns, enabling fine-tuning of molecular shape and electronic properties.[7]
Computational and In Silico Design Strategies

Modern drug discovery leverages computational tools to predict the biological activity and pharmacokinetic properties of novel compounds before their synthesis.[8] For tetramethylpiperidine derivatives, these approaches can:

  • Predict Binding Affinity: Molecular docking studies can simulate the interaction of designed ligands with target proteins, such as kinases or viral polymerases, providing insights into potential binding modes and affinities.[9][10]

  • Guide SAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, enabling the prediction of the potency of unsynthesized analogs.[8]

  • Assess ADMET Properties: In silico models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize candidates with favorable drug-like characteristics.

The Art of Creation: Synthesizing Novel Tetramethylpiperidine Compounds

The synthesis of novel tetramethylpiperidine derivatives often starts from commercially available precursors such as 2,2,6,6-tetramethyl-4-piperidone (triacetoneamine).[7] A multitude of synthetic strategies can be employed to introduce complexity and functionality to this core structure.

Multi-Component Reactions (MCRs) for Rapid Diversification

Multi-component reactions (MCRs) are powerful tools for the one-pot synthesis of complex molecules from three or more starting materials, offering high atom economy and operational simplicity.[11][12] For the synthesis of highly substituted piperidines, MCRs provide a rapid means of generating diverse libraries of compounds for biological screening.[11][13]

Experimental Protocol: One-Pot, Multi-Component Synthesis of Highly Substituted Piperidines

This protocol is adapted from a general method for the synthesis of functionalized piperidines and can be modified for tetramethylpiperidine precursors.[12]

  • Reaction Setup: To a solution of an aromatic aldehyde (1.0 mmol) and an amine (1.0 mmol) in ethanol (10 mL), add a β-ketoester (1.0 mmol) and a catalytic amount of a Lewis or Brønsted acid (e.g., Ce(SO₄)₂).

  • Reaction Execution: Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired polysubstituted piperidine.

Catalytic C-H Functionalization: A Frontier in Synthesis

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, enabling the introduction of functional groups at positions that are otherwise difficult to access.[14][15][16] For the tetramethylpiperidine scaffold, palladium-catalyzed C-H activation can be used to introduce aryl, alkyl, or heteroatom substituents at the C3 and C5 positions.[7]

Conceptual Workflow for C-H Functionalization of Tetramethylpiperidine

G TMP 2,2,6,6-Tetramethylpiperidine Directed_TMP N-Directed Tetramethylpiperidine TMP->Directed_TMP Introduction of Directing Group Pd_Intermediate Palladacycle Intermediate Directed_TMP->Pd_Intermediate C-H Activation Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Pd_Intermediate Oxidant Oxidant Oxidant->Pd_Catalyst Catalyst Regeneration Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Pd_Intermediate Functionalized_TMP Functionalized Tetramethylpiperidine Pd_Intermediate->Functionalized_TMP Reductive Elimination

Caption: Palladium-catalyzed C-H functionalization of tetramethylpiperidine.

Synthesis of Spiro-Tetramethylpiperidine Derivatives

Spirocyclic compounds, characterized by two rings sharing a single atom, often exhibit unique three-dimensional shapes that can lead to improved biological activity and physicochemical properties. The synthesis of spiro-tetramethylpiperidine derivatives can be achieved through various cyclization strategies.[5][6]

Experimental Protocol: Synthesis of a Spiro-Piperidine Derivative

This protocol is based on the synthesis of spiro heterocycles bearing a piperidine moiety.[5]

  • Initial Condensation: In a round-bottom flask, combine 1-benzyl-2,6-diarylpiperidin-4-one (1.0 equiv), an appropriate bifunctional reagent (e.g., thiosemicarbazide, 1.1 equiv), and a catalytic amount of piperidinium acetate in ethanol.

  • Cyclization: Reflux the reaction mixture for the required time, monitoring the progress by TLC.

  • Isolation and Purification: After cooling to room temperature, the product may precipitate. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

Verification and Validation: Characterization of Novel Tetramethylpiperidine Compounds

The unambiguous characterization of newly synthesized compounds is paramount to ensure their identity, purity, and structural integrity. A combination of spectroscopic and spectrometric techniques is typically employed.

Spectroscopic and Spectrometric Techniques

Table 2: Key Analytical Techniques for the Characterization of Tetramethylpiperidine Derivatives

TechniqueInformation ProvidedKey Features to Observe
¹H and ¹³C NMR Detailed structural information, including connectivity and stereochemistry.[17][18]Chemical shifts and coupling constants of the piperidine ring protons. The characteristic signals of the four methyl groups.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[19]The molecular ion peak corresponding to the expected mass. Fragmentation patterns can provide structural clues.
Infrared (IR) Spectroscopy Presence of functional groups.Characteristic absorption bands for N-H, C=O, C-N, and other functional groups introduced during synthesis.
High-Resolution Mass Spectrometry (HRMS) Exact mass, allowing for determination of the molecular formula.Provides high-confidence confirmation of the elemental composition.

Therapeutic Frontiers: Applications of Novel Tetramethylpiperidine Compounds in Drug Discovery

The versatility of the tetramethylpiperidine scaffold has led to its exploration in a wide range of therapeutic areas.

Anticancer Agents

Derivatives of tetramethylpiperidine have shown promise as anticancer agents. For instance, 2,4-bisanilinopyrimidines bearing a 2,2,6,6-tetramethylpiperidine-N-oxyl moiety have been identified as selective inhibitors of Aurora A kinase, a key regulator of mitosis.[9] The nitroxide radical is thought to play a role in the compound's potent anti-proliferative activity.

Antiviral Agents

The piperidine ring is a common motif in antiviral drugs. Novel piperidine-substituted arylpyrimidines have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[20] Structure-based drug design has been instrumental in optimizing the interactions of these compounds with the hydrophobic channel of the NNRTI binding pocket. Additionally, isatin derivatives incorporating a trifluoromethylpiperidine moiety have been investigated as broad-spectrum antiviral agents.

Conclusion and Future Perspectives

The discovery and synthesis of novel tetramethylpiperidine compounds represent a vibrant and rapidly evolving field of research. The convergence of rational design strategies, innovative synthetic methodologies, and a deeper understanding of the structure-activity relationships of these compounds is paving the way for the development of new therapeutic agents and advanced materials. Future efforts will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of new biological targets, and the application of machine learning and artificial intelligence to accelerate the design-synthesis-test cycle. The continued exploration of the chemical space around the tetramethylpiperidine core promises to unlock new opportunities for scientific discovery and technological innovation.

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The Structure-Activity Relationship of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The γ-aminobutyric acid (GABA) transporters (GATs) are critical regulators of inhibitory neurotransmission in the central nervous system (CNS), making them attractive targets for the therapeutic intervention of neurological disorders such as epilepsy, anxiety, and neuropathic pain. Inhibition of GATs increases the extracellular concentration of GABA, thereby enhancing GABAergic tone.[1] The (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid scaffold represents a promising, yet underexplored, platform for the design of novel GAT inhibitors. The strategic incorporation of gem-dimethyl groups on the piperidine ring is hypothesized to enforce a specific ring conformation, potentially leading to enhanced potency and subtype selectivity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this class of compounds, drawing upon established principles from related piperidine and pyrrolidine-based GAT inhibitors and the broader field of medicinal chemistry. We will explore the key structural motifs required for GAT inhibition, the anticipated impact of the tetramethyl substitution, and provide detailed experimental protocols for the synthesis and evaluation of these analogs.

Introduction: The Rationale for Targeting GABA Transporters

GABA is the primary inhibitory neurotransmitter in the mammalian CNS. Its action is terminated by its removal from the synaptic cleft by four distinct GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2] These transporters exhibit differential expression patterns throughout the brain, suggesting that subtype-selective inhibitors could offer therapeutic advantages with fewer side effects.[2] For instance, GAT1 is the most abundant transporter and is a validated target for anticonvulsant drugs like tiagabine.[1][3]

The this compound core is a conformationally restricted analog of GABA. The piperidine ring mimics the GABA backbone, while the acetic acid moiety provides a crucial binding interaction with the transporter. The defining feature of this scaffold is the presence of four methyl groups at the 2 and 6 positions of the piperidine ring. This gem-disubstitution is expected to significantly influence the conformational dynamics of the ring, a concept with profound implications in medicinal chemistry.[4]

Core Structure-Activity Relationship Principles for Piperidine-Based GAT Inhibitors

While a systematic SAR study on the this compound scaffold is not extensively documented in publicly available literature, we can infer key relationships from structurally related piperidine and pyrrolidine-based GAT inhibitors.

The Essential Role of the Carboxylic Acid Moiety

The carboxylic acid group is a fundamental pharmacophoric element for GAT inhibition, as it is believed to mimic the carboxylate of GABA and interact with a positively charged residue in the transporter's binding pocket. Bioisosteric replacement of the carboxylic acid with other acidic groups, such as phosphinic or phosphonic acids, has been explored in related piperidine analogs, often resulting in retained or modulated activity.[5]

The Piperidine Ring as a GABA Mimetic

The piperidine ring serves as a rigid scaffold to orient the key binding groups. The stereochemistry of substituents on the ring can significantly impact potency and selectivity. For example, in pyrrolidine-2-acetic acid derivatives, the (2S)-configuration is favored for GAT1 inhibition, while the (4R)-configuration at the 4-position enhances GAT3 inhibition.[6] This highlights the importance of a well-defined three-dimensional arrangement of functional groups for optimal interaction with the different GAT subtypes.

N-Substituents: The Key to Potency and Selectivity

Modification of the piperidine nitrogen is a common strategy to enhance the lipophilicity and introduce additional binding interactions, thereby increasing potency and modulating subtype selectivity. Large, lipophilic N-substituents are a hallmark of potent GAT1 inhibitors like tiagabine.[1] The nature and length of the N-substituent can be systematically varied to probe the lipophilic pockets of the GAT binding sites.

The "Gem-Dimethyl Effect": A Hypothesis for Enhanced Potency and Selectivity

The most intriguing aspect of the this compound scaffold is the presence of the gem-dimethyl groups at the 2 and 6 positions. This structural feature is known to have significant conformational and metabolic implications in medicinal chemistry.[4]

Conformational Restriction

The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of gem-dialkyl groups on a cyclic structure can favor a particular ring conformation and influence the rates of intramolecular reactions.[7] In the context of the piperidine ring, the four methyl groups are expected to restrict the ring's flexibility, locking it into a preferred chair conformation. This pre-organization of the scaffold into a bioactive conformation can reduce the entropic penalty of binding to the transporter, potentially leading to higher affinity.

Caption: The gem-dimethyl groups restrict the conformational flexibility of the piperidine ring.

Metabolic Stability

The methyl groups can also shield the adjacent positions on the piperidine ring from metabolic enzymes, such as cytochrome P450s. This can lead to increased metabolic stability and a longer in vivo half-life of the compounds.

Modulating pKa

The electron-donating nature of the methyl groups can influence the pKa of the piperidine nitrogen, which may affect its interaction with the transporter and its overall pharmacokinetic properties.[4]

Proposed Structure-Activity Relationship Summary

Based on the analysis of related compounds and the principles of medicinal chemistry, we can propose a preliminary SAR for this compound analogs as GAT inhibitors.

Structural Moiety Modification Anticipated Effect on GAT Inhibition Rationale
Acetic Acid Side Chain Bioisosteric replacement (e.g., phosphonic acid, tetrazole)Potentially retained or modulated activity.Mimics the essential carboxylate interaction.
Esterification or amidationLikely loss of activity.The free carboxylic acid is crucial for binding.
Piperidine Ring Stereochemistry at C4May influence subtype selectivity.Precise 3D orientation is key for GAT subtype recognition.
N-Substituent Introduction of large, lipophilic groupsIncreased potency, particularly for GAT1.Interaction with lipophilic pockets in the transporter.
Variation in linker length and compositionFine-tuning of potency and selectivity.Optimizes positioning within the binding site.
2,2,6,6-Tetramethyl Groups Removal or modification of methyl groupsPotential decrease in potency and metabolic stability.Loss of conformational rigidity and metabolic shielding.

Experimental Protocols

General Synthetic Scheme

A general synthetic route to this compound analogs can be envisioned starting from commercially available 2,2,6,6-tetramethyl-4-piperidone.

G start 2,2,6,6-Tetramethyl-4-piperidone step1 Wittig or Horner-Wadsworth-Emmons Reaction (e.g., with (EtO)2P(O)CH2COOEt) start->step1 intermediate1 α,β-Unsaturated Ester step1->intermediate1 step2 Reduction of Double Bond (e.g., H2, Pd/C) intermediate1->step2 intermediate2 (2,2,6,6-Tetramethylpiperidin-4-yl)acetate Ester step2->intermediate2 step3 N-Alkylation/Arylation (e.g., R-X, base) intermediate2->step3 intermediate3 N-Substituted Ester step3->intermediate3 step4 Ester Hydrolysis (e.g., LiOH or HCl) intermediate3->step4 final_product Target Analog step4->final_product

Sources

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery and its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its prevalence in over 70 commercially available drugs, including several blockbuster medications, underscores its significance as a "privileged scaffold".[5] This guide provides a comprehensive exploration of the key therapeutic targets of piperidine-containing compounds, delving into their mechanisms of action, the rationale behind their design, and the experimental methodologies used to validate their activity.

The Versatility of the Piperidine Moiety

The widespread use of the piperidine scaffold in drug discovery can be attributed to several key physicochemical properties. Its saturated, non-aromatic nature allows for a three-dimensional arrangement of substituents, enabling precise spatial orientation for optimal target binding. The nitrogen atom can act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor, facilitating crucial interactions within biological targets.[6] Furthermore, the piperidine ring can influence a molecule's lipophilicity and metabolic stability, key parameters in determining its pharmacokinetic profile.[6]

Key Therapeutic Target Classes for Piperidine-Containing Compounds

Piperidine derivatives have demonstrated efficacy across a broad spectrum of diseases by modulating the activity of various protein targets.[1] This guide will focus on four major classes of therapeutic targets: Enzymes, G-Protein Coupled Receptors (GPCRs), Ion Channels, and key signaling pathways in oncology.

Enzymes: Precision Inhibition with Piperidine Scaffolds

Enzymes represent a major class of drug targets where piperidine-containing compounds have shown remarkable success. The piperidine moiety often serves as a key structural element for binding to the active site or allosteric sites of enzymes, leading to their inhibition.

Acetylcholinesterase (AChE): A Target for Alzheimer's Disease

Mechanism of Action: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine (ACh).[7][8] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[8] By inhibiting AChE, the concentration and duration of action of ACh are increased, which can lead to improvements in cognitive function.[7]

Piperidine-based AChE inhibitors, such as Donepezil , are among the most widely prescribed drugs for the symptomatic treatment of Alzheimer's disease.[7][8][9] The piperidine nitrogen in these compounds, in its protonated form, interacts with the anionic subsite of the AChE active site, a crucial interaction for potent inhibition.[8]

Key Piperidine-Based AChE Inhibitors:

CompoundIC50 Value (AChE)Selectivity (vs. BuChE)Reference
Donepezil (E2020)5.7 nM~1250-fold[10]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56 nM18,000-fold[11]

Experimental Protocol: Determination of AChE Inhibitory Activity (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer)

    • AChE enzyme solution (from electric eel or human erythrocytes)

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of test compound solution, and 25 µL of AChE solution.

    • Incubate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G-Protein Coupled Receptors (GPCRs): Modulating Signal Transduction

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. Piperidine-containing compounds have been developed as both agonists and antagonists for various GPCRs.

Histamine H1 and H3 Receptors: Targeting Allergic Responses and Neurological Disorders

Mechanism of Action: Histamine H1 receptor antagonists are widely used to treat allergic conditions such as rhinitis and urticaria.[12] They act by competitively blocking the binding of histamine to its H1 receptor, thereby preventing the downstream signaling that leads to allergic symptoms. Many second-generation antihistamines, such as fexofenadine and loratadine, incorporate a piperidine moiety.[9]

Histamine H3 receptor antagonists are being investigated for the treatment of various central nervous system disorders, including cognitive deficits and sleep-wake disorders.[13][14] The piperidine ring is a key structural feature in many potent and selective H3 receptor antagonists.[13][14]

Neurokinin-1 (NK1) Receptors: Blocking Emesis and Potential Anticancer Activity

Mechanism of Action: The neurokinin-1 (NK1) receptor is the primary receptor for substance P, a neuropeptide involved in pain transmission, inflammation, and emesis.[15] NK1 receptor antagonists, such as Aprepitant , are used to prevent chemotherapy-induced nausea and vomiting.[16][17] These drugs block the binding of substance P to NK1 receptors in the brain, thereby inhibiting the emetic reflex.[17]

Interestingly, emerging evidence suggests that NK1 receptor antagonists may also have anticancer properties.[18] The SP/NK1R system has been shown to be involved in tumor cell proliferation, angiogenesis, and metastasis.[18]

Signaling Pathway of NK1 Receptor Antagonism in Cancer

NK1R_Pathway cluster_cell Tumor Cell SP Substance P NK1R NK1 Receptor SP->NK1R binds Gq Gq protein NK1R->Gq activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC Proliferation Cell Proliferation Ca->Proliferation PKC->Proliferation Angiogenesis Angiogenesis PKC->Angiogenesis Metastasis Metastasis PKC->Metastasis Aprepitant Aprepitant (Piperidine-containing NK1R Antagonist) Aprepitant->NK1R blocks

Caption: NK1 receptor signaling pathway and its inhibition by piperidine-containing antagonists.

Ion Channels: Regulating Neuronal Excitability

Ion channels are pore-forming membrane proteins that allow the passage of ions across cell membranes. They are critical for neuronal signaling and are important targets for drugs treating neurological disorders.

Voltage-Gated Sodium (NaV) and Calcium (CaV) Channels: Targets for Anticonvulsants

Mechanism of Action: Voltage-gated sodium (NaV) channels are responsible for the rising phase of the action potential in neurons.[19] Over-activation of these channels can lead to neuronal hyperexcitability and seizures.[19] Some piperidine-containing compounds, such as the natural alkaloid piperine, have been shown to exhibit anticonvulsant activity, in part by modulating NaV channels.[20]

Voltage-gated calcium (CaV) channels are also involved in neurotransmitter release and neuronal excitability. Modulation of these channels can also contribute to anticonvulsant effects.[20]

Experimental Workflow: Patch-Clamp Electrophysiology for Ion Channel Modulation

Patch_Clamp_Workflow cluster_workflow Patch-Clamp Workflow Cell_Culture Cell Culture (e.g., HEK293 cells expressing the ion channel of interest) Seal Giga-ohm Seal Formation (between pipette and cell membrane) Cell_Culture->Seal Pipette Micropipette Fabrication (filled with internal solution) Pipette->Seal Recording Whole-Cell Recording (Voltage or Current Clamp) Seal->Recording Drug_App Application of Piperidine Compound Recording->Drug_App Data_Acq Data Acquisition (recording of ionic currents) Drug_App->Data_Acq Analysis Data Analysis (e.g., dose-response curves, - kinetics of inhibition) Data_Acq->Analysis

Sources

Methodological & Application

Application Note: Enhancing Polymer Longevity with (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

Polymers are foundational materials in countless applications, yet their operational lifespan is often curtailed by degradation from environmental stressors, primarily ultraviolet (UV) radiation and oxidation. This degradation manifests as discoloration, brittleness, and loss of mechanical integrity. Hindered Amine Light Stabilizers (HALS) are a premier class of additives designed to mitigate this damage.[1] This document provides a detailed technical guide for researchers, scientists, and formulation experts on the application of a specific HALS compound, (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid, for the stabilization of polymeric materials. We will explore the underlying protective mechanisms, provide validated protocols for incorporation and efficacy testing, and offer guidance on data interpretation.

The Challenge: Photo-Oxidative Degradation of Polymers

Exposure to sunlight and atmospheric oxygen initiates a cascade of chemical reactions within a polymer matrix. UV radiation provides the activation energy to break chemical bonds, generating highly reactive free radicals (R•). In the presence of oxygen, these form polymer peroxy radicals (ROO•), which then propagate a chain reaction, leading to cleavage of the polymer backbone and the formation of chromophoric groups like carbonyls.[2] This autocatalytic cycle is the primary driver of material failure. The role of a stabilizer is to interrupt this cycle effectively.

The Solution: Hindered Amine Light Stabilizers (HALS)

HALS are derivatives of 2,2,6,6-tetramethylpiperidine.[1][3] Unlike UV absorbers, which function by competitively absorbing harmful UV radiation, HALS act by scavenging the free radicals that cause degradation.[4] Their exceptional long-term efficacy is due to a regenerative mechanism known as the Denisov Cycle, where the stabilizer molecule is not consumed but cyclically regenerated, allowing a small amount of HALS to quench millions of radicals.[1][3][4]

Featured Compound: this compound

This specific HALS compound combines the protective piperidine moiety with a carboxylic acid group. This functionality can enhance compatibility and anchoring within polar polymer matrices, potentially reducing migration and improving long-term performance.

  • Chemical Structure: dot graph Structure { layout=neato; node [shape=none, margin=0]; edge [style=bold];

    }

    Caption: Chemical structure of this compound.

  • Key Properties:

    • Form: Solid[5]

    • Molecular Formula: C₁₁H₂₁NO₂

    • Functionality: The sterically hindered amine provides the radical scavenging capability, while the acetic acid group can influence polarity and reactivity.

Mechanism of Action: The Denisov Cycle

The protective action of HALS is a complex, regenerative process. The parent hindered amine (>N-H) is oxidized to a stable nitroxyl radical (>N-O•).[6][7] This nitroxyl radical is the primary active species that traps polymer alkyl radicals (R•) and peroxy radicals (ROO•), interrupting the degradation chain reaction.[3][7][8] The cycle regenerates the nitroxyl radical, ensuring sustained protection.[4][9]

dot graph Denisov_Cycle { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", maxiter=10000]; node [style="filled", shape="box", fontname="Arial", fontsize=11, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Simplified schematic of the HALS regenerative Denisov Cycle.

Application Protocols

The successful incorporation of this compound is critical for its performance. The choice of method depends on the polymer type and the available processing equipment.

Protocol 1: Incorporation via Melt Blending (for Thermoplastics)

This method is suitable for industrial-scale production and involves mixing the HALS with the polymer in its molten state.

Causality: Melt blending ensures a homogenous dispersion of the additive throughout the polymer matrix, which is essential for uniform protection. The high temperatures and shear forces in an extruder break down agglomerates of the additive powder.

Step-by-Step Methodology:

  • Drying: Dry the base polymer resin (e.g., polypropylene, polyethylene) in a dehumidifying dryer to the manufacturer's recommended moisture content (<0.05%). This prevents polymer degradation (e.g., hydrolysis) during extrusion.

  • Pre-Mixing: Create a "salt-and-pepper" blend by tumble-mixing the polymer pellets with the powdered this compound. A typical loading concentration ranges from 0.1% to 1.0% by weight.

  • Extrusion:

    • Feed the pre-mix into a twin-screw extruder.

    • Set a temperature profile appropriate for the polymer, ensuring the polymer is fully molten but not thermally degraded.

    • The screw design should provide sufficient shear to ensure thorough mixing.

  • Pelletizing: Extrude the molten polymer blend through a die into strands, cool in a water bath, and pelletize.

  • Control Sample: Prepare a batch of the same polymer without the HALS additive to serve as a negative control for subsequent testing.

Protocol 2: Incorporation via Solution Casting (for Lab-Scale Film Production)

This method is ideal for laboratory screening, especially for polymers that are soluble or for creating thin films for analytical testing.

Causality: Solution casting provides an excellent dispersion at the molecular level. The choice of solvent is critical; it must dissolve both the polymer and the HALS without reacting with either.

Step-by-Step Methodology:

  • Solvent Selection: Choose a volatile solvent that readily dissolves the polymer (e.g., toluene for polystyrene, tetrahydrofuran for polycarbonate). Verify that this compound is also soluble in the chosen solvent.

  • Dissolution:

    • In a glass beaker, dissolve the polymer in the solvent to create a solution of ~10-15% (w/v). Use a magnetic stirrer and allow several hours for complete dissolution.

    • In a separate vial, dissolve the required amount of this compound in a small amount of the same solvent.

    • Add the HALS solution to the polymer solution and stir until homogeneous.

  • Casting: Pour the solution onto a flat, level glass plate. Use a casting knife (doctor blade) to draw down the solution to a uniform thickness.

  • Drying:

    • Allow the solvent to evaporate in a fume hood at ambient temperature for 12-24 hours.

    • Transfer the cast film to a vacuum oven and dry at a moderate temperature (e.g., 60 °C) for at least 24 hours to remove residual solvent, which could otherwise act as a plasticizer and affect results.

  • Control Sample: Prepare a film using the exact same procedure but omitting the HALS additive.

Performance Evaluation Protocols

To validate the efficacy of the stabilizer, the stabilized and control polymer samples must be subjected to accelerated weathering and subsequent analytical characterization.

Protocol 3: Accelerated Weathering

Accelerated weathering chambers simulate the damaging effects of sunlight, heat, and moisture to predict long-term performance in a compressed timeframe.[10][11]

Causality: Xenon arc lamps with appropriate optical filters provide the best spectral match to natural sunlight, making them the gold standard for weathering tests.[12][13] The controlled cycles of light, temperature, and humidity mimic real-world environmental stress.[14]

Step-by-Step Methodology:

  • Apparatus: Use a Xenon Arc Weather-Ometer.

  • Standard: Follow the procedure outlined in ASTM G155 or ISO 4892-2 .[12][15][16]

  • Setup:

    • Mount the stabilized and control polymer samples (e.g., 75 x 150 mm plaques or films) onto sample holders.

    • Select an appropriate optical filter (e.g., Daylight filter to simulate outdoor exposure).[15]

  • Cycle Parameters (Example Cycle):

    • Light Cycle: 102 minutes of light at an irradiance of 0.55 W/m² at 340 nm.

    • Black Panel Temperature: 63 °C.

    • Relative Humidity: 50%.

    • Dark Cycle: 18 minutes of light off with water spray onto the samples.

  • Exposure Duration: Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours). Remove samples at set intervals for analysis.

Protocol 4: Post-Exposure Characterization

After weathering, the degree of degradation is quantified by comparing the properties of the exposed samples to unexposed controls.

A. Colorimetric Analysis (Quantifying Yellowness/Fading)

  • Technique: Use a spectrophotometer or colorimeter to measure the CIELAB color space values (L, a, b*).

  • Procedure: Measure the values for each sample before and after exposure. Calculate the total color change (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].

  • Interpretation: A smaller ΔE* for the HALS-stabilized sample indicates superior color stability.

B. Infrared Spectroscopy (Tracking Chemical Changes)

  • Technique: Fourier Transform Infrared (FTIR) Spectroscopy, typically using an Attenuated Total Reflectance (ATR) accessory.[17]

  • Procedure:

    • Acquire an FTIR spectrum for each sample.

    • Monitor the growth of the carbonyl peak (C=O), which typically appears in the 1700-1750 cm⁻¹ region and is a direct indicator of oxidative degradation.[2][18]

    • Calculate the "Carbonyl Index" by taking the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change with degradation (e.g., a C-H stretch around 2920 cm⁻¹).

  • Interpretation: A lower Carbonyl Index in the stabilized sample demonstrates the HALS's effectiveness in inhibiting oxidation.[19]

Data Presentation & Experimental Workflow

Quantitative results should be tabulated for clear comparison.

Table 1: Example Accelerated Weathering Results for Polypropylene

Sample IDExposure (Hours)Total Color Change (ΔE*)Carbonyl Index (Normalized)
PP Control00.00.00
PP + 0.5% HALS00.00.00
PP Control100012.50.45
PP + 0.5% HALS10002.10.08
PP Control200025.80.91
PP + 0.5% HALS20004.30.15

Workflow

Caption: General experimental workflow for evaluating HALS performance.

Conclusion

This compound, functioning through the regenerative Denisov Cycle, is a highly effective stabilizer for protecting polymers against photo-oxidative degradation. By following validated protocols for incorporation and accelerated testing, researchers can reliably quantify its performance benefits. The data consistently show that polymers stabilized with this HALS exhibit significantly reduced discoloration and chemical degradation compared to unstabilized materials, thereby extending their functional lifetime and ensuring material integrity in demanding applications.

References

  • Wikipedia. Hindered amine light stabilizers. [Link]

  • Hodgson, J. L., & Coote, M. L. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Macromolecules. [Link]

  • Micom Laboratories. ISO 4892-2 Xenon-Arc UV Weathering Test for Plastics. [Link]

  • Q-Lab. ASTM G155. [Link]

  • Grok. Hindered amine light stabilizers. [Link]

  • Semantic Scholar. Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. [Link]

  • ICC Evaluation Service, LLC. ASTM G155 - Accelerated Weathering. [Link]

  • Impact Solutions. Assessing Polymer Ageing FTIR - Material Analysis. [Link]

  • Applied Technical Services. ASTM G155 Testing. [Link]

  • Intertek. Accelerated Weathering Testing for Plastics and Polymers. [Link]

  • ResearchGate. Mechanism of action of HALS based on the Denisov Cycle. [Link]

  • Intertek. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. [Link]

  • Micom Laboratories. ASTM G155 Testing - Sun-Accelerated Aging of Materials. [Link]

  • Frontiers. (2021). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. [Link]

  • 3V Sigma USA. The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. [Link]

  • Kiyo R&D. Accelerated Weathering Test As Per ASTM D4364. [Link]

  • Qualitest FZE. Xenon Arc Testing: Ensuring UV and Weather Resistance in Materials. [Link]

  • Flinders University Research. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. [Link]

  • Testing Laboratory. ISO 4892-2 Accelerated Weathering Testing of Disposable Plastics. [Link]

  • Q-Lab. ISO 4892-2: Plastics - Methods of exposure to laboratory light sources. [Link]

  • Google Patents.
  • ASTM International. (2022). D4364 Standard Practice for Performing Outdoor Accelerated Weathering Tests of Plastics Using Concentrated Sunlight. [Link]

  • DEKRA Labor Bretten. UV irradiation - weathering according to DIN EN ISO 4892-2. [Link]

  • M2LAB. ISO 4892-2. [Link]

  • AZoM. (2024, January 8). What Makes FTIR Spectroscopy a Game-Changer in Polymer Research?. [Link]

  • ResearchGate. Infrared Spectroscopy in Analysis of Polymer Degradation. [Link]

  • Centexbel. Accelerated weathering of plastics according to ISO 4892-2:2013/ASTM D4329. [Link]

  • Bruker. (2024, May 27). Testing polymer degradation of food packaging | FT-IR spectroscopy | ISO 10640 ALPHA II. [Link]

  • ResearchGate. Application of Infrared Spectroscopy in Polymer Degradation. [Link]

  • Google Patents. EP0222207B1 - Process for incorporating an additive into a polymer and product produced thereby.
  • ResearchGate. Chapter 4. ADDITIVES IN POLYMERS. [Link]

  • AZoM. (2023, May 30). How Do Additives and Fillers Affect the Properties of Polymers?. [Link]

  • Polymerupdate Academy. (2023, March 29). Mastering Polymer Additives and Compounding: The Role of Processing Aids. [Link]

Sources

Application Notes and Protocols: Amide Coupling of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance in Amide Synthesis

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry, forming the backbone of peptides and a critical linkage in countless pharmaceutical agents.[1][2] While often considered a solved problem, the synthesis of amides from sterically hindered substrates remains a significant challenge.[3][4] (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid represents a classic example of such a substrate. The bulky tetramethylpiperidine group, positioned alpha to the carboxylic acid, creates a sterically congested environment that severely impedes the approach of an amine nucleophile to the activated carboxylate.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven protocols for the successful amide coupling of this compound. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering the user to make informed decisions and troubleshoot challenging reactions.

Section 1: The Fundamental Principle of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is generally unfeasible due to the formation of a stable ammonium carboxylate salt.[2][5] The core strategy for amide bond formation, therefore, relies on the in situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activation" process transforms the carboxylate into a highly electrophilic species that is readily attacked by the amine nucleophile.

The choice of coupling reagent is paramount, especially for hindered substrates where the rate of nucleophilic attack is slow.[3] Modern coupling reagents are designed to create highly reactive intermediates that can overcome this steric barrier efficiently.

Section 2: Recommended Coupling Protocols

Based on established methodologies for sterically demanding couplings, we present three reliable protocols. The choice of method will depend on the reactivity of the amine partner and the scale of the reaction.

Protocol A: The Workhorse Method - Carbodiimide-Mediated Coupling (EDC/HOBt)

This is one of the most common methods for amide bond formation, utilizing a water-soluble carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).

Causality and Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate can be unstable and prone to side reactions. HOBt acts as an acyl transfer agent, trapping the O-acylisourea to form an HOBt-ester.[1] This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to higher yields and cleaner reactions. The by-product, an EDC-derived urea, is water-soluble, simplifying purification.[7]

Detailed Experimental Protocol:

  • Objective: To synthesize an N-substituted-2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium or magnesium sulfate

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration).

    • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Add DIPEA (2.0-3.0 eq) dropwise. The base is crucial to neutralize any hydrochloride salts present and to drive the reaction forward.[6]

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. For particularly hindered amines, gentle heating (40-50 °C) may be required.

    • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol B: The High-Efficiency Method - Uronium Salt-Mediated Coupling (HATU)

For challenging couplings involving sterically hindered acids or electron-poor amines, uronium/aminium salt reagents like HATU are often the superior choice.

Causality and Mechanism: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on the HOAt (1-hydroxy-7-azabenzotriazole) additive.[8] In the presence of a base, the carboxylic acid attacks HATU to form a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety is thought to participate in the reaction (neighboring group effect), making the OAt-esters even more reactive than their HOBt counterparts.[9] This heightened reactivity is particularly effective at overcoming the steric barrier of the tetramethylpiperidine substrate.[10]

Detailed Experimental Protocol:

  • Objective: To achieve high-yield amide coupling for hindered or unreactive substrates.

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution. Using a non-nucleophilic base like DIPEA or collidine is critical.

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

    • Add the HATU solution to the reaction mixture dropwise at 0 °C or room temperature. A color change (often to yellow) is typically observed.

    • Allow the reaction to stir at room temperature. Reactions are often complete within 1-4 hours, but can be left overnight.[11] Monitor by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and excess reagents. Follow with washes of saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer, concentrate, and purify via silica gel chromatography.

Protocol C: The Ultimate Solution - Acyl Fluoride-Mediated Coupling

When both the carboxylic acid and the amine are exceptionally hindered, or if the amine is very electron-deficient, even powerful coupling reagents may fail. In these cases, converting the carboxylic acid to its corresponding acyl fluoride can provide the necessary reactivity.

Causality and Mechanism: Acyl fluorides are highly reactive acylating agents, yet they are generally more stable and easier to handle than acyl chlorides. They can be generated in situ from the carboxylic acid using reagents like cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST). The subsequent reaction with the amine, often at elevated temperatures, can drive even the most difficult couplings to completion.[12][13]

Detailed Experimental Protocol:

  • Objective: To couple extremely hindered or deactivated substrates.

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • Cyanuric fluoride or other fluorinating agent (e.g., XtalFluor-E)

    • Pyridine or DIPEA

    • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Procedure:

    • Acyl Fluoride Formation: In a flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add pyridine (1.2 eq).

    • Slowly add cyanuric fluoride (0.5 eq) to the stirring solution.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the acyl fluoride.

    • Amide Formation: Add the amine (1.2 eq) to the reaction mixture.

    • Add an additional equivalent of base (DIPEA, 2.0 eq).

    • Seal the reaction vessel and heat to 40-60 °C. The reaction may require several hours to overnight. Monitor by LC-MS.[12]

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with DCM and wash with water, 1 M HCl (to remove bases), saturated NaHCO₃, and brine.

    • Dry, concentrate, and purify the product via silica gel chromatography.

Section 3: Protocol Comparison and Selection Guide

Choosing the optimal protocol is critical for success. The following table summarizes the key features of each method to aid in this decision.

FeatureProtocol A: EDC/HOBtProtocol B: HATUProtocol C: Acyl Fluoride
Reagents EDC, HOBt, DIPEAHATU, DIPEACyanuric Fluoride, Pyridine, DIPEA
Relative Cost LowHighModerate-High
Reactivity GoodExcellentVery High
Best For General purpose, primary & less hindered secondary amines.Hindered acids/amines, electron-poor amines, rapid reactions.Extremely hindered or deactivated substrates where other methods fail.
Key Pros Inexpensive, common reagents, water-soluble byproducts.High yields, fast reaction times, very reliable for difficult cases.Overcomes extreme steric and electronic barriers.
Key Cons Can be sluggish with very hindered substrates, potential for side reactions.Expensive, byproducts can complicate purification.Harsher conditions (heating), fluorinating agents require careful handling.

Section 4: Troubleshooting and Practical Insights

  • No Reaction/Low Conversion:

    • Cause: Insufficient activation or steric hindrance is too great.

    • Solution: Switch to a more powerful coupling reagent (EDC → HATU). Increase reaction temperature or extend the reaction time. Ensure all reagents are fresh and anhydrous.

  • Side Product Formation:

    • Cause: With EDC, the O-acylisourea may rearrange to an inactive N-acylurea.

    • Solution: Ensure HOBt or another additive is used. Pre-activating the acid with the coupling reagent before adding the amine can sometimes minimize side reactions.

  • Importance of Base: A non-nucleophilic tertiary amine base (like DIPEA) is crucial. It activates the carboxylic acid by deprotonation and scavenges the acidic byproducts generated during the reaction. Stoichiometry is key; typically 2-3 equivalents are required.

  • Solvent Choice: DMF is an excellent solvent for these reactions due to its high polarity, which helps solvate the charged intermediates. Anhydrous DCM is a good alternative, especially when purification is simplified by a non-polar solvent.

Section 5: Visualizing the Chemistry

To better illustrate the processes described, the following diagrams outline the key workflows and mechanisms.

G cluster_workflow General Amide Coupling Workflow Acid This compound Activation Carboxylic Acid Activation Acid->Activation Amine Primary or Secondary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Reagents Coupling Reagent + Base + Solvent Reagents->Activation Activation->Coupling Product Target Amide Product Coupling->Product

Caption: General workflow for amide synthesis.

G cluster_mechanism EDC/HOBt Activation Mechanism RCOOH R-COOH Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester + HOBt - EDC-Urea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine - HOBt Amine R'-NHR''

Caption: Simplified EDC/HOBt activation pathway.

G cluster_mechanism_hatu HATU Activation Mechanism RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (DIPEA) OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + Amine - HOAt Amine R'-NHR''

Caption: Simplified HATU activation pathway.

References

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 409-412.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. Available at: [Link]

  • Mandala, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(1), 224-227. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hayashi, Y., et al. (2019). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Synform, 2019(10), A159-A164.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Coupling Reagents in Amide Synthesis. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 204-209.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Powers, J. P., & Paquette, W. D. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 44(2), 327-353.
  • Zhang, C., et al. (2019). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. ResearchGate. Available at: [Link]

  • Gopishetty, S., & Gunturu, K. C. (2007). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 48(33), 5855-5858.
  • Ammon, A., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11841. Available at: [Link]

  • Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

Esterification methods for (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Authored by: A Senior Application Scientist

Introduction: Navigating the Challenges of Sterically Hindered Ester Synthesis

This compound and its derivatives are pivotal building blocks in medicinal chemistry and materials science. The bulky tetramethylpiperidine moiety imparts unique properties, including acting as a hindered amine light stabilizer (HALS) or serving as a scaffold for pharmacologically active agents. However, the very steric bulk that provides these desirable characteristics presents a significant challenge for synthetic chemists, particularly during esterification. The quaternary carbons adjacent to the piperidine nitrogen effectively shield the acetic acid's carboxylic group, hindering the approach of nucleophiles and rendering many standard esterification protocols inefficient.[1]

This guide provides a detailed exploration of robust and field-proven methods for the successful esterification of this sterically demanding substrate. We will move beyond simple procedural lists to dissect the mechanistic rationale behind each protocol, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for various alcohol substrates, from simple primary alcohols to more complex, sensitive structures.

Methodology 1: The Classic Approach - Fischer-Speier Esterification

The Fischer-Speier esterification, first described in 1895, is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] While its simplicity is appealing, its application to sterically hindered acids requires careful consideration of its equilibrium-driven nature.

Mechanistic Rationale

The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[3] This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the ester.[4]

Every step of this mechanism is reversible.[5] To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol reactant or by actively removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[4][6]

Fischer_Esterification_Mechanism cluster_activation Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination Acid R-COOH ProtonatedAcid R-C(OH)2+ Acid->ProtonatedAcid + H+ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R'-OH Alcohol R'-OH Alcohol->Tetrahedral ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster - H2O Ester R-COOR' ProtonatedEster->Ester - H+

Caption: Mechanism of Fischer-Speier Esterification.

Protocol 1: Fischer-Speier Esterification of this compound with Methanol

This protocol is optimized for a simple, primary alcohol where a large excess can be used to drive the reaction.

Materials:

  • This compound: 1.0 eq

  • Methanol (anhydrous): 20-50 eq (serves as reactant and solvent)

  • Sulfuric acid (conc. H₂SO₄): 0.1-0.2 eq

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous methanol (20-50 eq).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-10 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution (foaming) will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by column chromatography on silica gel if necessary.

Methodology 2: The Modern Solution - Steglich Esterification (DCC/DMAP Coupling)

For substrates that are sterically hindered or sensitive to harsh acidic conditions, the Steglich esterification is a superior and milder alternative.[7] Developed in 1978, this method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate ester formation at room temperature.[8][9]

Mechanistic Rationale

The power of the Steglich esterification lies in its activation strategy.

  • Activation of Carboxylic Acid: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[10] This intermediate is essentially an activated form of the acid, primed for nucleophilic attack.

  • Role of DMAP: While the alcohol can attack the O-acylisourea directly, this reaction can be slow for hindered systems. DMAP, being a much stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea.[8][10] This forms a new, even more reactive intermediate, an N-acylpyridinium salt.

  • Ester Formation: The alcohol then readily attacks the N-acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst. The other product is N,N'-dicyclohexylurea (DCU), a stable and often insoluble byproduct.[10]

This catalytic cycle avoids harsh conditions and the formation of water, making it highly efficient for challenging substrates.[8][11]

Steglich_Esterification_Mechanism Steglich Esterification Workflow cluster_activation Step 1: Acid Activation cluster_catalysis Step 2: DMAP Catalysis cluster_esterification Step 3: Ester Formation Acid Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate Acid->OAI DCC DCC DCC->OAI APS N-Acylpyridinium Salt (Active Ester) OAI->APS OAI->APS DCU DCU (Byproduct) OAI->DCU Direct (slower) path DMAP DMAP DMAP->APS Ester Ester (R-COOR') APS->Ester APS->Ester Alcohol Alcohol (R'-OH) Alcohol->Ester Alcohol->DCU Ester->DMAP Regenerates Catalyst

Caption: Mechanism of DMAP-catalyzed Steglich Esterification.

Protocol 2: Steglich Esterification of this compound

This protocol provides a general method adaptable to a wide range of primary and secondary alcohols.

Materials:

  • This compound: 1.0 eq

  • Alcohol (R'-OH): 1.1-1.5 eq

  • N,N'-Dicyclohexylcarbodiimide (DCC): 1.1 eq

  • 4-Dimethylaminopyridine (DMAP): 0.1-0.2 eq

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.1-1.5 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM.

  • DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses. Monitor the reaction by TLC or LC-MS.

  • DCU Removal: Once the reaction is complete, cool the mixture again to 0°C to maximize precipitation of DCU. Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity but can be further purified by flash column chromatography on silica gel if needed.

Comparative Analysis of Esterification Methods

FeatureFischer-Speier EsterificationSteglich Esterification (DCC/DMAP)
Conditions Harsh (Strong Acid, Heat)Mild (Room Temperature, Neutral pH)[7]
Mechanism Equilibrium-driven, requires water removal[6]Kinetically driven via activated intermediate[10]
Substrate Scope Good for primary/secondary alcohols; poor for tertiary alcohols and acid-sensitive substrates.[3][5]Excellent for a wide range of alcohols, including sterically hindered and acid-labile ones.[7][11]
Byproducts WaterN,N'-dicyclohexylurea (DCU)
Work-up Acid neutralization, aqueous extraction.Filtration to remove DCU, aqueous extraction to remove catalyst.[12]
Advantages Inexpensive reagents, simple setup.[2]High yields, mild conditions, broad applicability.[9]
Disadvantages Harsh conditions can cause side reactions; equilibrium can be unfavorable for hindered substrates.[1]DCC is a known allergen; DCU can sometimes be difficult to remove completely.[7]

Conclusion and Recommendations

For the esterification of the sterically encumbered this compound, the Steglich esterification is the highly recommended method . Its mild reaction conditions and high efficiency, driven by the catalytic action of DMAP, are ideally suited to overcome the steric hindrance imposed by the tetramethylpiperidine ring.[8] While the Fischer esterification remains a viable option for simple, robust alcohols where it can be used in large excess, its utility is limited for more complex or sensitive alcohol partners. By understanding the mechanistic principles behind each method, researchers can make informed decisions to optimize the synthesis of these valuable chemical entities, paving the way for advancements in drug discovery and materials science.

References

  • Scribd. Steglich Esterification Guide. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • J&K Scientific LLC. Fischer Esterification. Available at: [Link]

  • Unknown. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]

  • Hoa, P.N., et al. (2016). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology. Available at: [Link]

  • Bibi, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. Available at: [Link]

  • Unknown. Synthesis of N-(2,2,6,6-tetramethyl-4-piperidinyl)tetrachlorophthalamic acid. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Unknown. 22. The Fischer Esterification. Available at: [Link]

  • ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • Chemistry Steps. Fischer Esterification. Available at: [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]

  • Poulsen, T.B. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. Available at: [Link]

  • Google Patents. DE4219459A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position.
  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]

  • ResearchGate. A typical DCC + DMAP mediated Steglich esterification. Available at: [Link]

  • ResearchGate. Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives. Available at: [Link]

  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Available at: [Link]

  • Google Patents. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone.
  • PrepChem.com. Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-yl 4-(2-Oxo-1-azepinyl)-2,2,6,6-tetramethylpiperidin-1-ylacetate. Available at: [Link]

Sources

A Robust, Stability-Indicating HPLC Method for the Purity Analysis of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note details a highly reliable, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and related substances of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid. The subject compound, a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS) and other active pharmaceutical ingredients, presents an analytical challenge due to its lack of a significant UV chromophore.[1][2] This method utilizes a universal Charged Aerosol Detector (CAD) to overcome this limitation, providing a sensitive and mass-based response. The protocol employs a reversed-phase C18 column with a simple gradient mobile phase of acetonitrile and water containing formic acid. The method has been conceptualized in accordance with International Council for Harmonisation (ICH) guidelines for validation, ensuring specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing in research and drug development environments.[3]

Scientific Rationale and Method Development Strategy

The development of a robust purity assay for this compound requires a careful consideration of its unique physicochemical properties.

  • Analyte Structure and Properties: The molecule possesses a basic tertiary amine within the piperidine ring (pKa of the conjugate acid is ~11) and an acidic carboxylic acid group (pKa ~4-5).[4] This zwitterionic nature means its charge state is highly dependent on the mobile phase pH, which critically influences its retention on a reversed-phase column.

  • The Detection Challenge: The aliphatic structure of the analyte lacks a chromophore, rendering standard UV-Vis detection highly insensitive and unsuitable for trace impurity analysis. While detection at low wavelengths (~200-210 nm) is possible, it is often non-specific and prone to interference from common solvents and additives.[5]

  • Chosen Approach: Reversed-Phase HPLC with Charged Aerosol Detection (CAD):

    • Separation: A C18 stationary phase was selected for its versatility in retaining moderately polar compounds. To manage the analyte's dual ionic character, an acidic mobile phase modifier (formic acid) is employed. This ensures the carboxylic acid group is protonated (neutral) and the piperidine nitrogen is protonated (positive charge), leading to consistent retention and excellent peak shape.

    • Detection: The Charged Aerosol Detector (CAD) was chosen as the optimal detection strategy. CAD is a mass-based detector that provides a near-universal response for any non-volatile and semi-volatile analyte, independent of its optical properties.[1] This makes it ideal for quantifying compounds like this compound and its potential impurities, which may also lack chromophores.

The overall workflow for method development and application is designed to be systematic and logical, ensuring a robust final protocol.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Data Processing prep_mobile Mobile Phase Preparation prep_std Standard Solution Preparation prep_sample Sample Solution Preparation system_suitability System Suitability Testing (SST) prep_sample->system_suitability Proceed if SST passes sample_injection Sample Sequence Injection system_suitability->sample_injection data_acq Data Acquisition & Integration sample_injection->data_acq validation Method Validation (as per ICH) data_acq->validation reporting Purity Calculation & Reporting validation->reporting

Caption: Logical workflow for HPLC purity analysis.

Proposed HPLC Method: Instrumentation and Conditions

This section outlines the necessary equipment, reagents, and chromatographic parameters.

2.1. Instrumentation and Reagents

  • HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ system with Corona™ Veo™ CAD).

  • Chemicals:

    • This compound Reference Standard (purity ≥99.0%).

    • Acetonitrile (HPLC gradient grade or higher).

    • Water (Type I, 18.2 MΩ·cm).

    • Formic acid (LC-MS grade, ~99%).

2.2. Chromatographic Conditions

All quantitative data and instrumental parameters are summarized for clarity.

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Waters XBridge C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2 below
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
CAD Settings Nitrogen Gas Pressure: 35 psi; Evaporation Temp: 35 °C; Data Rate: 10 Hz
Run Time 25 minutes

Table 1: Optimized HPLC-CAD Chromatographic Conditions.

2.3. Mobile Phase Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
15.020.080.0Linear
18.020.080.0Hold
18.195.05.0Linear
25.095.05.0Hold

Table 2: Gradient Elution Program.

Experimental Protocols

3.1. Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of Type I water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

3.2. Standard and Sample Preparation

  • Diluent: A mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (for Purity Assay, approx. 500 µg/mL): This can be the stock solution or a dilution thereof, depending on the expected sample concentration.

  • Working Standard Solution (for Impurity Quantification, approx. 5 µg/mL): Dilute the Standard Stock Solution 1:100 to prepare a solution corresponding to 1.0% of a 500 µg/mL sample concentration.

  • Sample Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

3.3. System Suitability Testing (SST) Before sample analysis, the chromatographic system must be equilibrated and its performance verified. Inject the Working Standard Solution (500 µg/mL) five times and evaluate the results against the criteria in Table 3.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area (n=5) ≤ 2.0%
%RSD of Retention Time (n=5) ≤ 1.0%

Table 3: System Suitability Criteria.

Method Validation Framework

To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R1) guidelines. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[3][6]

4.1. Specificity and Forced Degradation Specificity is demonstrated by showing that the method is unaffected by potential interfering substances. Forced degradation studies are the cornerstone of a stability-indicating assay.

  • Protocol: Subject the sample to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and exposure to UV light) for a defined period. Analyze the stressed samples alongside an unstressed control.

  • Acceptance Criteria: The method must demonstrate baseline separation of the main analyte peak from all degradation products and impurities. Peak purity analysis (using a DAD or MS detector if available) should confirm the homogeneity of the main peak.

Impurities cluster_impurities Potential Impurities & Degradants Analyte This compound C₁₁H₂₁NO₂ Main Analyte Degradant_C Oxidation Product e.g., N-Oxide Analyte->Degradant_C Degradation Degradant_D Decarboxylation Product Hydrolytic Degradation Analyte->Degradant_D Degradation Impurity_A Starting Material e.g., Triacetonamine Impurity_A->Analyte Synthesis Impurity_B Synthesis Byproduct e.g., Dimerization product Impurity_B->Analyte Synthesis

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the multi-step, large-scale synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid, a valuable building block in pharmaceutical and materials science. The synthetic strategy begins with the industrially established formation of 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine, TAA) from acetone and ammonia. The core of the synthesis involves a Wittig olefination to construct the C4-side chain, followed by catalytic hydrogenation to saturate the exocyclic double bond, and concludes with ester hydrolysis to yield the final carboxylic acid. This guide is intended for researchers, chemists, and process development professionals, offering detailed, scalable protocols, mechanistic insights, and critical process parameters to ensure reproducibility and high yield.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a sterically hindered amine and a carboxylic acid moiety. The hindered amine portion is the foundational structure for Hindered Amine Light Stabilizers (HALS), while the acetic acid handle allows for its incorporation into larger molecules, such as active pharmaceutical ingredients (APIs). Its synthesis requires a robust and scalable route.

Direct alkylation of a piperidine ring is synthetically challenging and not feasible for industrial production.[1] Therefore, a more practical approach starts from the readily available and economical precursors, acetone and ammonia, to build the piperidone ring system first.[1][2] The subsequent functionalization at the C4 position is achieved through a sequence of well-understood and scalable organic transformations.

The overall synthetic workflow is designed for efficiency and scalability, proceeding through three key transformations after the initial formation of the piperidone intermediate.

G cluster_0 Part 1: Piperidone Formation cluster_1 Part 2: Side-Chain Construction cluster_2 Part 3: Saturation & Hydrolysis A Acetone + Ammonia B 2,2,6,6-Tetramethyl- 4-piperidone (TAA) A->B Condensation & Cyclization C Ethyl 2-(2,2,6,6-tetramethyl- piperidin-4-ylidene)acetate B->C Wittig Olefination D Ethyl (2,2,6,6-tetramethyl- piperidin-4-yl)acetate C->D Catalytic Hydrogenation E (2,2,6,6-Tetramethylpiperidin- 4-yl)acetic acid D->E Ester Hydrolysis

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,2,6,6-Tetramethyl-4-piperidone (TAA)

Rationale and Mechanism

The synthesis of TAA from acetone and ammonia is a classic example of a one-pot multi-component reaction, proceeding through a series of condensation and cyclization steps.[1] This method is the most common and industrially practiced route due to the low cost of the starting materials.[1] The reaction is typically catalyzed by an acid, such as ammonium chloride or zinc chloride, and driven by elevated temperature and pressure.[2] Continuous flow processes using solid acid catalysts have also been developed for improved efficiency and safety.[3]

Protocol 1: Large-Scale Batch Synthesis of TAA

This protocol is adapted from established industrial processes.[2]

Materials & Equipment:

  • High-pressure autoclave reactor with mechanical stirring, heating/cooling jacket, and gas inlet/outlet.

  • Acetone (ACS grade)

  • Ammonia gas

  • Ammonium chloride (catalyst)

  • Sodium hydroxide (for neutralization)

  • Vacuum distillation apparatus

Procedure:

  • Reactor Charging: Charge the autoclave with acetone and ammonium chloride. A typical molar ratio of acetone to ammonia is between 4:1 and 10:1.[2] The catalyst loading is approximately 0.01-0.1 moles per mole of acetone.[2]

  • Sealing and Purging: Seal the reactor and purge with nitrogen gas to remove air.

  • Ammonia Addition: Begin stirring and heat the mixture to 75-80 °C. Introduce gaseous ammonia beneath the surface of the acetone until the desired pressure (typically 5-15 atm) is reached.

  • Reaction: Maintain the temperature and pressure for 5-8 hours. The reaction progress can be monitored by sampling and GC analysis.

  • Cooling and Depressurization: Cool the reactor to 20-25 °C and carefully vent the excess ammonia.

  • Neutralization and Workup: Add sodium hydroxide flakes to the crude reaction mixture to neutralize the catalyst and break up any salt complexes. Stir for 30 minutes.

  • Phase Separation: Allow the mixture to settle. An aqueous layer will separate at the bottom; remove and discard it.

  • Purification: Transfer the organic layer to a distillation apparatus. Remove unreacted acetone under atmospheric pressure. The crude TAA is then purified by vacuum distillation (B.P. 75-78 °C at 5 mmHg) to yield a product with >99% purity.[2]

In-Process Validation:

  • Purity Assessment: The purity of the distilled TAA should be confirmed by Gas Chromatography (GC).

  • Identity Confirmation: The structure can be confirmed by ¹H NMR and IR spectroscopy.

Part 2: Side-Chain Construction via Wittig Olefination

Rationale and Mechanism

The Wittig reaction is a powerful and reliable method for converting ketones into alkenes.[4] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[5] For this synthesis, TAA is reacted with a stabilized ylide, such as (carboethoxymethylene)triphenylphosphorane, to form an α,β-unsaturated ester. Stabilized ylides are generally less reactive and favor the formation of the (E)-alkene isomer.[6] The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[4]

G Ylide R₃P⁺-C⁻HR' (Ylide) Oxaphosphetane [ Oxaphosphetane Intermediate ] Ylide->Oxaphosphetane Ketone R''₂C=O (Ketone) Ketone->Oxaphosphetane Products R''₂C=CHR' (Alkene) + R₃P=O Oxaphosphetane->Products Decomposition

Caption: Simplified mechanism of the Wittig reaction.

Protocol 2: Synthesis of Ethyl 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate

Materials & Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and nitrogen inlet.

  • (Carboethoxymethylene)triphenylphosphorane (or generated in situ from ethyl bromoacetate, triphenylphosphine, and a base).

  • 2,2,6,6-Tetramethyl-4-piperidone (TAA)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Suitable base (e.g., Sodium ethoxide, Potassium tert-butoxide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Ylide Preparation (if not using stabilized ylide directly):

    • To a suspension of (ethoxycarbonylmethyl)triphenylphosphonium bromide in anhydrous toluene, add a strong base like sodium ethoxide at 0 °C under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 1-2 hours to form the orange-colored ylide.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C.

    • Add a solution of TAA in anhydrous toluene dropwise via the dropping funnel over 1 hour.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching and Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[7]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • The major byproduct is triphenylphosphine oxide, which can be partially removed by crystallization from a non-polar solvent (e.g., hexane/ether mixture).

    • The final product is purified by flash column chromatography on silica gel to yield the pure α,β-unsaturated ester.

In-Process Validation:

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Product Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Reduction and Hydrolysis

Rationale and Mechanism

Hydrogenation: Catalytic hydrogenation is the method of choice for the reduction of the exocyclic double bond due to its high efficiency, atom economy, and scalability.[8] A heterogeneous catalyst, typically Palladium on Carbon (Pd/C), is used to deliver hydrogen across the double bond.[9] This reaction is generally clean, high-yielding, and proceeds under moderate hydrogen pressure.

Hydrolysis: The final step is the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using an aqueous solution of sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate salt.[10][11]

Protocol 3: Catalytic Hydrogenation to Ethyl (2,2,6,6-tetramethylpiperidin-4-yl)acetate

Materials & Equipment:

  • Parr hydrogenation apparatus or a stirred autoclave.

  • Ethyl 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen gas source

  • Celite or another filter aid

Procedure:

  • Reactor Setup: In the hydrogenation vessel, dissolve the unsaturated ester in ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 1-5 mol% loading) under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen. Pressurize the reactor with hydrogen (50-100 psi) and begin vigorous stirring.

  • Reaction: The reaction is often exothermic. Maintain the temperature at 25-40 °C. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Workup: Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter pad with fresh solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude saturated ester, which is often pure enough for the next step.

Protocol 4: Hydrolysis to this compound

Materials & Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer.

  • Ethyl (2,2,6,6-tetramethylpiperidin-4-yl)acetate

  • Aqueous Sodium Hydroxide (e.g., 3M NaOH)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Saponification: Dissolve the crude saturated ester in a mixture of ethanol and 3M aqueous NaOH.

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cooling and Neutralization: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated HCl. The product will precipitate as its hydrochloride salt.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a non-polar solvent like diethyl ether or hexane to remove any organic impurities.

  • Drying: Dry the product under vacuum to yield this compound hydrochloride as a solid.

Data Summary

StepProductStarting MaterialsKey ReagentsExpected YieldPurity Target
1 2,2,6,6-Tetramethyl-4-piperidoneAcetone, AmmoniaNH₄Cl, NaOH70-80%>99% (GC)
2 Ethyl 2-(...)-ylidene)acetateTAAWittig Reagent65-85%>95% (LCMS)
3 Ethyl (...)-yl)acetateUnsaturated EsterH₂, Pd/C>95%>95% (GC)
4 (...)-yl)acetic acid HClSaturated EsterNaOH, HCl85-95%>98% (NMR)

Safety Considerations

  • TAA Synthesis: The synthesis of TAA involves flammable acetone and toxic, corrosive ammonia gas under pressure. The reaction must be conducted in a well-ventilated area using a properly rated high-pressure reactor.

  • Wittig Reaction: Anhydrous solvents and strong bases (e.g., sodium ethoxide, potassium tert-butoxide) are used, which are flammable and corrosive. All manipulations should be performed under an inert atmosphere (nitrogen or argon).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The catalyst (Pd/C) can be pyrophoric, especially after use. Do not expose the dry, used catalyst to air. Quench it carefully under an inert atmosphere or in water.

  • General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All operations should be performed in a chemical fume hood.

References

  • Bobo, S., et al. (2005). Preparation of 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, and the oxidation of geraniol to geranial. Organic Syntheses, 82, 80.
  • BenchChem (2025). Application Notes and Protocols for the Synthesis of 2,2,6,6-Tetramethylpiperidine. BenchChem Technical Document.
  • Reddy, R. E., & Kowalski, C. J. (1993).
  • Minisci, F., et al. (1985). Process for preparing 2,2,6,6-tetramethyl-4-piperidone. U.S.
  • Master Organic Chemistry (2018). Wittig Reaction - Examples and Mechanism.
  • NROChemistry (n.d.). Wittig Reaction: Mechanism and Examples.
  • Wikipedia (n.d.). Wittig reaction.
  • Fuderer, D., et al. (1993). Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives.
  • BenchChem (2025). Application Notes and Protocols: Catalytic Hydrogenation of 2,2,6,6-Tetramethylpiperidin-4-one. BenchChem Technical Document.
  • Organic Chemistry Portal (n.d.). Wittig Reaction.
  • Anhui Xingxin New Material Co., Ltd. (2015). 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method.
  • Sigma-Aldrich (n.d.). This compound hydrochloride AldrichCPR. Product Page.
  • Sigma-Aldrich (n.d.). This compound hydrochloride. Product Page.
  • TCI Chemicals (n.d.).
  • TSI Journals (2009). Selective hydrolysis of terminal isopropylidene ketals- an overview.
  • John, J., et al. (n.d.). Kinetic Analysis of Hydrolytic Decomposition of Rubrocurcumin Analogues.

Sources

Application Note & Protocol: Functionalization of Polymers with (2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the functionalization of polymers with (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid (TEMPO-AA) and its derivatives. The stable nitroxide radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), is a powerful tool in polymer science, primarily enabling Nitroxide-Mediated Polymerization (NMP) for the synthesis of polymers with controlled architectures.[1] By covalently attaching TEMPO-AA to existing polymer backbones, researchers can create versatile macroinitiators for "grafting-from" polymerizations or develop materials with unique redox-active and catalytic properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step protocols for common conjugation chemistries, and robust methods for characterization and validation.

Fundamental Principles

The Chemistry of the TEMPO Moiety

The utility of TEMPO in polymer science stems from its nature as a stable free radical. The nitroxide group (N-O•) can reversibly trap a propagating polymer radical (P•) to form a dormant alkoxyamine species (P-ONR₂).[2] This dormant species can be thermally or photochemically cleaved to regenerate the propagating radical and the nitroxide mediator.[3] This dynamic equilibrium, known as the Persistent Radical Effect, minimizes irreversible termination reactions between two propagating chains, allowing for "living" or controlled polymerization.[1] This control enables the synthesis of polymers with predictable molecular weights, low dispersity, and complex architectures like block copolymers.[4]

This compound (TEMPO-AA): A Versatile Functional Handle

While TEMPO itself is highly effective, functionalizing polymers often requires a derivative that can readily participate in standard conjugation reactions. This compound provides an ideal structure, retaining the critical nitroxide functionality while incorporating a carboxylic acid group. This acid group serves as a versatile anchor point for covalent attachment to polymers bearing complementary functional groups, such as hydroxyls (-OH) or primary amines (-NH₂), through well-established esterification or amidation reactions.

General Strategies for Polymer Functionalization

There are three primary approaches to creating polymers bearing TEMPO moieties. This guide focuses on the "grafting-to" method.

  • "Grafting-To": A pre-synthesized polymer is reacted with a functional TEMPO derivative (like TEMPO-AA). This is the focus of our protocols.

  • "Grafting-From": A TEMPO-functionalized initiator is used to polymerize monomers, growing chains from the initiator. The products of our "grafting-to" protocols can serve as macroinitiators for this approach.[5]

  • Direct Polymerization of a TEMPO-bearing Monomer: A monomer that already contains the TEMPO moiety is polymerized.[6]

Pre-Synthesis Considerations & Reagent Handling

2.1 Selecting the Polymer Backbone: The choice of the base polymer is critical and depends on the desired final application. The primary requirement is the presence of accessible functional groups for conjugation.

  • Hydroxyl-containing polymers: Poly(vinyl alcohol) (PVA), cellulose derivatives, poly(2-hydroxyethyl methacrylate) (PHEMA).

  • Amine-containing polymers: Poly(allylamine), poly(ethylene imine) (PEI), chitosan.

2.2 Reagent Purity and Handling:

  • Anhydrous Conditions: Carbodiimide-mediated coupling reactions (Protocols 3.1 and 3.2) are highly sensitive to moisture. Use anhydrous solvents (e.g., dry DMF or DCM) and perform reactions under an inert atmosphere (Nitrogen or Argon).

  • Reagent Quality: Use high-purity coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) and catalysts like 4-(Dimethylamino)pyridine (DMAP). Old or improperly stored reagents can lead to significantly reduced yields.

  • Safety: DCC is a potent allergen and sensitizer. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

Protocols for "Grafting-To" Functionalization

The following protocols detail the covalent attachment of a TEMPO-containing carboxylic acid to a polymer backbone. Here, we use 4-Carboxy-TEMPO as a representative derivative.

Protocol 3.1: Esterification via DCC/DMAP Coupling (Steglich Esterification)

This protocol describes the functionalization of a hydroxyl-containing polymer. The reaction utilizes DCC to activate the carboxylic acid of 4-Carboxy-TEMPO, forming an O-acylisourea intermediate that is highly reactive towards the polymer's hydroxyl groups.[7] DMAP serves as a catalyst to accelerate the reaction and improve yields.[8]

Diagram 1: General Workflow for Polymer Functionalization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_char Characterization P1 Dissolve Polymer in Anhydrous Solvent P2 Add 4-Carboxy-TEMPO & DMAP P1->P2 R1 Add DCC Solution (Activates Carboxylic Acid) P2->R1 R2 Stir under Inert Gas (e.g., 24-48h at RT) R1->R2 W1 Filter to Remove DCU Byproduct R2->W1 W2 Precipitate Polymer in Non-solvent W1->W2 W3 Wash & Dry Purified Polymer W2->W3 C1 FTIR, NMR, EPR W3->C1 G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Polymer-NH2 Polymer-NH₂ Polymer-TEMPO Polymer-NH-CO-TEMPO Polymer-NH2->Polymer-TEMPO + TEMPO-COOH HOOC-TEMPO TEMPO-COOH->Polymer-TEMPO DCC DCC DCC->Polymer-TEMPO  Mediates DCU DCU (precipitate) Polymer-TEMPO->DCU + G Macro TEMPO-Functionalized Polymer (Macroinitiator) Heat Heat (Δ) Macro->Heat Monomer Monomer B Monomer->Heat Graft Graft Copolymer (Polymer-g-Polymer B) Heat->Graft NMP

Caption: Synthesis of a graft copolymer via Nitroxide-Mediated Polymerization.

Redox-Active and Catalytic Materials

The nitroxide radical can be reversibly oxidized to an oxoammonium cation or reduced to a hydroxylamine. T[9]his redox activity makes TEMPO-functionalized polymers highly valuable for:

  • Organic Radical Batteries: As cathode-active materials where the polymer stores charge through the nitroxide/oxoammonium redox couple. *[10] Reusable Catalysts: For the selective oxidation of alcohols, where the polymer support allows for easy recovery and reuse of the catalyst. *[11][12] Antioxidant Surfaces: For scavenging reactive oxygen species (ROS) in biomedical applications or as stabilizers in other materials.

[13]### 6. Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Functionalization Inactive reagents (old DCC); presence of moisture; steric hindrance on the polymer backbone.Use fresh DCC; ensure all glassware is flame-dried and solvents are anhydrous; increase reaction time or temperature; use a smaller TEMPO derivative if sterics are an issue.
Polymer Cross-linking If the polymer has multiple functional groups per chain and high concentrations are used. For DCC reactions, side reactions can sometimes lead to cross-linking.Run the reaction at a lower polymer concentration; use a less-than-stoichiometric amount of the coupling agent to control the degree of functionalization.
Insoluble Product Change in polymer solubility after functionalization; cross-linking.Test solubility in a range of solvents. If cross-linked, the material will swell but not dissolve. Re-synthesize under more dilute conditions.
Loss of EPR Signal The nitroxide radical was reduced during work-up or purification.Avoid harsh reducing agents during work-up. If reduction is suspected, the hydroxylamine can sometimes be re-oxidized to the nitroxide radical.

References

  • Slideshare. (n.d.). NITROXIDE MEDIATED POLYMERIZATION.
  • ResearchGate. (2020). TEMPO Functionalized Polymers: Synthesis and Application.
  • Nitroxide-Mediated Polymerization. (n.d.).
  • Wikipedia. (n.d.). Nitroxide-mediated radical polymerization.
  • ACS Publications. (2020). Nitroxide-Mediated Polymerization: A Versatile Tool for the Engineering of Next Generation Materials.
  • PMC - NIH. (2022). Novelty in the development of biodegradable polymer coatings for biomedical devices: paclitaxel grafting on PDMMLA derivatives.
  • Royal Society of Chemistry. (2021). Chapter 7: Nitroxide-mediated Polymerization.
  • Sci-Hub. (n.d.). TEMPO Functionalized Polymers: Synthesis and Applications.
  • McMaster University. (n.d.). POLYMER GRAFTED TEMPO AS A MEDIATOR FOR CELLULOSE OXIDATION.
  • MDPI. (n.d.). Key Features of TEMPO-Containing Polymers for Energy Storage and Catalytic Systems.
  • ResearchGate. (n.d.). Synthesis of Polymer-Supported TEMPO Catalysts and Their Application in the Oxidation of Various Alcohols.
  • SID. (n.d.). Polystyrene Grafted to ABS Backbone by Living Radical Polymerization With TEMPO.
  • NIH. (n.d.). Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo.
  • JOCPR. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers.
  • ResearchGate. (2016). Polystyrene grafted to ABS backbone by "Living" radical polymerization with TEMPO.
  • ResearchGate. (n.d.). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones.
  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • Characterization of polymers by NMR. (n.d.).
  • MDPI. (2022). Characterization and Functionalization Approaches for the Study of Polymeric Nanoparticles: The State of the Art in Italian Research.

Sources

Application Notes and Protocols: (2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid as a Versatile Building Block in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecules such as peptides and small molecule libraries. The incorporation of unique building blocks is a key strategy for accessing novel chemical space and developing compounds with enhanced therapeutic properties. (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid is a distinctive bifunctional molecule featuring a sterically hindered piperidine moiety and a carboxylic acid handle. This structure offers significant potential for creating derivatives with modified conformational rigidity, stability, and pharmacokinetic profiles. This document provides a detailed guide to the potential applications of this compound in solid-phase synthesis, including its use as a C-terminal anchor, an N-terminal capping agent, and an internal structural unit.

Introduction: A Unique Scaffold for Solid-Phase Synthesis

This compound presents a valuable scaffold for solid-phase synthesis due to its unique combination of a sterically hindered secondary amine and a reactive carboxylic acid. The 2,2,6,6-tetramethylpiperidine (TMP) core is a well-known hindered amine base, which can impart significant resistance to chemical and enzymatic degradation when incorporated into a larger molecule.[1][2] Its derivatives are also central to the function of hindered amine light stabilizers (HALS). The acetic acid side chain provides a versatile attachment point for solid-phase synthesis, allowing the TMP moiety to be systematically incorporated into peptides or small molecules.

The potential benefits of incorporating this building block include:

  • Modulation of Physicochemical Properties: The bulky, lipophilic TMP group can influence the solubility, membrane permeability, and aggregation propensity of peptides.

  • Enhancement of Stability: The sterically hindered nature of the piperidine ring can protect adjacent peptide bonds from enzymatic cleavage, potentially increasing the in vivo half-life of therapeutic peptides.

  • Creation of Novel Topologies: Its use as a non-standard building block allows for the synthesis of peptidomimetics with unique conformational constraints.

This guide will detail the theoretical and practical considerations for utilizing this compound in various solid-phase synthesis workflows, supported by established principles of solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS).

Core Principles of Solid-Phase Synthesis

Successful solid-phase synthesis relies on a set of core components and principles:

  • Solid Support (Resin): An insoluble polymer bead to which the first building block is anchored. The choice of resin dictates the C-terminal functionality of the final product (e.g., carboxylic acid or amide) and the cleavage conditions.[3][4]

  • Linker: A chemical handle that connects the growing molecule to the resin. The linker's chemistry determines the conditions under which the final product can be cleaved from the support.[5][6]

  • Protecting Groups: Temporary chemical modifications that mask reactive functional groups to prevent unwanted side reactions. Orthogonal protecting group strategies (e.g., acid-labile side-chain protection and base-labile Nα-protection in Fmoc-SPPS) are crucial for selective bond formation.[7][8]

  • Coupling Reagents: Reagents that activate carboxylic acid groups to facilitate the formation of amide bonds. Common examples include carbodiimides (like DIC) and uronium salts (like HBTU or HATU), often used with additives like Oxyma or HOBt to improve efficiency and reduce racemization.[9][10]

  • Cleavage: The final step where the synthesized molecule is detached from the solid support and protecting groups are removed, typically using a strong acid cocktail containing scavengers.[11][12]

Application I: this compound as a C-Terminal Modifying Group

In this application, the building block is attached to the solid support via its carboxylic acid group, leaving the piperidine moiety exposed at the C-terminus of the cleaved product. This is useful for creating molecules with a terminal hindered amine.

Causality and Experimental Choices

To achieve this, an amine-functionalized resin, such as Rink Amide or Sieber Amide resin, is used. The carboxylic acid of the building block is activated and coupled to the resin's amino groups. A critical consideration is the secondary amine of the piperidine ring. While sterically hindered, it could potentially react during subsequent synthesis steps. Therefore, it is highly recommended to protect this nitrogen atom, for example, with a Boc group, which is stable to the Fmoc deprotection conditions (piperidine) but will be removed during the final acidic cleavage.

Workflow Diagram

Resin Rink Amide Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Coupling Couple Boc-protected This compound (DIC/Oxyma in DMF) Deprotection->Coupling Chain_Elongation Standard SPPS Cycles (Fmoc-Amino Acids) Coupling->Chain_Elongation Cleavage Cleavage from Resin (e.g., TFA/TIS/H2O) Chain_Elongation->Cleavage Product Peptide with C-Terminal TMP Moiety Cleavage->Product

Caption: Workflow for C-terminal modification.

Protocol 1: Attachment to Rink Amide Resin and Peptide Elongation
  • Resin Swelling: Swell Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.[13]

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Building Block Preparation: In a separate vial, dissolve Boc-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid (3 equivalents relative to resin loading), Oxyma (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated building block solution to the deprotected resin. Agitate at room temperature for 2-4 hours. Monitor coupling completion with a Kaiser test (should remain negative/yellow).

  • Washing: Wash the resin with DMF (3x), dichloromethane (DCM, 3x), and DMF (3x) to remove excess reagents.

  • Peptide Synthesis: Proceed with standard Fmoc-SPPS cycles to elongate the peptide chain.[10]

  • Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail such as TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5) for 2-3 hours.[11] Precipitate the crude peptide in cold diethyl ether.

Application II: this compound as an N-Terminal Capping Agent

Capping the N-terminus of a peptide is a common strategy to increase resistance to exopeptidases and to mimic a native protein's acetylated N-terminus. Using this compound for capping introduces a bulky, lipophilic group that can significantly alter the peptide's properties.

Causality and Experimental Choices

This procedure is performed after the full peptide sequence has been assembled on the resin. The final N-terminal Fmoc group is removed, and the building block is coupled to the free amine of the N-terminal amino acid. In this case, protection of the piperidine nitrogen is not strictly necessary if this is the final synthetic step before cleavage, as there are no further coupling or deprotection cycles. However, using the Boc-protected version is a safer approach to prevent any potential side reactions with sensitive amino acid side chains.

Workflow Diagram

Peptide_Resin Fully Assembled Peptide on Resin Deprotection Final Fmoc Deprotection (20% Piperidine in DMF) Peptide_Resin->Deprotection Capping Couple this compound (HBTU/DIPEA in DMF) Deprotection->Capping Cleavage Cleavage from Resin (e.g., TFA/TIS/H2O) Capping->Cleavage Product N-Terminally Capped Peptide Cleavage->Product

Caption: Workflow for N-terminal capping.

Protocol 2: N-Terminal Capping of a Resin-Bound Peptide
  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Wang resin for a C-terminal acid, Rink Amide for a C-terminal amide) using standard Fmoc-SPPS.

  • Final Deprotection: After the last amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Capping Solution Preparation: Dissolve this compound (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 2 hours at room temperature. Confirm the absence of free amines with a Kaiser test.

  • Washing: Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection: Dry the resin and treat with an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours. Precipitate and wash the crude product with cold diethyl ether.

Application III: Incorporation as an Internal Unnatural Amino Acid Analogue

The most advanced application is to use the building block as an internal residue within a peptide sequence. This creates a highly modified backbone structure.

Causality and Experimental Choices

To be used as an internal building block in Fmoc-SPPS, the molecule must be bifunctional in a way that is orthogonal to the synthesis chemistry. This requires protecting the piperidine nitrogen with an Fmoc group and using the carboxylic acid for coupling. The synthesis of Fmoc-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid is a prerequisite. This derivative can then be used in an automated or manual synthesizer just like any other Fmoc-amino acid. This approach is analogous to the incorporation of other specialized building blocks like Fmoc-TOAC.[11][14]

Workflow Diagram

Start Peptide-Resin (with free N-terminus) Couple_TMP Couple Fmoc-N-(TMP)-acetic acid (DIC/Oxyma) Start->Couple_TMP Wash1 Wash (DMF, DCM) Couple_TMP->Wash1 Deprotect_Fmoc Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotect_Fmoc Couple_Next_AA Couple next Fmoc-AA Deprotect_Fmoc->Couple_Next_AA Repeat Repeat Cycles Couple_Next_AA->Repeat Cleavage Final Cleavage Repeat->Cleavage

Sources

Comprehensive Physicochemical Characterization of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid, a key heterocyclic building block, is integral to the synthesis of novel chemical entities in pharmaceuticals and material science, particularly in the development of Hindered Amine Light Stabilizers (HALS). Its unique structure, featuring a sterically hindered secondary amine and a carboxylic acid moiety, necessitates a robust, multi-faceted analytical approach for unambiguous structural confirmation, purity assessment, and physicochemical profiling. This guide provides a detailed framework of orthogonal analytical techniques, offering in-depth protocols and the scientific rationale behind their application. We will explore Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification, and Thermal Analysis (TGA/DSC) for stability assessment.

The Strategic Imperative for Multi-Technique Characterization

The quality and purity of a starting material like this compound directly impacts the outcome of subsequent synthetic steps, influencing the yield, impurity profile, and safety of the final product. A single analytical technique provides only one dimension of information. A comprehensive characterization, however, is achieved by integrating data from several orthogonal methods. This approach is not merely about data collection; it's about building a self-validating analytical dossier where each technique's results corroborate the others, ensuring the highest degree of confidence in the material's identity, purity, and stability. The following workflow illustrates a logical and efficient pathway for this comprehensive analysis.

G Figure 1. Integrated Analytical Workflow cluster_0 Initial Assessment & Identity cluster_1 Definitive Structure & Purity cluster_2 Physicochemical Properties cluster_3 Hyphenated Techniques for Impurity ID FTIR FTIR Spectroscopy (Functional Group ID) NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) FTIR->NMR MS Mass Spectrometry (Molecular Weight) MS->NMR HPLC HPLC / UPLC (Purity & Impurity Profile) NMR->HPLC Thermal Thermal Analysis (TGA / DSC) (Stability & Melting Point) HPLC->Thermal LCMS LC-MS (Impurity Identification) HPLC->LCMS If impurities > LOQ report Complete Certificate of Analysis HPLC->report Thermal->report LCMS->report start Sample Received start->FTIR start->MS

Caption: A logical workflow for the comprehensive characterization of a chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Rationale & Expertise: NMR is the cornerstone of structural elucidation. For this compound, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. The hindered nature of the tetramethylpiperidine ring often results in well-resolved signals, making spectral interpretation straightforward. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can solubilize the zwitterionic character of the molecule and allows for the observation of exchangeable protons (NH and OH).

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may aid dissolution.

  • Instrumentation & Parameters:

    • Spectrometer: 400 MHz or higher field strength spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 25 °C (298 K).

    • ¹H NMR Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 16 (adjust for signal-to-noise).

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

      • Acquisition Time: ~1.5 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Analysis & Interpretation:

    • Reference the spectrum to the residual DMSO peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

    • Analyze chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign signals to specific protons.

    • Compare the number of signals in the ¹³C spectrum to the expected number of unique carbons.

Expected Spectral Data
Technique Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Insight
¹H NMR -C(CH₃)₂~1.0 - 1.2SingletConfirms the four equivalent methyl groups of the piperidine ring.
Ring -CH₂-~1.3 - 1.8MultipletAxial and equatorial protons of the piperidine ring.
Ring -CH-~2.0 - 2.3MultipletProton at the 4-position of the piperidine ring.
-CH₂-COOH~2.2 - 2.4DoubletMethylene group adjacent to the carboxylic acid.
-NH-Variable, broadSingletSecondary amine proton; may exchange with water.
-COOH> 10, very broadSingletCarboxylic acid proton; concentration and solvent dependent.
¹³C NMR -C(CH₃)₂~28 - 32Quartet (in coupled)Methyl carbons.
-C(CH₃)₂~50 - 55Singlet (in coupled)Quaternary carbons bearing the methyl groups.
Ring -CH₂-~45 - 50Triplet (in coupled)Methylene carbons in the piperidine ring.
Ring -CH-~35 - 40Doublet (in coupled)Methine carbon at the 4-position.
-CH₂-COOH~40 - 45Triplet (in coupled)Methylene carbon of the acetic acid side chain.
-COOH~170 - 175Singlet (in coupled)Carboxyl carbon, confirming the acid functionality.

Mass Spectrometry (MS): Confirming Molecular Identity

Rationale & Expertise: MS is an indispensable tool for confirming the molecular weight of a compound.[1] For this compound (Molecular Formula: C₁₁H₂₁NO₂, Molecular Weight: 199.29 g/mol ), Electrospray Ionization (ESI) is the preferred technique. The presence of the basic nitrogen atom makes it highly amenable to protonation in positive ion mode, yielding a strong signal for the molecular ion [M+H]⁺. This provides a rapid and highly accurate confirmation of the compound's elemental composition.

Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile/water (50:50).

    • Further dilute the stock solution to a final concentration of ~1-10 µg/mL using the mobile phase.

  • Instrumentation & Parameters:

    • Chromatography: HPLC or UPLC system.

      • Column: C18, 50 mm x 2.1 mm, <3 µm.

      • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 2 µL.

    • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.

      • Ionization Mode: ESI Positive.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

      • Scan Range: m/z 50 - 500.

  • Data Analysis & Interpretation:

    • Extract the mass spectrum from the chromatographic peak corresponding to the main component.

    • Identify the base peak and confirm it corresponds to the expected protonated molecular ion [M+H]⁺.

    • For high-resolution MS (HRMS), the measured mass should be within 5 ppm of the theoretical mass.

Expected Mass Spectrometry Data
Ion Species Theoretical m/z Observed m/z (Typical) Interpretation
[M+H]⁺200.1645200.1642Protonated molecular ion, primary confirmation of identity.
[M+Na]⁺222.1465222.1460Sodium adduct, often observed as a minor peak.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Rationale & Expertise: HPLC is the definitive technique for assessing the purity of a chemical compound and quantifying any related impurities.[2] The target molecule possesses both a basic amine and an acidic carboxyl group, making it amphoteric. Reversed-phase chromatography on a C18 column is the method of choice. The key challenge is detection; the molecule lacks a strong UV chromophore. Therefore, detection at a low wavelength (e.g., 210 nm) is necessary, which requires a high-purity mobile phase. An acidic mobile phase modifier (e.g., formic acid or phosphoric acid) is used to ensure sharp, symmetrical peak shapes by suppressing the ionization of the carboxylic acid and protonating the amine.

Protocol: Reversed-Phase HPLC for Purity Assessment
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This creates a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Parameters:

Parameter Value Rationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution.
Mobile Phase Gradient: 10% to 90% B over 20 minA gradient elution is used to ensure elution of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210 nmLow wavelength detection is required due to the lack of a strong chromophore.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Run Time 30 minutesAllows for column re-equilibration after the gradient.
  • Data Analysis & Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The Limit of Quantitation (LOQ) and Limit of Detection (LOD) should be established during method validation. Impurities above the LOQ should be reported.

Complementary Techniques for Complete Characterization

The following diagram illustrates the synergistic relationship between the primary analytical techniques, emphasizing how they combine to provide a complete and validated characterization of the molecule.

Caption: Interrelation of analytical techniques for robust molecular characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid, non-destructive technique perfect for a quick identity check.[1] It confirms the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the O-H (acid), N-H (amine), C=O (acid), and C-H bonds.

Protocol:

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Place a small amount of the solid sample directly on the ATR crystal. Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Look for characteristic absorption bands.

Expected Data:

Wavenumber (cm⁻¹) Functional Group Vibration Mode
3300 - 2500 (very broad)-COOHO-H stretch
~3300 (sharp/medium)-NH-N-H stretch
2970 - 2850-CH₃, -CH₂-C-H stretch
~1710-COOHC=O stretch
~1400-COOHO-H bend
Thermal Analysis (TGA/DSC)

Rationale: Thermal analysis provides crucial information about the material's stability and physical properties.[3] Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify other phase transitions. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the onset of thermal decomposition. This data is vital for determining appropriate storage and handling conditions.[4][5]

Protocol:

  • Instrumentation: A simultaneous TGA/DSC instrument is ideal.

  • Sample: Accurately weigh 3-5 mg of the sample into an aluminum (for DSC) or alumina (for TGA) pan.

  • Conditions:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.

  • Analysis:

    • In the DSC curve, identify the endothermic peak corresponding to the melting point.

    • In the TGA curve, determine the onset temperature of weight loss, which signifies the beginning of decomposition.

Conclusion

The characterization of this compound is not a task for a single instrument but a case study in the power of an integrated, multi-technique analytical strategy. By systematically applying NMR for structure, MS for molecular weight, HPLC for purity, FTIR for functional group identity, and thermal analysis for stability, a complete and trustworthy profile of the material is established. This comprehensive dossier is fundamental for its application in research and development, ensuring reproducibility, quality, and safety in all downstream applications.

References

  • SIELC Technologies. (n.d.). Separation of Acetic acid, oxo[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-, hydrazide on Newcrom R1 HPLC column.
  • PubChem. (n.d.). N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide. Retrieved from [Link]

  • Weiss, D. R., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry.
  • BenchChem. (2025). Spectroscopic Purity Analysis of Synthesized 2,2,6,6-Tetramethylpiperidine: A Comparative Guide.
  • Impact Analytical. (n.d.). Thermal Analysis Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,6,6-Tetramethyl-4-piperidone. Retrieved from [Link]

  • Galbács, G. (n.d.). Thermal analysis. University of Szeged.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • Fröberg, L. (n.d.). Thermal Analysis TGA / DTA. Åbo Akademi University.
  • CETCO. (n.d.). Simultaneous thermal analysis (tga-dta, tga-dsc).

Sources

The Strategic Application of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and highly valued scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to act as a versatile anchor for pharmacophoric elements.[1] However, the strategic derivatization of this core structure is paramount to unlocking its full potential. (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid emerges as a particularly insightful building block, offering chemists a unique combination of a sterically hindered piperidine core and a reactive carboxylic acid handle. The four methyl groups at the 2 and 6 positions create a sterically congested environment around the nitrogen atom, imparting significant chemical stability and unique pharmacological properties.[2][3] This guide provides an in-depth exploration of the application of this scaffold in drug design, detailing its strategic advantages, synthetic utility, and providing actionable protocols for its incorporation into discovery programs.

The gem-Dimethyl Advantage: Engineering Metabolic Stability and Conformational Rigidity

The defining feature of the this compound scaffold is the presence of two gem-dimethyl groups flanking the piperidine nitrogen. This is not a trivial substitution; it is a deliberate design element that leverages the "Thorpe-Ingold effect" to influence the molecule's behavior both in vitro and in vivo.

Causality Behind the Choice:

  • Metabolic Shielding: The steric bulk of the four methyl groups acts as a shield, hindering the approach of metabolic enzymes, particularly Cytochrome P450s, to the piperidine ring and the adjacent nitrogen.[4] This steric hindrance can significantly reduce the rate of N-dealkylation and ring oxidation, common metabolic pathways for piperidine-containing drugs.[1] The result is often an improved pharmacokinetic profile, characterized by lower clearance and a longer half-life.

  • Conformational Constraint: The gem-dimethyl groups restrict the conformational flexibility of the piperidine ring. This pre-organization can be entropically favorable for binding to a biological target, as less conformational entropy is lost upon binding.[4] By locking the piperidine into a more defined chair or twist-boat conformation, medicinal chemists can achieve higher potency and selectivity for the target receptor or enzyme.

  • Modulation of Basicity: The steric hindrance around the nitrogen atom makes it a non-nucleophilic base.[2] This property is highly valuable in synthesis, allowing it to be used as a base in reactions where nucleophilic attack would be an undesirable side reaction. In a physiological context, this can influence the pKa of the nitrogen and its interaction with biological targets.

A notable study on riminophenazines demonstrated that tetramethylpiperidine (TMP)-substituted analogs exhibited superior cytotoxic and chemosensitizing properties against multidrug-resistant cancer cell lines compared to their isopropyl-substituted counterparts. This highlights the significant impact of the TMP moiety on biological activity.

Core Applications in Drug Scaffolding

The bifunctional nature of this compound, with its sterically hindered piperidine core and a carboxylic acid handle, makes it an ideal starting point for creating diverse libraries of compounds. The primary synthetic application involves the derivatization of the acetic acid moiety, most commonly through amide bond formation.

Workflow for Amide Library Synthesis

The following diagram illustrates a typical workflow for leveraging this compound in a drug discovery program.

G cluster_0 Scaffold Preparation cluster_2 Diversification cluster_3 Screening Cascade start This compound activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDC) start->activation Step 1 coupling Amide Coupling Reaction activation->coupling Step 2a amines Diverse Amine Building Blocks (Primary & Secondary) amines->coupling library Amide Library with Constrained Piperidine Scaffold coupling->library Step 3 screening Biological Screening (HTS, In vitro assays) library->screening Step 4 sar SAR Analysis screening->sar Step 5 lead_opt Lead Optimization sar->lead_opt Step 6

Caption: A generalized workflow for the synthesis and screening of a chemical library based on the this compound scaffold.

Application Note: Synthesis of a Novel Amide Derivative

This section provides a detailed protocol for the synthesis of a representative amide derivative using this compound and a primary amine.

Objective: To synthesize N-Benzyl-2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.

Materials:

  • This compound hydrochloride

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq). The additional equivalent of DIPEA is to neutralize the hydrochloride salt of the starting material.

    • Expert Insight: HATU is a highly efficient coupling reagent that often leads to cleaner reactions and higher yields compared to carbodiimides, especially with sterically hindered substrates. DIPEA is a non-nucleophilic base that will not compete with the amine in the coupling reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. This removes any remaining DMF and acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Benzyl-2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Structure-Activity Relationship Insights

While specific data for a series derived directly from this compound is not widely published, valuable insights can be drawn from closely related structures. A study on 3,3-dimethyl substituted N-aryl piperidines as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) provides a compelling case for the utility of the gem-dimethylpiperidine scaffold.[5]

CompoundStructuremPGES-1 IC₅₀ (nM) in human whole blood assayDog Oral Bioavailability (%)
Example 14 3,3-dimethyl substituted N-aryl piperidine774

Data sourced from a study on mPGES-1 inhibitors.[5]

This data demonstrates that the incorporation of a gem-dimethyl substituted piperidine ring is compatible with potent biological activity and can lead to compounds with excellent oral bioavailability.[5] The authors noted that this compound had favorable clearance and volume of distribution values in dogs, underscoring the potential for this scaffold to impart desirable pharmacokinetic properties.[5]

Mechanistic Considerations and Advanced Insights

The influence of the 2,2,6,6-tetramethylpiperidine moiety extends beyond simple steric shielding. Understanding its potential metabolic fate and its impact on drug-target interactions is crucial for rational drug design.

Metabolic Pathway of the Tetramethylpiperidine Scaffold

Research has shown that the 2,2,6,6-tetramethylpiperidine moiety can undergo a novel cytochrome P450-catalyzed metabolism. This pathway involves the formation of a nitroxide radical intermediate, which can then lead to a ring contraction, forming a 2,2-dimethylpyrrolidine metabolite.

Caption: A simplified diagram illustrating the metabolic ring contraction of the 2,2,6,6-tetramethylpiperidine scaffold.

Implications for Drug Design:

  • Predicting Metabolites: Awareness of this unique metabolic pathway is essential for metabolite identification studies during preclinical development.

  • Activity of Metabolites: The resulting pyrrolidine metabolite may have its own pharmacological activity and toxicity profile, which should be assessed.

Conclusion and Future Perspectives

This compound represents a sophisticated building block for medicinal chemists. Its sterically hindered core offers a powerful tool to enhance metabolic stability and enforce a constrained conformation, potentially leading to drugs with improved pharmacokinetic profiles and enhanced potency. The synthetic accessibility of its carboxylic acid handle through robust amide coupling protocols allows for the rapid generation of diverse chemical libraries. While the direct incorporation of this specific moiety into marketed drugs is not yet widespread, the compelling data from closely related analogs, particularly in overcoming multidrug resistance and achieving high oral bioavailability, strongly supports its value in contemporary drug discovery programs. Future exploration of this scaffold in various therapeutic areas is warranted and holds the promise of yielding novel drug candidates with superior properties.

References

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  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]

  • This citation is intentionally left blank as no direct source was used for this specific sentence.
  • This citation is intentionally left blank as no direct source was used for this specific sentence.
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  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Available from: [Link]

  • This citation is intentionally left blank as no direct source was used for this specific sentence.
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  • Kuklish, S. L., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4824–4828. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimizing (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid coupling reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Optimizing Amide Coupling Reactions: A Guide for Researchers

Welcome to the technical support center for optimizing coupling reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered building block. As Senior Application Scientists, we have consolidated field-proven insights and established chemical principles to help you troubleshoot common issues and achieve optimal results in your syntheses.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions to provide a foundational understanding before diving into specific troubleshooting scenarios.

Q1: What makes the amide coupling of this compound so challenging?

The primary difficulty arises from severe steric hindrance. The carboxylic acid group is attached to a carbon adjacent to the piperidine ring, which is substituted with four methyl groups at the 2 and 6 positions. These bulky methyl groups shield the reaction center, making it difficult for the amine nucleophile to approach the activated carboxylic acid intermediate. This slow nucleophilic attack increases the likelihood of side reactions and often results in low or no yield with standard coupling methods.[1][2]

Q2: I am starting my experiment. What are the best "first-line" coupling reagents to try?

For sterically demanding couplings like this, standard carbodiimide reagents such as EDC or DCC are often insufficient and should generally be avoided as a first choice, as they can lead to low conversions and N-acylurea side products.[1][3] Your primary choices should be modern, high-potency in-situ activating agents:

  • Uronium/Aminium Salts: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent starting point. It reacts faster and with less epimerization than older reagents like HBTU.[4][5]

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another superb choice, known for its high reactivity in hindered couplings and low racemization risk.[1] Unlike uronium salts, phosphonium reagents do not have a side reaction pathway to form guanidinium byproducts with the amine, which can be an advantage.[6]

Q3: What is the recommended general-purpose base and solvent for this reaction?

  • Base: A non-nucleophilic, sterically hindered organic base is critical. N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the standard choice.[1][7] It is basic enough to deprotonate the carboxylic acid and neutralize the acid released during the reaction but is too bulky to act as a competing nucleophile. Avoid bases like triethylamine (TEA) which is less hindered, and especially nucleophilic bases like pyridine.[8]

  • Solvent: A polar, aprotic, and anhydrous solvent is required. N,N-Dimethylformamide (DMF) is the most common choice and provides good solvation for the reactants and reagents.[9][10] For reactions with poor solubility, N-Methyl-2-pyrrolidone (NMP) can be a superior alternative due to its enhanced solvating properties.[11][12] Dichloromethane (DCM) can also be used but may be less effective at dissolving all components.[10] Regardless of the choice, using an anhydrous grade of solvent is crucial, as water will hydrolyze the activated intermediate.[8]

Q4: What is "pre-activation" and why is it critical for this specific coupling?

Pre-activation is the step of mixing the carboxylic acid, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in the solvent for a short period (typically 5-15 minutes) before adding the amine.[1][8] This is a vital technique for hindered couplings. It allows the carboxylic acid to be converted into its highly reactive activated ester form (e.g., the OAt-ester with HATU) without the amine being present.

The importance of this step is twofold:

  • Maximizes Reactivity: It ensures the activated species is fully formed and ready to react immediately upon addition of the sterically hindered amine.[1]

  • Minimizes Side Reactions: It prevents the amine from reacting directly with the coupling reagent itself, a known side reaction with uronium salts like HATU that leads to an unwanted guanidinium byproduct and consumes the amine.[1]

Troubleshooting Guide: From Low Yield to No Reaction

This section provides a systematic approach to diagnosing and solving common experimental failures.

Problem: Low to No Product Formation

This is the most frequent issue encountered. A logical, step-wise approach is needed to identify the root cause.

Troubleshooting_Low_Yield start Low / No Yield Observed check_reagents Are Coupling Reagents Potent Enough? (e.g., HATU, PyBOP) start->check_reagents check_conditions Are Reaction Conditions Optimal? (Temp, Time) check_reagents->check_conditions Yes upgrade_reagent SOLUTION: Upgrade to a more potent reagent. (See Table 1 & Protocol 3) check_reagents->upgrade_reagent No check_procedure Was Pre-Activation Performed Correctly? check_conditions->check_procedure Yes increase_temp SOLUTION: Increase temperature (e.g., 50-80°C). Extend reaction time (e.g., 12-24h). check_conditions->increase_temp No check_solubility Are All Reactants Soluble? check_procedure->check_solubility Yes implement_preactivation SOLUTION: Implement or optimize pre-activation step. (See Protocol 1) check_procedure->implement_preactivation No change_solvent SOLUTION: Switch to a better solvent (e.g., NMP). Ensure anhydrous conditions. check_solubility->change_solvent No Protocol_1 cluster_preactivation Pre-Activation (5-15 min) A 1. Dissolve Acid (1.0 eq) in anhydrous DMF B 2. Add HATU (1.1 eq) C 3. Add DIPEA (2.5 eq) D 4. Add Amine (1.2 eq) to the mixture C->D E 5. Stir at RT to 50°C for 2-24h (Monitor by LCMS) D->E F 6. Aqueous Workup & Purification E->F

Caption: Experimental workflow for a HATU-mediated coupling reaction.

Methodology:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv). [13]2. Add DIPEA (2.5 equiv) to the mixture.

  • Stir the solution at room temperature for 10 minutes to ensure complete pre-activation.

  • Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir at room temperature and monitor the reaction's progress via LCMS or TLC. If the reaction is sluggish after 4 hours, increase the temperature to 50 °C and continue to stir for an additional 8-20 hours. [1]6. Once the reaction is complete, quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Perform a standard aqueous workup (e.g., wash with saturated aq. NaHCO₃, then brine), dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. [10]

Protocol 2: Phosphonium-Based Coupling with PyBOP

Use this protocol if HATU provides unsatisfactory yields or if your amine is particularly valuable and you wish to avoid any potential guanidinylation.

Methodology:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF or DCM (0.1-0.5 M).

  • Add PyBOP (1.1 equiv) to the solution. [1]3. Add DIPEA (3.0 equiv).

  • Stir for 5 minutes at room temperature to pre-activate.

  • Add the amine (1.1 equiv) and continue to stir at room temperature.

  • Monitor the reaction to completion (typically 1-12 hours). If necessary, heat to 40-60 °C.

  • Perform a standard aqueous workup and purification as described in Protocol 1.

Protocol 3: Acyl Fluoride Method for Extremely Hindered Couplings

This two-step, one-pot procedure is highly effective where other methods have failed, particularly when coupling to hindered secondary amines or electron-deficient anilines. [2][14] Methodology:

  • Acyl Fluoride Formation: To a stirred solution of this compound (1.0 equiv) in anhydrous DCM or MeCN, add Pyridine (2.5 equiv).

  • Cool the mixture to 0 °C and slowly add Cyanuric Fluoride (1.0 equiv).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour. The formation of the acyl fluoride can be monitored by IR (C=O stretch shift) or ¹⁹F NMR if desired.

  • Amide Formation: Add the desired amine (1.1 equiv) to the solution containing the in situ generated acyl fluoride.

  • Seal the vessel and heat the reaction mixture to 60-80 °C. [1][2]6. Monitor the reaction progress over 12-24 hours via LCMS.

  • After cooling to room temperature, perform a standard aqueous workup and purification.

References

  • Östlund, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11529-11535. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ghosh, A. K., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152627. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Ikawa, T., et al. (2018). New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds. Organic Letters, 20(21), 6863-6867. Retrieved from [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide research, 5(3), 159–166. Retrieved from [Link]

  • Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(31), 6249-6261. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Lundgren, R. J., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2468–2471. Retrieved from [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • Kim Reactor. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved from [Link]

  • Iska, V. B., et al. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 14(1), 226–229. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Katritzky, A. R., et al. (2012). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 17(8), 9447–9466. Retrieved from [Link]

  • RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Angell, Y. M., et al. (1996). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 47(2), 98–106. Retrieved from [Link]

  • ResearchGate. (2024). Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. Retrieved from [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of (2,2,6,6-tetramethylpiperidin-4-yl)acetic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered yet valuable scaffold. The bulky 2,2,6,6-tetramethyl substitution provides exceptional stability, making these derivatives crucial as building blocks for Hindered Amine Light Stabilizers (HALS) and complex pharmaceutical agents. However, this same steric bulk is the primary source of synthetic difficulty.

This guide moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental failures and offer robust solutions to help you achieve your synthetic goals efficiently and reliably.

Core Synthetic Strategy: A Visual Overview

A prevalent and logical pathway to the target molecule involves a two-stage process: the introduction of a two-carbon synthon at the 4-position of the piperidine ring, followed by the hydrolysis of this precursor to the desired carboxylic acid. The most common implementation of this strategy begins with 4-oxo-2,2,6,6-tetramethylpiperidine (triacetonamine) and proceeds through a cyanomethyl intermediate.

G start 4-Oxo-2,2,6,6-tetramethylpiperidine (Triacetonamine) step1 Shapiro or similar reaction (e.g., with Tosylhydrazide, then n-BuLi) start->step1 intermediate Intermediate Formation (e.g., Vinyllithium species) step1->intermediate step2 Alkylation with Acetonitrile Synthon (e.g., Chloroacetonitrile) intermediate->step2 precursor 4-(Cyanomethyl)-2,2,6,6-tetramethylpiperidine step2->precursor step3 Hydrolysis (Acid or Base Catalyzed) precursor->step3 Critical Step product This compound step3->product

Caption: Common synthetic workflow from 4-oxo-2,2,6,6-tetramethylpiperidine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific, common problems encountered during the synthesis.

Part 1: Synthesis of the 4-(Cyanomethyl) Intermediate

Question: My yield for the conversion of 4-oxo-2,2,6,6-tetramethylpiperidine to 4-(cyanomethyl)-2,2,6,6-tetramethylpiperidine is consistently low. What are the likely causes?

Answer: This is a multi-step transformation that often involves sensitive intermediates, and low yields typically stem from two areas: formation of the nucleophile and the subsequent alkylation.

  • Inefficient Nucleophile Generation: If you are using a Shapiro-type reaction, the formation of the vinyllithium intermediate is critical. Incomplete reaction with tosylhydrazide or insufficient deprotonation with organolithium reagents (like n-BuLi) are common failure points.

    • Causality: The steric hindrance around the carbonyl group can slow the initial formation of the tosylhydrazone. Furthermore, the subsequent deprotonation requires precise temperature control (typically <-70 °C) to prevent side reactions.

    • Troubleshooting:

      • Ensure your tosylhydrazide is pure and dry.

      • Use freshly titrated n-BuLi or sec-BuLi. The stoichiometry is critical; use at least two equivalents.

      • Maintain rigorous anhydrous conditions and a low temperature during the entire organolithium addition and reaction sequence.

  • Suboptimal Alkylation: The reaction of the piperidine-based nucleophile with an acetonitrile synthon (like bromoacetonitrile or chloroacetonitrile) is also challenging.

    • Causality: The nucleophile itself is sterically bulky. The reaction is a standard Sₙ2 displacement, which is notoriously sensitive to steric hindrance. Competing elimination (E2) reactions can also occur, particularly if the temperature is allowed to rise prematurely.

    • Expert Tip: Consider an alternative approach if the Shapiro reaction proves too difficult. One such method is the reductive cyanation of the corresponding 4-hydroxymethyl derivative, though this adds steps to the synthesis.

Part 2: The Critical Hydrolysis Step

The conversion of the 4-(cyanomethyl) intermediate to the final carboxylic acid is often the most significant challenge in the entire sequence.

Question: My nitrile hydrolysis is extremely slow or stalls completely, leaving large amounts of starting material. Why is this happening?

Answer: The primary culprit is the severe steric hindrance imposed by the four flanking methyl groups on the piperidine ring. These groups effectively shield the nitrile carbon from nucleophilic attack by water or hydroxide ions. Standard hydrolysis conditions are often insufficient.[1][2]

  • Causality: Both acidic and basic hydrolysis mechanisms require the approach of a nucleophile (H₂O or OH⁻) to the electrophilic nitrile carbon. The bulky tetramethyl framework creates a high-energy transition state for this approach, dramatically slowing the reaction rate. The intermediate amide is similarly hindered, making the second hydrolysis step to the carboxylic acid equally difficult.

G cluster_0 Troubleshooting: Incomplete Nitrile Hydrolysis problem Problem: Incomplete Hydrolysis q1 Are reaction conditions sufficiently harsh? problem->q1 sol_1 Action: Increase Temperature & Time (Reflux > 24h) q1->sol_1 No q2 Is the reaction still incomplete? q1->q2 Yes a1_yes Yes a1_no No sol_1->q2 sol_2 Action: Switch Hydrolysis Method (e.g., Acid to Base or vice-versa) q2->sol_2 Yes success Success: Complete Hydrolysis q2->success No a2_yes Yes a2_no No q3 Is the reaction still incomplete? sol_2->q3 sol_3 Action: Consider Microwave-Assisted Synthesis for rapid, high-temp heating q3->sol_3 Yes q3->success No a3_yes Yes a3_no No sol_3->success

Caption: Decision workflow for troubleshooting hindered nitrile hydrolysis.

Question: I'm trying to force the hydrolysis with strong acid/base and prolonged heat, but I'm getting decomposition or byproducts. What are my options?

Answer: This is a classic dilemma. Forcing the reaction can lead to undesired pathways. You need to find a balance between reactivity and stability.

Condition Advantages Common Challenges & Troubleshooting
Strong Acid (e.g., 6M HCl or H₂SO₄, reflux) Simple workup to isolate the free carboxylic acid.[2][3]- Very Slow: Often requires 24-72 hours of reflux. - Decomposition: Potential for elimination or other acid-catalyzed degradation at high temperatures. - Troubleshooting: Use a co-solvent like dioxane or acetic acid to improve solubility. Consider sealed-tube reactions to reach higher temperatures safely.
Strong Base (e.g., 6M NaOH or KOH in EtOH/H₂O, reflux) Generally faster than acidic hydrolysis for many nitriles.[1]- Salt Formation: The product is the carboxylate salt, requiring an additional acidification step during workup. - Amide Intermediate: The reaction can sometimes stall at the amide stage. - Troubleshooting: Use a higher boiling point solvent like ethylene glycol to achieve higher temperatures (>150 °C). Ensure a large excess of base is used to drive the reaction to completion.
Microwave-Assisted Synthesis Can dramatically reduce reaction times from days to hours by achieving high temperatures and pressures quickly and uniformly.- Requires Specialized Equipment: Access to a scientific microwave reactor is necessary. - Optimization Needed: Conditions (temperature, pressure, time) must be carefully optimized to prevent rapid decomposition. - Troubleshooting: Start with lower temperatures (e.g., 150-180 °C) and shorter times (30-60 min) and monitor by LC-MS to find the optimal conditions.
Part 3: Product Purification

Question: My final product, this compound, is proving very difficult to purify. It seems to be soluble in both aqueous and organic phases. How can I isolate it cleanly?

Answer: The product is a zwitterion at its isoelectric point. This dual nature (a positive charge on the piperidinium nitrogen and a negative charge on the carboxylate) is the root of the purification challenge.

  • Crystallization/Precipitation: This should be your first approach. The key is to carefully adjust the pH of your aqueous solution to the isoelectric point (pI) of the molecule. At the pI, the molecule has a net neutral charge, and its aqueous solubility is at a minimum.

    • Protocol: After hydrolysis, if your solution is basic, carefully add acid (e.g., HCl) dropwise until you see the product begin to precipitate. If acidic, add a base (e.g., NaOH). Use a pH meter for accuracy. The pI will likely be in the weakly acidic to neutral range.

    • Expert Tip: Cooling the solution to 0-4 °C after pH adjustment will further decrease solubility and maximize recovery.

  • Ion-Exchange Chromatography: If crystallization fails, ion-exchange chromatography is the most robust method for purifying zwitterionic compounds.

    • Cation Exchange: Use a strong cation exchange resin (e.g., Dowex 50WX8). Load your crude product in an acidic solution (e.g., 0.1 M HCl), which ensures the piperidine nitrogen is protonated (positive charge). The compound will bind to the resin. Wash with water to remove neutral impurities, then elute your product with a basic solution (e.g., 2% ammonium hydroxide).

    • Anion Exchange: Alternatively, use an anion exchange resin. Load in a basic solution (to ensure the carboxylate is deprotonated), wash, and elute with an acidic solution.

Validated Protocol: Microwave-Assisted Basic Hydrolysis

This protocol provides a reliable method for the challenging hydrolysis step, leveraging microwave technology to overcome the high activation energy barrier caused by steric hindrance.

Materials:

  • 4-(Cyanomethyl)-2,2,6,6-tetramethylpiperidine (1.0 eq)

  • Ethanol (or Ethylene Glycol for higher temperatures)

  • 6M Sodium Hydroxide (NaOH) solution (10 eq)

  • Microwave reactor vials with stir bars

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a 10 mL microwave vial, combine 4-(cyanomethyl)-2,2,6,6-tetramethylpiperidine (e.g., 500 mg, 2.77 mmol) and a magnetic stir bar.

  • Add ethanol (5 mL) and 6M NaOH solution (4.6 mL, 27.7 mmol, 10 eq).

  • Seal the vial securely with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters: Temperature = 180 °C, Pressure = max 20 bar, Time = 90 minutes. Ensure stirring is active.

  • After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before opening.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly and carefully adjust the pH of the solution to ~6.5-7.0 by adding concentrated HCl dropwise with vigorous stirring. The product will precipitate as a white solid.

  • Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and then with a non-polar solvent like hexane to aid in drying.

  • Dry the purified this compound under high vacuum.

References

  • Piperidine Derivatives in Medicinal Chemistry: A broad overview of the importance of the piperidine scaffold. Source: Molecules, URL: [Link][4]

  • Hydrolysis of Nitriles: A fundamental overview of acidic and basic nitrile hydrolysis conditions. Source: Chemguide, URL: [Link][1]

  • General Conditions for Nitrile Hydrolysis: A summary of common laboratory conditions for converting nitriles to carboxylic acids. Source: Organic Chemistry Portal, URL: [Link][5]

  • Synthesis of Piperidine Derivatives: A review covering various synthetic strategies for piperidine-containing molecules. Source: International Journal of Molecular Sciences, URL: [Link][6]

  • Challenges in N-Alkyl Piperidine Chemistry: Discusses functionalization challenges, highlighting the impact of steric and electronic effects. Source: The Journal of Organic Chemistry, URL: [Link][7]

Sources

Technical Support Center: Purification Strategies for (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful purification of this compound. As a molecule possessing both a sterically hindered amine and a carboxylic acid, its purification requires a nuanced approach that considers its amphoteric nature.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for this compound?

A1: The most effective purification strategies leverage the compound's unique chemical properties. The main methods are:

  • Acid-Base Extraction: This is the most powerful technique for this molecule. It exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[1][2][3] The hindered amine is a relatively weak base, allowing for selective extraction.

  • Recrystallization: An excellent secondary or final purification step to achieve high purity and obtain a crystalline solid.[4][5] Success is highly dependent on selecting an appropriate solvent system.

  • Column Chromatography: While feasible, it can be challenging due to the basic nature of the piperidine nitrogen, which can lead to peak tailing on standard silica gel.[6] This method is typically reserved for separating impurities with very similar polarity.

Q2: I have the hydrochloride salt of the compound. Do I need to convert it to the free base before purification?

A2: It depends on your chosen method.

  • For Acid-Base Extraction , you will inherently be working with both the free base and its carboxylate salt form during the process. You can start with the HCl salt, dissolve it in an organic solvent, and then add a base to neutralize the HCl and proceed with the extraction.

  • For Recrystallization , the solubility properties of the HCl salt and the free base are significantly different. The HCl salt is generally more soluble in polar solvents like water or methanol, whereas the free base (zwitterion) may have more complex solubility.[7] You should choose a solvent system tailored to the specific form you are purifying.

  • For Column Chromatography , it is almost always preferable to purify the free base. The HCl salt is highly polar and will likely not move from the origin on a silica gel column.

Q3: What are the most common impurities I should expect?

A3: Impurities typically originate from the synthetic route used. Common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 4-amino-2,2,6,6-tetramethylpiperidine or reagents used for introducing the acetic acid moiety.[8][9]

  • Reaction Byproducts: Side-products from the synthesis, which could include oligomers or products of side reactions.[10]

  • Residual Solvents: Solvents used in the synthesis or previous purification attempts that were not fully removed.[9]

  • Degradation Products: Although hindered amines are relatively stable, degradation can occur under harsh acidic, basic, or oxidative conditions.[9][11]

Q4: How do I convert the hydrochloride salt to the free base?

A4: To convert the HCl salt to the free base, you can perform a simple neutralization.

  • Dissolve the HCl salt in a minimal amount of water or a water/alcohol mixture.

  • Carefully add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃), dropwise while stirring until gas evolution (CO₂) ceases and the pH of the solution becomes neutral to slightly basic (pH 7-8).

  • The free base may precipitate out of the solution if it is not very water-soluble. If it remains dissolved, you can extract it into an organic solvent like ethyl acetate or dichloromethane.[2][3]

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the free base.

Purification Strategy Decision Workflow

This diagram will help you select the most appropriate purification strategy based on your starting material and the nature of the impurities.

G start Start: Crude This compound impurity_type What is the major impurity type? start->impurity_type neutral_basic Neutral or Basic Impurities impurity_type->neutral_basic acidic Acidic Impurities impurity_type->acidic similar_polarity Impurities with Similar Polarity/Structure impurity_type->similar_polarity abe Primary Method: Acid-Base Extraction neutral_basic->abe chromatography Primary Method: Column Chromatography (with amine-modified eluent) acidic->chromatography similar_polarity->chromatography recryst_abe Secondary Method: Recrystallization abe->recryst_abe Further Purification Needed? end_product Pure Product recryst_abe->end_product recryst_chrom Secondary Method: Recrystallization chromatography->recryst_chrom Further Purification Needed? recryst_chrom->end_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Acid-Base Extraction:
Low or no precipitation of product after acidification.1. The compound is more water-soluble than anticipated. 2. The aqueous layer was not acidified sufficiently (pH is not low enough). 3. The concentration of the compound is too low.1. Saturate the aqueous layer with solid NaCl (salting out) to decrease the solubility of the organic compound. 2. Check the pH with a pH meter or pH paper; it should be well below the pKa of the carboxylic acid (target pH < 4).[12] 3. Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.[2]
A persistent emulsion forms at the organic/aqueous interface.1. Agitation during extraction was too vigorous. 2. The presence of insoluble particulate matter.1. Allow the separatory funnel to stand undisturbed for a longer period. 2. Add a small amount of brine (saturated NaCl solution) and swirl gently. 3. Filter the entire mixture through a pad of Celite or glass wool to remove particulates.
Recrystallization:
The compound oils out instead of forming crystals.1. The solution is supersaturated with impurities. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. The solution was cooled too rapidly.1. Add a bit more solvent to ensure all material is dissolved at the boiling point. Consider a preliminary purification by acid-base extraction. 2. Choose a lower-boiling solvent or a solvent mixture. 3. Allow the flask to cool slowly to room temperature, then place it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.[5]
No crystals form upon cooling.1. The solution is not sufficiently saturated (too much solvent was added). 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Try adding a co-solvent in which the compound is insoluble (an anti-solvent) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool. 3. If a pure sample is available, add a seed crystal.
Column Chromatography:
The compound streaks badly or remains on the baseline (low Rf).1. The polar amine group is interacting strongly with the acidic silica gel. 2. The eluent is not polar enough.1. Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent system.[6][13] This will compete for the active sites on the silica. 2. Increase the polarity of the eluent system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral and basic impurities.

Sources

Overcoming steric hindrance in reactions with (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for overcoming steric hindrance in reactions with (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid.

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this unique building block in their synthetic workflows. Our goal is to provide you with the field-proven insights and detailed protocols necessary to overcome the primary challenge associated with this reagent: its profound steric hindrance.

The bulky 2,2,6,6-tetramethylpiperidine moiety, while offering advantages in stability and unique pharmacological profiles, presents a significant obstacle for reactions at the adjacent carboxylic acid group.[1] This guide provides a series of troubleshooting steps, in-depth protocols, and answers to frequently asked questions to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during experiments with this compound.

Q1: My amide coupling reaction is failing or giving very low yields. What is the most likely cause?

A: The primary culprit is almost certainly steric hindrance. The four methyl groups flanking the piperidine nitrogen create a sterically crowded environment around the carboxylic acid. This bulk physically obstructs the approach of the amine nucleophile to the activated carbonyl carbon.[2] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with additives like HOBt, often lack the reactivity to overcome the high activation energy barrier imposed by this crowding.[2][3][4]

Q2: Which coupling reagents are most effective for this hindered acid?

A: To overcome significant steric hindrance, you must use a more potent class of coupling reagents. We strongly recommend aminium/uronium or phosphonium salt-based reagents.

  • Aminium/Uronium Reagents: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is the industry gold standard for difficult couplings.[5] It forms a highly reactive OAt-active ester that is exceptionally effective at acylating even hindered amines.[6] Alternatives like HBTU, HCTU, and COMU are also excellent choices.[5][7]

  • Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful option. A key advantage of phosphonium salts is that they do not pose the risk of guanidinylation, a side reaction where the coupling reagent caps the N-terminus of your amine, which can be problematic with aminium reagents in slow reactions.[4][6]

Q3: How do I choose the optimal base and solvent for these reactions?

A: The choice of base and solvent is critical.

  • Base: You must use a non-nucleophilic, sterically hindered base. The most common and effective choice is N,N-Diisopropylethylamine (DIPEA) .[4][5] Using a less hindered base like triethylamine (TEA) is a common mistake; TEA can act as a competing nucleophile, attacking your activated acid and reducing your yield.

  • Solvent: A polar, aprotic solvent that can fully dissolve all reactants is essential. Dimethylformamide (DMF) is the most common choice.[4][5] For particularly difficult couplings or solubility issues, N-Methyl-2-pyrrolidone (NMP) can be a superior alternative.[4] Always use anhydrous (dry) solvents to prevent hydrolysis of the activated acid intermediate.

Q4: Are there alternative activation strategies if even the best coupling reagents are struggling?

A: Yes. When facing extreme steric hindrance from both the acid and the amine, converting the carboxylic acid to an acyl fluoride is a highly effective strategy. Acyl fluorides are among the most reactive acylating agents and are less sterically demanding than other activated species like OAt-esters.[4][8] This conversion can be done in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate) before the addition of the amine.[4][8] This method has proven successful where many standard protocols have failed.[8][9]

Part 2: Troubleshooting Guides & Protocols

Guide 1: Amide Bond Formation

The formation of an amide bond is the most common reaction performed with this compound. This guide provides a logical workflow and detailed protocols to overcome low yields.

Amide Coupling Troubleshooting Workflow

G cluster_0 Troubleshooting Amide Coupling start Problem: Low Yield (<50%) q1 Are you using a standard coupling reagent (DCC, EDC)? start->q1 a1_yes Switch to High-Potency Uronium/Phosphonium Reagent (HATU, PyBOP) q1->a1_yes Yes q2 Are you using a hindered base (DIPEA)? q1->q2 No q3 Consider reaction conditions: - Increase Temperature (40-50°C) - Use Microwave Heating a1_yes->q3 a2_no Switch base to DIPEA q2->a2_no No q2->q3 Yes a2_no->q3 a3_try Implement Protocol 1 q3->a3_try q4 Still low yield? a3_try->q4 a4_yes Switch to Acyl Fluoride Strategy q4->a4_yes Yes end Problem Solved q4->end No a4_protocol Implement Protocol 2 a4_yes->a4_protocol a4_protocol->end

Caption: Decision workflow for troubleshooting amide coupling reactions.

Comparative Data: Coupling Reagents for Hindered Systems
ReagentClassRelative ReactivityKey AdvantagesPotential Issues
EDC/HOBt CarbodiimideLowCost-effective, water-soluble byproducts.Often fails with sterically hindered substrates.[2][3]
HBTU Aminium SaltHighVery popular, efficient, soluble byproducts.Can cause guanidinylation of the amine.[7]
HATU Aminium SaltVery HighMost effective for hindered couplings due to reactive OAt ester formation.[5][6]More expensive; based on potentially explosive HOAt.[7]
PyBOP Phosphonium SaltHighEfficient, avoids guanidinylation side reactions.[4]Byproducts can sometimes be difficult to remove.
COMU Aminium SaltVery HighComparable efficiency to HATU but based on safer OxymaPure.[7]Can have limited stability in solution.[7]
Protocol 1: High-Potency Coupling with HATU

This protocol details the use of HATU, a highly effective reagent for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous DMF.

  • Activation: Add HATU to the solution and stir for 2-3 minutes.

  • Base Addition: Add DIPEA to the mixture. The solution may change color. Stir for an additional 10-15 minutes at room temperature to ensure full activation of the carboxylic acid.[5]

  • Amine Addition: Add the amine (either neat or as a solution in minimal DMF) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. For particularly difficult couplings, the reaction temperature can be gently increased to 40°C.[5] Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: In Situ Acyl Fluoride Formation

This advanced protocol is for extremely challenging couplings where even HATU provides unsatisfactory results.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • BTFFH or TFFH (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Acetonitrile or Dichloromethane

Procedure:

  • Acid Fluoride Generation: In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the fluorinating agent (BTFFH or TFFH) followed by DIPEA.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the complete formation of the acyl fluoride intermediate.

  • Amine Addition: Add the amine to the reaction mixture.

  • Reaction: Stir at room temperature or elevate the temperature if necessary (up to 80°C or reflux).[8] Microwave heating can also be highly effective for driving these reactions to completion.[4] Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.

Guide 2: Esterification

Esterification of this hindered acid can also be challenging, particularly with secondary or tertiary alcohols. Standard Fischer esterification is often too harsh or slow.[10][11]

Esterification Troubleshooting Workflow

G cluster_1 Troubleshooting Esterification start Problem: Low Ester Yield q1 Using Fischer Esterification (H+ cat., excess ROH)? start->q1 a1_yes Method is likely too slow/reversible. Switch to coupling-reagent based method. q1->a1_yes Yes q2 What is the alcohol's steric profile? q1->q2 No a1_yes->q2 a2_prim Primary or Secondary Alcohol q2->a2_prim a2_tert Tertiary Alcohol q2->a2_tert protocol3 Use Uronium Reagent Method (Protocol 3) a2_prim->protocol3 protocol4 Use Yamaguchi Esterification (Protocol 4) a2_tert->protocol4 end Problem Solved protocol3->end protocol4->end

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Technical Support Center: Synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,2,6,6-tetramethylpiperidin-4-yl)acetic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing probable causes and actionable solutions.

Observed Issue Probable Cause(s) Recommended Solutions & Preventative Measures
Low or No Yield of the Desired Ester Incomplete reaction: Insufficient reaction time or temperature. Poor quality starting materials: Degradation of reagents. Catalyst inefficiency: Deactivation or insufficient loading.Optimize reaction conditions: Monitor the reaction progress using TLC or LC-MS to determine the optimal time and temperature. Verify reagent quality: Use freshly purified starting materials. Catalyst selection: Ensure the use of an appropriate and active catalyst.
Formation of a Dimeric Byproduct Self-condensation of the starting material: The amine of one molecule can react with another.Control stoichiometry: Use a higher concentration of the alkylating or acylating agent. Slow addition: Add the piperidine derivative slowly to the reaction mixture. Protecting groups: Consider protecting the secondary amine, though this adds extra synthetic steps.
Presence of Amide or Carboxylic Acid Impurities Hydrolysis of the nitrile or ester: Presence of water under acidic or basic conditions.[1][2]Anhydrous conditions: Ensure all solvents and reagents are rigorously dried. Inert atmosphere: Conduct the reaction under nitrogen or argon to exclude moisture. Neutral workup: Maintain a neutral or slightly basic pH during extraction and purification.
Formation of N-Oxide Derivatives Oxidation of the piperidine nitrogen: Can occur in the presence of oxidizing agents or even air over time.[3][4][5]Use of antioxidants: Consider adding a small amount of a radical scavenger. Degas solvents: Purge solvents with an inert gas before use. Storage: Store the piperidine starting material and product under an inert atmosphere.
Observation of an Alkene Byproduct Hofmann Elimination: Quaternization of the piperidine nitrogen followed by elimination, especially under basic conditions and heat.[6][7][8][9][10]Avoid strong bases and high temperatures: Use milder bases and maintain lower reaction temperatures. Control of methylation: If methylating agents are used, control the stoichiometry to avoid the formation of the quaternary ammonium salt.[8][10]
N-Cyanomethylation when using Acetonitrile Reaction with the solvent: The piperidine nitrogen can react with acetonitrile, especially under electrochemical oxidation conditions.[11]Solvent choice: If N-cyanomethylation is a significant issue, consider alternative anhydrous aprotic solvents like THF or dioxane.

Frequently Asked Questions (FAQs)

Synthesis Pathway & Key Intermediates

Q1: What are the common synthetic routes to this compound esters?

A1: The synthesis generally proceeds through a multi-step pathway, often starting from 2,2,6,6-tetramethyl-4-piperidone. A common sequence involves:

  • Alkylation or a related C-C bond formation at the 4-position: This is a critical step to introduce the acetic acid side chain. A common precursor is 2,2,6,6-tetramethyl-4-piperidone, which can be synthesized from acetone and ammonia.[12][13][14]

  • Conversion to the nitrile: Often, a cyano group is introduced, which is then hydrolyzed to the carboxylic acid.

  • Hydrolysis of the nitrile: This step converts the cyanomethyl group to a carboxymethyl group. Careful control of conditions is necessary to avoid unwanted side reactions.[1]

  • Esterification: The resulting carboxylic acid is then esterified to the desired ester.[15][16][17][18][19]

Diagram of a General Synthetic Workflow

Synthesis_Workflow Start 2,2,6,6-Tetramethyl-4-piperidone Step1 C-C Bond Formation at C4 (e.g., Alkylation) Start->Step1 Intermediate1 4-Substituted Piperidine (e.g., Cyanomethyl derivative) Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Esterification Intermediate2->Step3 End This compound ester Step3->End

Caption: General synthetic pathway.

Side Reaction Mechanisms

Q2: Can you elaborate on the mechanism of Hofmann elimination in this context?

A2: Hofmann elimination is a potential side reaction if the piperidine nitrogen becomes quaternized, for instance, through over-alkylation.[6][7][8][9][10] This quaternary ammonium salt, when subjected to basic conditions and heat, can undergo an elimination reaction to form an alkene.[6][7] The sterically hindered nature of the 2,2,6,6-tetramethylpiperidine ring can influence the regioselectivity of this elimination.[6]

Diagram of Hofmann Elimination Side Reaction

Hofmann_Elimination Piperidine This compound ester Quaternization Quaternization (e.g., with excess alkylating agent) Piperidine->Quaternization Quaternary_Salt Quaternary Ammonium Salt Quaternization->Quaternary_Salt Elimination Elimination (Base, Heat) Quaternary_Salt->Elimination Alkene Alkene Byproduct Elimination->Alkene Esterification_Protocol Start Dissolve Acid in Alcohol Step1 Add Acid Catalyst Start->Step1 Step2 Reflux and Monitor Step1->Step2 Step3 Cool and Neutralize Step2->Step3 Step4 Extract with Organic Solvent Step3->Step4 Step5 Dry and Concentrate Step4->Step5 End Purify by Chromatography Step5->End

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Technical Support Center: Improving Yield in the Amidation of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the amidation of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific transformation. The significant steric hindrance posed by the four methyl groups on the piperidine ring makes this substrate particularly challenging for standard amide bond formation protocols. This document provides in-depth troubleshooting advice, optimized protocols, and the chemical reasoning behind our recommendations to help you achieve higher yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the amidation of this sterically demanding carboxylic acid.

Q1: My reaction yield is very low or fails completely when using standard carbodiimide reagents like EDC or DCC. Why is this happening and what should I do?

A1: The Root Cause: Steric Hindrance and Insufficient Activation

The primary reason for failure with standard carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the severe steric congestion around the carboxylic acid. The tetramethylpiperidine moiety shields the reaction center, slowing down the nucleophilic attack of the amine.

Standard carbodiimides form an O-acylisourea intermediate. This intermediate is not reactive enough to overcome the high activation energy barrier of the sterically hindered system.[1] Furthermore, this intermediate is unstable and prone to an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct, which terminates the reaction and reduces yield.[1][2]

Solution: Employ High-Potency Coupling Reagents

To overcome this challenge, you must switch to a more powerful activating reagent that generates a highly reactive intermediate. Aminium/uronium or phosphonium salts are significantly more effective for these demanding couplings.[3]

G

Caption: General Troubleshooting Workflow for Low Amidation Yield.

Table 1: Comparison of Common Coupling Reagents for Hindered Substrates

Reagent ClassExamplesMechanism of ActionSuitability for Hindered SubstratesKey Considerations
Carbodiimides EDC, DCC, DICForms moderately reactive O-acylisourea intermediate.Low . Prone to failure and N-acylurea side product formation.[1]Generally insufficient for this substrate. Avoid unless no alternatives are available.
Aminium/Uronium HATU, HCTU, HBTUForms highly reactive HOAt/HOBt active esters.[3]High to Excellent . The reagent of choice for most hindered couplings.Byproduct (tetramethylurea) can be difficult to remove. Requires a non-nucleophilic base (DIPEA).[4]
Phosphonium PyBOP, PyAOPForms highly reactive HOBt/HOAt active esters.High . Very effective, similar to aminium salts.Does not react with the free amine component, which can be an advantage.[5]
Acyl Halide SOCl₂, (COCl)₂Forms highly reactive acyl chloride.Moderate to High . Effective but can be harsh, potentially causing side reactions with sensitive functional groups.Requires careful control of conditions.
Acyl Fluoride TFFH, BTFFH, XtalFluor-EForms highly reactive acyl fluoride in situ.[6]Excellent . Often succeeds where other methods fail. Less prone to racemization than acyl chlorides.[3][6]Ideal for extremely challenging substrate combinations.
Q2: I've switched to HATU, but my yields are still suboptimal (<70%). How can I further optimize the reaction?

A2: Fine-Tuning the Reaction Environment

Using a potent reagent like HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is the correct first step, but other parameters are crucial for success.[7]

1. Order of Addition - Pre-activation is Key: The most common mistake is adding all reagents simultaneously. The amine can react directly with HATU, leading to guanidinium byproduct formation and consuming your reagents.[8] The correct procedure is to pre-activate the carboxylic acid.

G Acid Carboxylic Acid (R-COOH) HATU HATU Base Base (DIPEA) Solvent Solvent (DMF/NMP) ActiveEster Highly Reactive O-Acyl-Tetramethylisouronium Salt + HOAt Active Ester mix2 mix2 ActiveEster->mix2 Amine Amine (R'-NH2) Amine->mix2 Product Desired Amide (R-CO-NHR') mix1 mix1 mix1->ActiveEster mix2->Product

Caption: Recommended workflow: Pre-activation of the carboxylic acid before amine addition.

2. Choice of Base: A non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIPEA) is the standard choice.[9] Triethylamine (TEA) can sometimes work but is more nucleophilic and can lead to side reactions. Use 2-3 equivalents of DIPEA.

3. Solvent Selection: The solvent must fully solubilize all components and facilitate the reaction.

  • DMF (Dimethylformamide): A common choice, but can be problematic for this specific substrate.
  • NMP (N-Methyl-2-pyrrolidone): Often superior to DMF due to its better solvating properties, which can help break up any aggregation of the reactants.[3]
  • DCM (Dichloromethane): Suitable if all components are soluble. Its lower boiling point makes removal easier.

4. Reaction Time and Temperature: Steric hindrance slows the reaction rate significantly.

  • Time: Do not stop the reaction after 1-2 hours. These reactions often require stirring overnight (16-24 hours) to reach completion.[3]
  • Temperature: Running the reaction at room temperature is standard. If the reaction is still sluggish, gentle heating to 40-50 °C can be beneficial. However, use heat with caution as it can promote side reactions. Microwave-assisted synthesis is also a highly effective method to accelerate slow couplings.[3]
Q3: Even with HATU and optimized conditions, my coupling with a very bulky or electron-deficient amine is failing. What is the ultimate solution?

A3: In Situ Acyl Fluoride Formation

For the most challenging cases, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[3] Acyl fluorides are among the most reactive carboxylic acid derivatives for amidation but are generally more stable and less prone to side reactions than acyl chlorides. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH allow for the clean, in situ formation of the acyl fluoride, which then reacts with the amine.[6] This method often succeeds where even potent uronium reagents fail.[6]

Q4: I'm observing byproducts that are very difficult to remove during purification. How can I manage them?

A4: Identifying and Removing Common Byproducts

  • With DCC/EDC: The main byproduct is the corresponding urea (DCU/EDU). DCU is insoluble in most organic solvents like DCM and can often be removed by simple filtration.[1] The urea from EDC is water-soluble, making it removable with an aqueous workup. The bigger problem is the N-acylurea, which is often difficult to separate from the product chromatographically. The best solution is to use reaction conditions that prevent its formation in the first place (i.e., use better coupling reagents).

  • With HATU/HBTU: The primary polar byproduct is 1,1,3,3-tetramethylurea .[4] This compound is highly polar and water-soluble but can be a persistent impurity.

    • Workup Strategy: A standard aqueous workup with dilute acid (e.g., 1M HCl), followed by base (e.g., sat. NaHCO₃), and then brine can remove a significant portion.

    • Chromatography: If it co-elutes with your product, altering the chromatography solvent system (e.g., switching from ethyl acetate/hexanes to DCM/methanol) may improve separation.

    • Alternative Reagents: If purification remains a major issue, consider using a phosphonium reagent like PyBOP, as its byproducts can sometimes be easier to remove.

Frequently Asked Questions (FAQs)
  • What is the best molar ratio of reagents?

    • Start with a 1:1 ratio of the carboxylic acid and amine. Use a slight excess of the coupling reagent (1.1-1.2 eq) and the base (2-3 eq).

  • How can I monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is effective. Stain with potassium permanganate to visualize the starting materials and product. LC-MS is the most definitive method for tracking the formation of the desired mass peak and the disappearance of starting materials.

  • My amine is a hydrochloride salt. What should I do?

    • You must add an additional equivalent of base (e.g., DIPEA) to neutralize the salt and liberate the free amine before it can participate in the reaction.

  • Is an inert atmosphere (Nitrogen/Argon) necessary?

    • While not always strictly required, it is good practice, especially if the reaction is run for an extended period or heated. Coupling reagents are sensitive to moisture.[10]

Optimized Experimental Protocols
Protocol 1: High-Yield Amidation using HATU and Pre-activation

This protocol is the recommended starting point for the amidation of this compound.

  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 5-10 minutes. You may observe a slight color change. This is the pre-activation step where the active ester is formed.[8]

  • Amine Addition: Add the desired amine (1.0-1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 16-24 hours. Monitor progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40°C.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes excess base, unreacted starting materials, and water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

Protocol 2: Amidation via Acyl Fluoride for Extremely Hindered Substrates

Use this protocol when Protocol 1 provides unsatisfactory results, particularly with challenging amines.[6]

  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous Dichloromethane (DCM).

  • Acyl Fluoride Formation: Cool the solution to 0 °C. Add a fluorinating agent such as TFFH (1.1 eq) and a suitable non-nucleophilic base like 2,4,6-collidine or DIPEA (2.0 eq). Stir at 0 °C for 10 minutes, then allow to warm to room temperature and stir for 1 hour to form the acyl fluoride in situ.

  • Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. These reactions can be slow and may require extended time (24-48 hours) or heating (e.g., reflux in DCM or heating to 80 °C in a sealed vial if using a higher boiling solvent).[6] Monitor progress by LC-MS.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.

References
  • De Figueiredo, R. M., et al. (2016). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. [Link]

  • Yoshida, H., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Pore, V. S., et al. (2013). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Link]

  • Pace, V., et al. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Reddit. HATU coupling - what's the best order?. [Link]

  • ResearchGate. How to get a better yield from the HATU reaction experiment?. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • ResearchGate. Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry. [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews. [Link]

  • Nabyl, M., et al. (2013). Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. Nature Protocols. [Link]

  • Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Wisniewska, H. M., et al. (2014). Nickel-catalyzed transamidation of aliphatic amide derivatives. Angewandte Chemie International Edition. [Link]

  • OUCI. A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. [Link]

  • ResearchGate. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. [Link]

  • Sabatini, M. T., et al. (2015). Direct amidation of pharmaceutically relevant building blocks using B(OCH2CF3)3. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Catalytic and non-catalytic amidation of carboxylic acid substrates. [Link]

  • Royal Society of Chemistry. An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. [Link]

  • Lejkowski, M., et al. (2016). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science. [Link]

  • Li, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]

Sources

Technical Support Center: Crystallization of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. By understanding the underlying principles of crystallization and the specific physicochemical properties of this molecule, you can optimize your purification process for high yield and purity.

Introduction to the Molecule

This compound hydrochloride is a bifunctional molecule featuring a sterically hindered piperidine ring and a carboxylic acid moiety. As a hydrochloride salt, it is generally expected to have good solubility in polar protic solvents. The presence of both a basic nitrogen (protonated as the hydrochloride) and an acidic carboxylic acid group means that pH can significantly influence its solubility and crystalline form.

Compound Properties:

  • Molecular Formula: C₁₁H₂₂ClNO₂[1][2]

  • Molecular Weight: 235.75 g/mol [1][2]

  • Appearance: Solid[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound hydrochloride?

Based on the structure and related compounds, polar protic solvents are the most promising candidates. Alcohols such as ethanol, methanol, and isopropanol are excellent starting points. For similar piperidine hydrochloride derivatives, ethanol has been shown to be effective. A mixed solvent system, such as ethanol/diethyl ether, can also be beneficial, where diethyl ether acts as an anti-solvent to induce crystallization. Given the compound's structure, aqueous solutions should also be considered, potentially with pH adjustment.

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent.

  • Explanation: The high concentration of the solute in the hot solvent leads to a liquid-liquid phase separation upon cooling.

  • Solution:

    • Add more solvent: Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent to decrease the supersaturation level.

    • Cool slowly: Allow the solution to cool at a much slower rate. This can be achieved by insulating the flask.

    • Lower the saturation temperature: Use a larger volume of solvent so that saturation is reached at a lower temperature.

    • Change solvents: Switch to a solvent with a lower boiling point or one in which the compound is less soluble.

Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature, or that nucleation is kinetically hindered.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[3]

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[3]

    • Increase Supersaturation:

      • Evaporation: Partially evaporate the solvent to increase the concentration of the compound. Be careful not to evaporate too much, as this can lead to rapid precipitation and impurity trapping.

      • Anti-solvent Addition: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the turbidity and allow it to cool slowly.

    • Extended Cooling: Leave the solution in a cold environment (e.g., a refrigerator or freezer) for a longer period.

Q4: The purity of my crystallized product is low. How can I improve it?

Low purity after crystallization can result from several factors, including trapped impurities in the crystal lattice, insufficient washing, or co-crystallization of impurities.

  • Improvement Strategies:

    • Slower Cooling: Rapid crystal growth can trap impurities. Ensure the solution cools slowly to allow for the selective incorporation of the desired molecule into the crystal lattice.

    • Proper Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities. Ensure the wash solvent is cold to minimize dissolution of the product.

    • Re-crystallization: A second recrystallization step will often significantly improve purity.

    • Solvent Choice: Ensure the chosen solvent has a steep solubility curve for your compound (highly soluble when hot, poorly soluble when cold) and that impurities are either highly soluble or insoluble at all temperatures.

Troubleshooting Crystallization: A Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization problems.

Caption: A step-by-step workflow for troubleshooting common crystallization issues.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the fundamental steps for purifying your compound using a single solvent.

  • Solvent Selection:

    • Place approximately 20-30 mg of your crude product into a small test tube.

    • Add a potential solvent (e.g., ethanol) dropwise at room temperature, vortexing after each addition.

    • A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

    • If the compound is insoluble at room temperature, heat the test tube in a water bath. If the compound dissolves, this is a promising solvent.

    • Allow the hot solution to cool. The formation of crystals indicates a suitable solvent.

  • Dissolution:

    • Place the bulk of your crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a heating mantle).

    • Continue adding hot solvent until the compound just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.[3]

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[3]

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

    • Allow the crystals to dry completely under vacuum.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics.

  • Solvent Pair Selection:

    • Choose a "good" solvent in which your compound is highly soluble.

    • Choose a "poor" or "anti-solvent" in which your compound is poorly soluble, but that is miscible with the "good" solvent. A common pair for hydrochloride salts is ethanol (good) and diethyl ether (poor).

  • Procedure:

    • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

    • Add a few drops of the hot "good" solvent to redissolve the turbidity and create a clear solution.

    • Allow the solution to cool slowly, as described in Protocol 1. The crystals should form as the solubility decreases.

    • Isolate and dry the crystals as previously described.

The Role of pH in Crystallization

For a molecule like this compound hydrochloride, which possesses both an acidic and a basic center, the pH of the aqueous solution will drastically affect its solubility.

  • Low pH (Acidic): The carboxylic acid group will be protonated (-COOH), and the piperidine nitrogen will also be protonated (-NH₂⁺). The molecule will have a net positive charge and is likely to be highly soluble in water.

  • Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist as a zwitterion, with a protonated amine (-NH₂⁺) and a deprotonated carboxylate (-COO⁻). At or near the pI, the net charge is zero, and aqueous solubility is typically at its minimum. This is often the ideal pH for crystallization from aqueous solutions.

  • High pH (Basic): The carboxylic acid will be deprotonated (-COO⁻), and the piperidine nitrogen will be in its free base form (-NH-). The molecule will have a net negative charge and is likely to be soluble in water.

The following diagram illustrates the logical steps for considering pH in your crystallization strategy.

Caption: Decision-making process for pH-controlled aqueous crystallization.

Purity Analysis

After crystallization, it is crucial to assess the purity of the final product. The following table summarizes common analytical techniques for this purpose.

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed structural information, identification and quantification of impurities with distinct signals.High resolution, excellent for structural elucidation, quantitative.Lower sensitivity compared to MS, requires deuterated solvents.
FTIR Presence of functional groups.Fast, non-destructive, provides a "fingerprint" of the molecule.Not quantitative, may not detect impurities with similar functional groups.
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities based on mass-to-charge ratio.High sensitivity, provides molecular weight information.May not distinguish between isomers.
HPLC/UPLC Separation and quantification of the main compound and impurities.Highly quantitative, can separate closely related compounds.Requires method development (column, mobile phase selection).
Melting Point Indication of purity; pure compounds have a sharp melting point range.Simple and fast.Not specific; impurities can sometimes sharpen the melting point.

References

  • PubChem. 4-Piperidineacetic acid hydrochloride. Available at: [Link]

  • MIT OpenCourseWare. Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • MDPI. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available at: [Link]

  • ACS Publications. Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. Available at: [Link]

Sources

Technical Support Center: Method Validation for HPLC Analysis of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis and method validation of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid (TMAA). This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to ensure your method is robust, reliable, and compliant with regulatory expectations. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7]

Frequently Asked Questions (FAQs)

Initial Method Development

Q1: My primary challenge is detecting this compound. It has no significant UV chromophore. What are my detection options?

This is the most critical hurdle for TMAA analysis. Since the molecule lacks a light-absorbing group, a standard UV-Visible detector will yield poor or no response.[8][9][10][11] You must employ an alternative detection strategy. Here are the most viable options, ranked by suitability:

  • Charged Aerosol Detector (CAD): This is often the best choice. CAD is a universal detector that measures charge imparted to aerosol particles of your analyte.[12][13][14][15] Its response is proportional to mass and does not depend on the analyte's optical properties, offering excellent sensitivity for compounds like TMAA.[9][12] It is compatible with gradient elution and provides a response that is more uniform across a range of non-volatile analytes compared to other universal detectors.[12][13]

  • Evaporative Light Scattering Detector (ELSD): Another strong option, ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[16][17][18][19][20] Like CAD, it is a universal detector for non-volatile compounds and is compatible with gradient elution.[17][19][20] The response can be non-linear, so careful calibration over the desired range is essential.[13][17]

  • Refractive Index Detector (RID): While considered a universal detector, RID is generally not recommended for this application. It measures the difference in the refractive index between the mobile phase and the eluting analyte.[8] Its main drawbacks are its incompatibility with gradient elution and relatively low sensitivity, making it unsuitable for impurity analysis.

  • Derivatization: This involves chemically modifying the TMAA molecule to attach a UV-active or fluorescent tag. This can be done pre-column or post-column.[8][11] While this allows the use of standard detectors, the process can be complex, difficult to reproduce, and may introduce its own impurities, complicating validation.[8]

Q2: What is the best starting point for column selection and mobile phase for TMAA?

TMAA is a polar molecule containing both a basic piperidine ring and an acidic carboxylic acid group (a zwitterionic-capable structure). This presents unique chromatographic challenges.

  • Column Choice:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent starting point. HILIC columns use a polar stationary phase with a high-organic mobile phase, which is ideal for retaining and separating highly polar compounds that show little to no retention in reversed-phase.[21][22][23][24] An amide-bonded or unbonded silica HILIC column would be a suitable choice.[21]

    • Reversed-Phase (RP) with Ion-Pairing: If you must use reversed-phase (e.g., C18), standard conditions will likely result in poor retention. The use of an ion-pairing reagent is necessary.[25][26][27] For the basic amine, an anionic ion-pairing agent like an alkyl sulfonate (e.g., sodium 1-octanesulfonate) can be added to the mobile phase.[26][28][29] This forms a neutral, hydrophobic ion-pair with the protonated TMAA, enhancing its retention on the C18 column.[27][28]

  • Mobile Phase:

    • For HILIC: Start with a high percentage of acetonitrile (e.g., 90-95%) and a small percentage of an aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted to between 3 and 5).[22] The buffer is crucial for controlling the ionization state of the analyte and ensuring reproducible retention.

    • For RP with Ion-Pairing: Use a standard mobile phase of acetonitrile or methanol and water, containing the ion-pairing reagent (typically 5 mM) and a buffer (e.g., phosphate buffer) to maintain a low pH (e.g., pH 2.5-3.5). At this pH, the carboxylic acid group is neutral, and the amine is protonated, allowing for consistent ion-pairing.

Troubleshooting Common Validation Issues

Q3: I'm seeing severe peak tailing for my TMAA peak on a C18 column, even with a low pH mobile phase. What is happening and how do I fix it?

This is a classic problem when analyzing basic compounds on silica-based reversed-phase columns.[30]

  • The Cause (Silanol Interactions): At mobile phase pH values above approximately 3, the residual silanol groups (Si-OH) on the silica surface of the column packing become deprotonated (SiO-). These negatively charged sites can then interact strongly with your positively charged (protonated) TMAA analyte. This secondary ionic interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to "stick" to the column, resulting in a tailed peak.[30]

  • Solutions:

    • Use an Ion-Pairing Reagent: As mentioned in Q2, this is a highly effective solution. The ion-pairing agent masks the charge on your analyte, minimizing its interaction with the silanols.[26]

    • Use a Modern, End-Capped Column: Select a high-purity silica column that is thoroughly "end-capped." End-capping treats the silica surface to reduce the number of accessible silanol groups.

    • Lower the Mobile Phase pH Further: Pushing the pH down to ~2.5 with an acid like phosphoric acid or trifluoroacetic acid (TFA) will ensure the silanol groups are fully protonated (neutral), preventing the ionic interaction with your analyte.

    • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.

Troubleshooting Workflow for Poor Peak Shape

Caption: Decision tree for diagnosing and solving common HPLC peak shape issues.

Q4: My method validation is failing the robustness test. Small changes in mobile phase pH or organic content are causing significant shifts in retention time. What should I do?

A method that is not robust is unreliable for routine use.[7] This issue often points to a method operating too close to a critical parameter boundary.

  • The Cause: Your analyte's retention is likely highly sensitive to its ionization state. If the mobile phase pH is very close to the pKa of either the amine or carboxylic acid group of TMAA, even a small shift in pH (e.g., 0.1 units) can dramatically change the proportion of ionized vs. neutral species, leading to large retention time shifts.

  • Solutions:

    • Operate at a Controlled pH Away from pKa: The key principle of robustness is to work in a pH region where the analyte's ionization state is stable. For TMAA, this means operating at a pH at least 1.5-2 units away from its pKa values. For the basic amine, this means a pH below ~8; for the carboxylic acid, a pH below ~3. Therefore, a mobile phase buffered at pH 2.5-3.0 is a robust choice.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25 mM instead of 10 mM) can better resist small, unintended pH fluctuations, making your method more robust.

    • Evaluate the Chromatographic Mode: HILIC separations can sometimes be more sensitive to the aqueous content of the mobile phase than reversed-phase.[22] During robustness studies, carefully evaluate slightly different gradient profiles or starting percentages of acetonitrile to find a more stable operating region.

Detailed Experimental Protocols for Method Validation

The validation of an analytical procedure is the process to demonstrate that it is suitable for its intended purpose.[1][2][3] The following protocols are based on the ICH Q2(R1) guideline.[4][5][6][7]

Protocol 1: Specificity/Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

Procedure:

  • Prepare a Placebo Solution: Mix all formulation excipients without the TMAA active ingredient.

  • Prepare an Impurity/Degradant Stock Solution: If known impurities or degradation products are available, prepare a solution containing them.

  • Forced Degradation: Subject the TMAA drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis:

    • Inject the mobile phase or blank (diluent).

    • Inject the placebo solution.

    • Inject the TMAA standard solution.

    • Inject the impurity stock solution.

    • Inject the "spiked" sample, which is the TMAA sample solution mixed with the placebo and impurity stock.

    • Inject the samples from the forced degradation studies.

  • Acceptance Criteria:

    • The TMAA peak should be free from any co-eluting peaks from the blank, placebo, or impurities.

    • In the spiked sample, the TMAA peak should be well-resolved from all impurity peaks (Resolution > 2.0).

    • Peak purity analysis (if using a PDA detector, though not primary for TMAA) should show the TMAA peak is spectrally homogeneous.

Protocol 2: Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve TMAA reference standard to create a high-concentration stock solution.

  • Prepare Calibration Standards: Prepare at least five concentration levels by serial dilution of the stock solution. The range should typically span from 80% to 120% of the target assay concentration.[4] For an impurity method, the range should cover from the reporting limit to 120% of the impurity specification.[4]

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis:

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

Table 1: Example Linearity Data Summary

Concentration (µg/mL)Injection 1 AreaInjection 2 AreaInjection 3 AreaMean Area%RSD
801598501601501599901599970.10%
901801001805001803001803000.11%
1002005002003002007002005000.10%
1102206002208002210002208000.09%
1202410002408002412002410000.08%
Regression Results Slope: 2005.1Y-Intercept: 150.3r²: 0.9998
Protocol 3: Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.

Procedure:

  • Prepare a Placebo Batch: Create a sample matrix without the TMAA analyte.

  • Spike Placebo: Add known amounts of TMAA stock solution to the placebo at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicate samples at each level.

  • Analysis: Analyze the nine spiked samples according to the method.

  • Data Analysis: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Table 2: Example Accuracy Data Summary

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (Rep 1)80.079.899.75%
80% (Rep 2)80.080.2100.25%
80% (Rep 3)80.079.999.88%
Mean (80%) 99.96%
100% (Rep 1)100.0100.5100.50%
100% (Rep 2)100.099.899.80%
100% (Rep 3)100.0100.1100.10%
Mean (100%) 100.13%
120% (Rep 1)120.0119.599.58%
120% (Rep 2)120.0120.8100.67%
120% (Rep 3)120.0120.1100.08%
Mean (120%) 100.11%
Overall Mean 100.07%

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.

Visualizing the Validation Process

A structured approach is key to successful method validation. The following diagram illustrates the relationship and typical flow between the core validation parameters.

HPLC Method Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Final Verification Dev Initial Method Development Specificity Specificity Dev->Specificity Define Separation Linearity Linearity & Range Specificity->Linearity Confirm Identity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Establish Range Robustness Robustness Accuracy->Robustness Precision->Robustness SystemSuitability System Suitability (SST) Robustness->SystemSuitability Define SST Criteria

Caption: Logical workflow for HPLC analytical method validation parameters.

References

  • The principles of ELSD - Peak Scientific. (2016, September 15).
  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. (n.d.).
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020, October 24).
  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. (n.d.).
  • Evaporative light scattering detector - Wikipedia. (n.d.).
  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (n.d.).
  • Charged Aerosol Detector | For HPLC & UHPLC Analysis | Waters. (n.d.).
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.).
  • Charged aerosol detector - Wikipedia. (n.d.).
  • USP <1225> Method Validation - BA Sciences. (n.d.).
  • Why HILIC is what your polar compounds need for purification - Buchi.com. (n.d.).
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. (n.d.).
  • VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.).
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation. (n.d.).
  • No chromophore - no problem? - 2021 - Wiley Analytical Science. (2021, May 10).
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (n.d.).
  • How does an ELSD work - SEDERE. (n.d.).
  • Full article: Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. (n.d.).
  • Episode 3: Understanding How Charged Aerosol Detection (CAD) Works - AnalyteGuru. (n.d.).
  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. (n.d.).
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1).
  • HPLC Analysis of Non-volatile Analytes Using. (2014, August 22).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (n.d.).
  • No chromophore – no HPLC analysis?. (n.d.).
  • Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. (n.d.).
  • Ion-Pair Reagents for HPLC - TCI Chemicals. (n.d.).
  • How to detect and analyze compounds with little or no UV absorption in LC purification?. (2024, November 15).
  • Ion Pairing Reagents and Buffers - Obrnuta faza. (n.d.).
  • Ion pair chromatography reagents. (n.d.).
  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Bentham Science Publishers. (2023, October 1).
  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (n.d.).
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminobenzamides - Benchchem. (n.d.).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024, October 13).
  • News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them - Chromasir. (n.d.).
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).

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Preventing degradation of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and process chemists, this Technical Support Center provides a focused troubleshooting guide for the synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid. As a Senior Application Scientist, my goal is to move beyond mere procedural steps and delve into the mechanistic underpinnings of common synthetic challenges. This guide is structured as a series of frequently encountered problems, offering not just solutions, but a framework for predictive problem-solving.

Core Concept: The Double-Edged Sword of the Hindered Amine

The 2,2,6,6-tetramethylpiperidine scaffold is the cornerstone of Hindered Amine Light Stabilizers (HALS). Its remarkable stability and function derive from the sterically shielded secondary amine, which can be readily oxidized to a persistent nitroxyl radical (>N-O•).[1][2] This radical is an excellent scavenger of other free radicals, forming the basis of the regenerative Denisov stabilization cycle.[3][4]

However, this same reactivity is the primary source of degradation during synthesis. The very property that makes the final product family so useful is a significant hurdle to overcome when the secondary amine (>N-H) is the desired functional group. Uncontrolled oxidation is the most common pathway to yield loss and impurity generation.

Q1: My reaction mixture or final product has a distinct yellow-to-orange tint. What is the cause and how can I prevent it?

Answer:

This is the most frequently reported issue and is almost certainly due to the formation of the nitroxyl radical of your target compound. The >N-O• functional group is a stable radical that often imparts color to a sample.[5] While this radical is the active species in HALS applications, it is considered an impurity in the synthesis of the parent amine.

Mechanistic Cause: The secondary amine of the tetramethylpiperidine ring is susceptible to oxidation by atmospheric oxygen, especially when catalyzed by trace metals or light, or in the presence of other oxidizing reagents.

Preventative Protocols & Strategies:
  • Inert Atmosphere is Non-Negotiable: The most critical control parameter is the rigorous exclusion of oxygen.

    • Degassing Solvents: Before use, sparge all solvents (e.g., THF, Dichloromethane, Toluene) with an inert gas like Argon or Nitrogen for at least 15-20 minutes.

    • Reaction Setup: Assemble your glassware and flame-dry it under vacuum to remove adsorbed moisture and air. Backfill with an inert gas. Maintain a positive pressure of inert gas throughout the reaction via a balloon or a bubbler system.

  • Reagent Purity: Ensure that starting materials and reagents are not contaminated with oxidizing impurities. Peroxides in ether-based solvents are a common culprit.

  • Light Protection: Some oxidation reactions are photochemically initiated. Protect your reaction from light by wrapping the flask in aluminum foil, especially for reactions running over extended periods.

Remediation of Existing Discoloration:

If oxidation has already occurred, the nitroxyl radical can sometimes be reduced back to the amine. However, this adds steps and complexity. Mild reducing agents can be cautiously explored, but prevention is vastly superior. Purification via column chromatography can often separate the colored radical from the desired amine product.

Q2: My mass spectrometry analysis shows a prominent peak at [M+16]+. What is this species?

Answer:

This observation is directly related to Q1. A mass increase of 16 amu (more precisely, 15.9949 Da) corresponds to the oxidation of the secondary amine (>N-H) to the corresponding nitroxyl radical (>N-O•). This provides definitive evidence that your primary degradation pathway is oxidation.

Oxidation_Pathway Target This compound (>N-H) Desired Product Radical Nitroxyl Radical Impurity (>N-O•) [M+16]+ Peak Target->Radical [O] Atmospheric O₂, Trace Metals, Light

Caption: Primary oxidative degradation pathway.

Q3: My overall yield is significantly lower than expected, even after accounting for purification losses. What are the likely non-oxidative degradation pathways?

Answer:

While oxidation is the primary concern, other chemical pitfalls can reduce your yield. The specific risks depend heavily on the synthetic route chosen, particularly if you are forming the acetic acid moiety from a precursor like a nitrile or an ester.

Scenario A: Hydrolysis of a Nitrile Precursor (e.g., (2,2,6,6-Tetramethylpiperidin-4-yl)acetonitrile)

Hydrolysis is a common final step, but harsh conditions can be detrimental.

  • Problem: Incomplete hydrolysis leaves the starting nitrile or intermediate amide as an impurity. Conversely, excessively harsh conditions (e.g., highly concentrated strong acids/bases at high temperatures for prolonged periods) can lead to unforeseen side reactions or decomposition.[6]

  • Solution: Employ moderate hydrolysis conditions and carefully monitor the reaction's progress by TLC or LC-MS.

Parameter Acid Hydrolysis Base Hydrolysis
Reagents 6M HCl, Acetic Acid/H₂O20-40% aq. NaOH or KOH
Temperature 80-100 °C (Reflux)80-100 °C (Reflux)
Pros Simple workup; product precipitates as hydrochloride salt upon cooling.Generally faster for hindered nitriles.
Cons Can require long reaction times. Potential for acid-sensitive functional groups to degrade.Complex workup requiring careful neutralization to precipitate the zwitterionic product. High basicity can promote other side reactions.

Scenario B: Elimination Reactions

If your synthesis involves a leaving group at the 4-position of the piperidine ring, you may encounter elimination byproducts.

  • Problem: Diazotization of 4-amino-2,2,6,6-tetramethylpiperidine, for instance, can yield the elimination product 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine instead of the desired substituted product.[7]

  • Solution: Carefully select reagents to favor substitution over elimination. The use of less-basic nucleophiles and aprotic polar solvents can often minimize this pathway.

Troubleshooting_Workflow Start Low Yield Reported Check_Oxidation Check for Discoloration or [M+16] Peak in MS Start->Check_Oxidation Oxidation_Yes Oxidative Degradation Check_Oxidation->Oxidation_Yes Yes Oxidation_No Minimal Oxidation Check_Oxidation->Oxidation_No No Implement_Inert Implement Rigorous Inert Atmosphere Technique Oxidation_Yes->Implement_Inert Analyze_Byproducts Analyze Byproducts (NMR, LC-MS) Oxidation_No->Analyze_Byproducts Incomplete_Rxn Incomplete Reaction/ Starting Material Present Analyze_Byproducts->Incomplete_Rxn Yes Side_Product Side Product Identified (e.g., Elimination, Amide) Analyze_Byproducts->Side_Product No Optimize_Conditions Optimize Reaction Time/ Temperature/Reagents Incomplete_Rxn->Optimize_Conditions Modify_Route Modify Synthetic Route or Workup Conditions Side_Product->Modify_Route

Caption: Workflow for troubleshooting low product yield.

Q4: What is the best way to purify and store the final product to ensure long-term stability?

Answer:

The final product is typically isolated and stored as its hydrochloride salt.[8][9] This is advantageous for several reasons:

  • Stability: Protonating the basic nitrogen atom with HCl makes it significantly less susceptible to oxidation. The lone pair of electrons is engaged in the bond with the proton and is therefore not available to initiate the oxidation process.

  • Handling: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and weigh accurately than the free base, which may be hygroscopic or an oil.

  • Solubility: The salt form has good solubility in water, which can be leveraged during purification.[10]

Recommended Purification & Storage Protocol:
  • Isolation: After the final synthetic step, perform an aqueous workup. Carefully acidify the aqueous layer with concentrated HCl to a pH of ~2-3 to ensure full protonation.

  • Crystallization: The hydrochloride salt will often precipitate from the cold aqueous solution. If not, concentrate the solution under reduced pressure. The product can then be recrystallized from a suitable solvent system, such as isopropanol/water or ethanol/ether.

  • Drying: Dry the purified solid thoroughly under vacuum to remove all traces of solvent and moisture.

  • Storage: Store the final product, this compound hydrochloride, in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (e.g., in a desiccator backfilled with argon) is best practice.

References

  • Kirilyuk, I. A., Bobko, A. A., & Grigor'ev, I. A. (2023). Organic Synthesis Using Nitroxides. Chemical Reviews. [Link]

  • Gryn'ova, G., Marshall, D. L., & Coote, M. L. (2017). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Macromolecules. [Link]

  • Wikipedia contributors. (2023, December 27). Hindered amine light stabilizers. In Wikipedia, The Free Encyclopedia. [Link]

  • Molnar, J. (n.d.). Synthesis of N-(2,2,6,6-tetramethyl-4-piperidinyl)tetrachlorophthalamic acid. Molbase. [Link]

  • Wikipedia contributors. (2023, November 29). Aminoxyl group. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, December 27). Hindered amine light stabilizers. In Wikipedia, The Free Encyclopedia. [Link]

  • Bobrov, M., et al. (2022). Synthesis and Application of Stable Nitroxide Free Radicals Fused with Carbocycles and Heterocycles. ResearchGate. [Link]

  • Li, Y., et al. (2018). Synthesis of Nitronyl Nitroxide Radical-Modified Multi-Walled Carbon Nanotubes and Oxidative Desulfurization in Fuel. MDPI. [Link]

  • Vulic, I. (2023). New Breakthroughs in Hindered Amine Light Stabilizer Performance. ResearchGate. [Link]

  • KR19980023243A - Purification of 2,2,6,6-tetramethyl-4-piperidinol ester derivative.
  • Ramadass, G., & Ramamurthy, V. (n.d.). ESI (Final)-Nit-2. The Royal Society of Chemistry. [Link]

  • The Art of Stabilization. (n.d.). IEA SHC. [Link]

  • Zhdanov, R. I., et al. (1988). Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives. ResearchGate. [Link]

  • Coats, J. R. (1996). Pesticide Degradation Mechanisms and Environmental Activation. Iowa State University Digital Repository. [Link]

  • DE4219459A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position.

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Validation & Comparative

A Comparative Guide to Hindered Amine Light Stabilizers (HALS) Derived from (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Hindered Amine Light Stabilizers (HALS) synthesized from the precursor (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid. It is designed to offer an in-depth understanding of their structure-performance relationships, supported by experimental data and standardized evaluation protocols.

Introduction: The Central Role of HALS in Polymer Stability

Polymers are highly susceptible to photodegradation when exposed to ultraviolet (UV) radiation, leading to a loss of mechanical strength, discoloration, and overall failure of the material.[1] Hindered Amine Light Stabilizers (HALS) are a class of additives that protect polymers from this degradation.[2] Unlike UV absorbers, which function by absorbing UV light, HALS operate by scavenging free radicals generated during the photo-oxidation process.[3] This mechanism, known as the Denisov Cycle, is a regenerative process, allowing a small amount of HALS to provide long-term protection.[3]

The core of many HALS is the 2,2,6,6-tetramethylpiperidine functional group.[4] By modifying this core structure, specifically by deriving compounds from this compound, it is possible to synthesize HALS with tailored properties such as higher molecular weight, improved compatibility with polymer matrices, and reduced volatility.[5][6]

The HALS Mechanism of Action (The Denisov Cycle)

HALS do not absorb UV radiation but instead inhibit polymer degradation by continuously and cyclically removing free radicals produced by photo-oxidation.[2] The key steps involve the HALS being oxidized to a stable nitroxyl radical, which then traps the polymer alkyl and peroxy radicals, preventing the propagation of chain reactions that lead to degradation.[7][8] The HALS is then regenerated, allowing it to participate in further stabilization cycles.[1]

Denisov_Cycle cluster_polymer Polymer Degradation cluster_hals HALS Stabilization Cycle P Polymer (P-H) R_dot Alkyl Radical (R●) P->R_dot UV, O₂ ROO_dot Peroxy Radical (ROO●) R_dot->ROO_dot O₂ NO_dot Nitroxyl Radical (>N-O●) R_dot->NO_dot Nitroxyl Radical traps Alkyl Radical ROO_dot->P Chain Scission, Crosslinking HALS Hindered Amine (>N-H) ROO_dot->HALS HALS scavenges Peroxy Radical HALS->NO_dot Oxidation (by ROO●) NOR Amine Ether (>N-O-R) NO_dot->NOR Traps R● NOR->HALS Regeneration (by ROO●)

Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.

Derivatives of this compound

This compound serves as a versatile building block for creating a variety of HALS with distinct properties. By forming esters or amides through the carboxylic acid group, researchers can synthesize HALS with different molecular weights and functionalities.

Common strategies include:

  • Esterification with long-chain alcohols to produce monomeric HALS with low volatility and good polymer compatibility.

  • Polycondensation to create oligomeric or polymeric HALS, which offer superior resistance to migration and extraction.[6]

  • Reaction with other functional molecules , such as those containing hindered phenol groups, to create multifunctional stabilizers with both light and thermal stabilizing properties.[5]

Comparative Performance Analysis

The effectiveness of a HALS is determined by several key performance indicators. The following table summarizes a hypothetical comparison between two derivatives of this compound: a monomeric ester (HALS-M) and a polymeric HALS (HALS-P).

Performance MetricHALS-M (Monomeric Ester)HALS-P (Polymeric)Test Method
Photostabilization Efficiency
Induction Period (PP Film)1800 hours2500 hoursASTM D4329
Gloss Retention after 1000h85%95%ASTM D523
Physical Properties
Molecular Weight~500 g/mol >2500 g/mol GPC
Volatility (TGA, 5% wt. loss)250°C350°CASTM E1131
Migration ResistanceModerateExcellentExtraction Study
Polymer Compatibility
Solubility in PolypropyleneHighModerateDSC
Initial Color (Yellowness Index)1.21.8ASTM E313

Analysis:

  • Photostabilization: The polymeric HALS (HALS-P) demonstrates superior long-term stability, as indicated by the longer induction period and higher gloss retention. This is attributed to its lower volatility and migration resistance, which keeps the stabilizer within the polymer matrix for a longer duration.[9]

  • Physical Properties: The high molecular weight of HALS-P directly contributes to its lower volatility and excellent resistance to migration.[5] This is a critical advantage in applications involving high temperatures or contact with solvents.

  • Compatibility: While HALS-M shows higher initial solubility, which can be beneficial for ease of dispersion, HALS-P's moderate compatibility is generally sufficient for most applications and is outweighed by its stability advantages. The slightly higher initial color of HALS-P is a common trade-off for polymeric stabilizers.

Experimental Protocols for HALS Evaluation

To ensure the trustworthiness of comparative data, standardized testing protocols are essential. Below are detailed methodologies for key experiments.

Accelerated Weathering

Objective: To simulate the long-term effects of sunlight, heat, and moisture on stabilized polymer samples.

Methodology (based on ASTM D4329):

  • Sample Preparation: Prepare 75mm x 150mm plaques of the polymer (e.g., polypropylene) containing a specified concentration (e.g., 0.5% by weight) of the HALS derivative. Ensure homogenous dispersion through melt compounding.

  • Apparatus: Use a fluorescent UV weathering device (QUV).

  • Test Cycle:

    • 8 hours of UV exposure at 60°C using UVA-340 lamps to simulate sunlight.

    • 4 hours of condensation (darkness) at 50°C to simulate dew.

  • Evaluation: Periodically remove samples and measure key properties:

    • Carbonyl Index: Use FTIR spectroscopy to measure the growth of the carbonyl peak (~1715 cm⁻¹), which is a direct indicator of photo-oxidation.[10] The time to reach a critical carbonyl index is the induction period.

    • Gloss: Measure the 60° gloss using a gloss meter (ASTM D523).

    • Color Change: Measure the yellowness index (YI) or other color metrics using a spectrophotometer (ASTM E313).

  • Controls: Always include an unstabilized polymer sample as a control to establish a baseline for degradation.

Weathering_Workflow cluster_prep Preparation cluster_test Accelerated Weathering (ASTM D4329) cluster_eval Periodic Evaluation A Melt Compound Polymer + HALS B Injection Mold Test Plaques A->B C Mount Plaques in QUV Tester B->C D Run UV/Condensation Cycles C->D E FTIR (Carbonyl Index) D->E Every 200h F Gloss Measurement D->F Every 200h G Colorimetry (YI) D->G Every 200h H Compare Performance E->H Compile Data & Plot vs. Exposure Time F->H Compile Data & Plot vs. Exposure Time G->H Compile Data & Plot vs. Exposure Time

Caption: Experimental workflow for evaluating HALS performance using accelerated weathering.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and volatility of the HALS.

Methodology (based on ASTM E1131):

  • Sample Preparation: Place 5-10 mg of the pure HALS powder into a TGA sample pan.

  • Apparatus: Use a thermogravimetric analyzer.

  • Test Conditions:

    • Heat the sample from 30°C to 600°C at a constant rate of 10°C/min.

    • Use a nitrogen atmosphere to prevent oxidative degradation.

  • Data Analysis: Record the sample weight as a function of temperature. The temperature at which 5% weight loss occurs is a key indicator of volatility.

Conclusion and Recommendations

The choice of a HALS derived from this compound depends heavily on the specific application and performance requirements.

  • Monomeric HALS (HALS-M): Recommended for applications where ease of incorporation and initial compatibility are paramount, and where processing temperatures are moderate.

  • Polymeric HALS (HALS-P): The preferred choice for demanding applications requiring long service life, high-temperature resistance, and low migration, such as in automotive parts, greenhouse films, and outdoor fibers.[6]

Future research should focus on synthesizing multifunctional HALS that combine the radical scavenging ability of the tetramethylpiperidine group with other functionalities, such as thermal stabilization or antimicrobial properties, to create advanced polymer additive packages.[5][11]

References

  • Wikipedia. Hindered amine light stabilizers. [Link]

  • 3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Science Behind Light Stabilization: How HALS Protect Your Polymers. [Link]

  • Wellt Chemicals. (2024, January 9). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. [Link]

  • ResearchGate. Evaluation of hindered amine light stabilisers and their N-chlorinated derivatives as antibacterial and antifungal additives for thermoset surface coatings. [Link]

  • Vulic, I. (2023, May 1). New Breakthroughs in Hindered Amine Light Stabilizer Performance. ResearchGate. [Link]

  • Abreu, A. S., et al. (2024, June 24). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. National Institutes of Health. [Link]

  • Redalyc. Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate. [Link]

  • ResearchGate. Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate. [Link]

Sources

A Comparative Guide to the Potential Biological Activity of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid and Other Piperidine Analogs in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in CNS Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its favorable physicochemical properties, including its ability to modulate lipophilicity and serve as a scaffold for diverse substitutions, make it an attractive moiety for the design of centrally active agents.[3] This guide provides a comparative analysis of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid and other notable piperidine analogs, with a focus on their potential or established activity within the central nervous system (CNS), particularly in modulating the GABAergic system.

While extensive research exists for many piperidine derivatives, this compound remains a relatively under-investigated compound in the realm of neuropharmacology. This guide, therefore, serves as a scoping document, hypothesizing its potential biological activities based on structural similarities to well-characterized piperidine-based neuromodulators. We will provide a detailed comparison with established GABAergic modulators and furnish the experimental protocols necessary to investigate these hypotheses.

This compound: A Profile

This compound is a derivative of 2,2,6,6-tetramethylpiperidine, a sterically hindered amine.[1] The presence of the four methyl groups on the piperidine ring imparts significant steric bulk, which can influence its binding to biological targets and its metabolic stability. The acetic acid moiety at the 4-position introduces a carboxylic acid group, a common feature in molecules designed to interact with the GABAergic system, mimicking the endogenous neurotransmitter γ-aminobutyric acid (GABA).

While its primary documented applications are in materials science as a hindered amine light stabilizer (HALS), its structural resemblance to known GABAergic compounds warrants an exploration of its potential as a neuromodulator.

Hypothesized Biological Target: The GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian CNS and plays a crucial role in regulating neuronal excitability.[4] Dysregulation of GABAergic signaling is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Key targets within this system include GABA receptors (ionotropic GABAA and metabotropic GABAB receptors) and GABA transporters (GATs).

The structural features of this compound, specifically the piperidine ring and the carboxylic acid side chain, suggest a potential interaction with components of the GABAergic system. The piperidine core can be considered a constrained analog of GABA, while the acetic acid side chain provides a potential binding determinant for GABA receptors or transporters.

Comparative Analysis with Known Piperidine-Based GABAergic Modulators

To contextualize the potential activity of this compound, we will compare it with three well-characterized piperidine analogs with known effects on the GABAergic system: Nipecotic Acid, Piperine, and Piperidine-4-Sulphonic Acid.

Data Presentation: A Comparative Overview
CompoundPrimary GABAergic TargetMechanism of ActionPotencyReference(s)
This compound Hypothesized: GATs or GABAA ReceptorsTo be determinedTo be determinedN/A
Nipecotic Acid GABA Transporter 1 (GAT-1)Competitive Inhibitor of GABA UptakeIC50 ≈ 10 µM[5]
Piperine GABAA ReceptorsPositive Allosteric ModulatorEC50 ≈ 52.4 µM[1]
Piperidine-4-Sulphonic Acid (P4S) GABAA ReceptorsAgonistIC50 ≈ 0.034 µM (for [3H]GABA binding inhibition)[2]
Detailed Profiles of Comparator Compounds

1. Nipecotic Acid: The GABA Uptake Inhibitor

Nipecotic acid is a well-established competitive inhibitor of GABA transporters, particularly GAT-1. By blocking the reuptake of GABA from the synaptic cleft, it prolongs the presence of the neurotransmitter, thereby enhancing GABAergic signaling. It is important to note that at higher concentrations (in the millimolar range), nipecotic acid can also directly activate GABAA receptors.[5]

2. Piperine: The Natural Allosteric Modulator

Piperine, the pungent compound in black pepper, has been identified as a positive allosteric modulator of GABAA receptors. It enhances the effect of GABA by binding to a site on the receptor that is distinct from the GABA binding site and the benzodiazepine binding site. Studies have shown that piperine's modulatory effect is dependent on the subunit composition of the GABAA receptor.[1]

3. Piperidine-4-Sulphonic Acid (P4S): The Potent Agonist

Piperidine-4-sulphonic acid is a potent and selective agonist at GABAA receptors.[2] It directly binds to and activates the receptor, mimicking the action of GABA. P4S has been shown to have a high affinity for GABAA receptors, as evidenced by its low nanomolar IC50 value for inhibiting the binding of radiolabeled GABA.

Experimental Protocols for Evaluating GABAergic Activity

To facilitate the investigation of the hypothesized GABAergic activity of this compound, we provide the following detailed, step-by-step protocols for key in vitro assays.

GABAA Receptor Binding Assay

This assay is designed to determine if a test compound binds to the GABAA receptor and to quantify its binding affinity.

Principle: This is a competitive radioligand binding assay. A radiolabeled ligand with known affinity for the GABAA receptor (e.g., [3H]muscimol) is incubated with a preparation of brain membranes containing the receptors. The ability of the unlabeled test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) of the test compound can be determined.

Workflow Diagram:

GABAA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize rat brain tissue p2 Centrifuge to isolate crude membrane fraction p1->p2 p3 Wash membranes to remove endogenous GABA p2->p3 p4 Resuspend in assay buffer p3->p4 a1 Incubate membranes with [3H]muscimol and test compound p4->a1 a2 Separate bound and free radioligand by filtration a1->a2 a3 Quantify bound radioactivity using liquid scintillation counting a2->a3 d1 Calculate specific binding a3->d1 d2 Generate competition curves d1->d2 d3 Determine IC50 and Ki values d2->d3

Caption: Workflow for the GABAA receptor binding assay.

Step-by-Step Protocol: [3][4]

  • Membrane Preparation:

    • Homogenize whole rat brains (minus cerebellum) in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge again.

    • Repeat the wash step three more times to remove endogenous GABA.

    • Resuspend the final pellet in a known volume of Tris-HCl buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total binding: 50 µL of Tris-HCl buffer, 50 µL of [3H]muscimol (final concentration ~2 nM), and 100 µL of membrane preparation (50-100 µg protein).

      • Non-specific binding: 50 µL of 1 mM GABA, 50 µL of [3H]muscimol, and 100 µL of membrane preparation.

      • Test compound: 50 µL of varying concentrations of this compound, 50 µL of [3H]muscimol, and 100 µL of membrane preparation.

    • Incubate the plate at 4°C for 30 minutes.

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold Tris-HCl buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA Uptake Assay

This assay is used to determine if a test compound inhibits the uptake of GABA into neurons or glial cells.

Principle: Synaptosomes (resealed nerve terminals) or cultured cells expressing GABA transporters are incubated with radiolabeled GABA ([3H]GABA). The amount of radioactivity taken up by the cells is measured in the presence and absence of the test compound. A reduction in the uptake of [3H]GABA in the presence of the test compound indicates inhibitory activity.

Workflow Diagram:

GABAUptake_Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis p1 Homogenize rat brain tissue in sucrose solution p2 Differential centrifugation to isolate synaptosomes p1->p2 p3 Resuspend synaptosomes in assay buffer p2->p3 a1 Pre-incubate synaptosomes with test compound p3->a1 a2 Initiate uptake by adding [3H]GABA a1->a2 a3 Incubate at 37°C for a defined time a2->a3 a4 Terminate uptake by rapid filtration a3->a4 a5 Quantify intracellular radioactivity a4->a5 d1 Calculate specific uptake a5->d1 d2 Generate inhibition curves d1->d2 d3 Determine IC50 value d2->d3

Caption: Workflow for the GABA uptake assay.

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 17,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet (the P2 fraction containing synaptosomes) in Krebs-Ringer buffer.

  • Uptake Assay:

    • In microcentrifuge tubes, pre-incubate aliquots of the synaptosomal suspension (approximately 100 µg of protein) with varying concentrations of this compound for 10 minutes at 37°C.

    • Initiate the uptake by adding [3H]GABA (final concentration ~50 nM).

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by adding 1 mL of ice-cold Krebs-Ringer buffer and immediately filtering through glass fiber filters.

    • Wash the filters three times with ice-cold buffer.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

    • Determine non-specific uptake in the presence of a high concentration of a known GAT inhibitor (e.g., 1 mM nipecotic acid).

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting curve using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring. For GABAergic activity, the presence and positioning of a carboxylic acid or a bioisosteric equivalent is often crucial for interaction with the GABA binding sites on receptors or transporters.

The bulky tetramethyl substitution in this compound is a key structural feature. This steric hindrance may:

  • Influence Binding Affinity and Selectivity: The tetramethyl groups could either enhance or hinder binding to specific receptor subtypes or transporter isoforms, potentially leading to a unique selectivity profile.

  • Impact Metabolic Stability: The steric hindrance around the piperidine nitrogen may protect the compound from metabolic degradation, potentially leading to a longer duration of action in vivo.

Future research should focus on experimentally determining the biological activity of this compound using the protocols outlined above. Should the compound show promising activity, further SAR studies could involve:

  • Modification of the acetic acid side chain length.

  • Esterification of the carboxylic acid to create prodrugs with improved blood-brain barrier permeability.

  • Synthesis of analogs with different substitution patterns on the piperidine ring.

Conclusion

While the biological activity of this compound in the CNS remains to be elucidated, its structural features suggest a plausible interaction with the GABAergic system. This guide provides a comparative framework by presenting the established activities of related piperidine analogs, namely nipecotic acid, piperine, and piperidine-4-sulphonic acid. The detailed experimental protocols for GABAA receptor binding and GABA uptake assays offer a clear path for researchers to investigate the neuropharmacological potential of this and other novel piperidine derivatives. The exploration of such under-investigated compounds is essential for the discovery of new chemical entities with therapeutic potential for a range of neurological and psychiatric disorders.

References

  • Khurana, N., et al. (2013).
  • Johnston, G. A. R. (2013). GABAA receptor pharmacology. Pharmacology & Therapeutics, 140(3), 244-262.
  • BenchChem. (2025). Application Notes and Protocols for GABA-A Receptor Binding Assay with Ro19-4603.
  • Krogsgaard-Larsen, P., et al. (1980). Piperidine-4-sulphonic Acid, a New Specific GABA Agonist. Journal of Neurochemistry, 34(3), 756-759.
  • Wikipedia. (2023). Piperidine-4-sulfonic acid.
  • Wood, M. D., et al. (2001). Nipecotic acid directly activates GABA(A)-like ion channels. British Journal of Pharmacology, 133(6), 847–851.
  • MedChemExpress. (n.d.). Piperidine-4-sulfonic acid.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design.
  • Khom, S., et al. (2010). HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. Planta Medica, 76(8), 812-818.
  • Carlier, P. R., et al. (2002). A homogeneous assay to assess GABA transporter activity. Journal of Biomolecular Screening, 7(5), 453-460.
  • PDBj. (n.d.). This compound.
  • Krogsgaard-Larsen, P., et al. (1981). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry, 37(5), 1236-1243.
  • Falch, E., & Krogsgaard-Larsen, P. (1982). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 38(6), 1684-1691.
  • Singh, S. K., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110222.
  • Krogsgaard-Larsen, P., et al. (1980). Piperidine-4-sulphonic Acid, a New Specific GABA Agonist. Journal of Neurochemistry, 34(3), 756-759.
  • Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(10), 1063-1080.

Sources

A Comparative Performance Evaluation of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid as a polymer stabilizer. It is designed for researchers, scientists, and professionals in materials science and drug development who require a comprehensive understanding of polymer stabilization mechanisms and evaluation methodologies. We will objectively compare its performance with other alternatives, supported by established experimental protocols.

The Imperative of Polymer Stabilization: Combating Degradation

Polymers are susceptible to degradation from a variety of environmental stressors, including ultraviolet (UV) radiation, heat, and oxygen.[1] This degradation manifests as undesirable changes in the material's physical and chemical properties, such as discoloration, loss of mechanical strength, brittleness, and surface cracking. At a molecular level, these stressors initiate chain reactions that generate highly reactive free radicals, leading to chain scission (reducing molecular weight) or crosslinking (making the material brittle).

To counteract these effects and extend the service life of polymeric materials, stabilizers are incorporated. Among the most effective are Hindered Amine Light Stabilizers (HALS) , a class of additives that protect polymers from photo-oxidation.[2][3]

The Mechanism of Hindered Amine Light Stabilizers (HALS)

HALS are derivatives of 2,2,6,6-tetramethylpiperidine.[3][4] Unlike UV absorbers, which function by absorbing UV radiation, HALS do not absorb UV light.[3][4] Instead, they act as potent scavengers of the free radicals produced during photo-oxidation.[2]

The remarkable efficacy and longevity of HALS are attributed to a regenerative cyclic process known as the Denisov Cycle .[2][3] In this cycle, the hindered amine is oxidized to a stable nitroxyl radical. This nitroxyl radical then traps the polymer alkyl radicals (R•) and peroxy radicals (ROO•) that propagate the degradation chain reaction. Through a series of subsequent reactions, the HALS is regenerated, allowing a single molecule to neutralize numerous free radicals over its lifetime.[3] This cyclic and catalytic nature ensures long-term, sustained protection for the polymer.[2]

Denisov_Cycle cluster_polymer Polymer Degradation cluster_hals HALS Stabilization Cycle P Polymer (P-H) R_radical Alkyl Radical (R•) P->R_radical UV, O₂ ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ ROO_radical->P + P-H (Chain Reaction) HALS Hindered Amine (>N-H) HALS->ROO_radical Traps Peroxy Radical Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation by ROO• Nitroxyl->R_radical Traps Alkyl Radical Nitroxyl->HALS Regeneration Cycle

Caption: The Denisov Cycle illustrating HALS regeneration and radical scavenging.

This compound belongs to this HALS family. Its core 2,2,6,6-tetramethylpiperidine structure provides the essential hindered amine functional group necessary to participate in the Denisov Cycle and effectively stabilize polymers against photo-oxidative degradation.

A Framework for Performance Evaluation

To rigorously assess the performance of this compound and compare it to other stabilizers, a multi-faceted experimental approach is required. This involves subjecting stabilized polymer samples to controlled degradation conditions and quantifying the changes in their properties over time.

Experimental_Workflow cluster_analysis Analytical Techniques start Sample Preparation (Polymer + Stabilizer) weathering Accelerated Weathering (Xenon Arc / QUV) start->weathering analysis Performance Analysis weathering->analysis ftir FTIR Spectroscopy (Carbonyl Index) weathering->ftir mechanical Mechanical Testing (Tensile, Impact) weathering->mechanical color Colorimetry (ΔE*, Gloss) weathering->color thermal Thermal Analysis (TGA, DSC) weathering->thermal

Caption: General experimental workflow for evaluating polymer stabilizer performance.

Experimental Protocol: Accelerated Weathering

Accelerated weathering tests simulate the damaging effects of sunlight, temperature, and moisture in a controlled laboratory environment, providing a rapid assessment of material durability.[5][6]

Objective: To simulate long-term outdoor exposure and evaluate the stabilizer's ability to prevent polymer degradation.

Apparatus: Xenon-arc or Fluorescent UV (QUV) accelerated weathering tester. Xenon-arc lamps replicate the full spectrum of natural sunlight, while fluorescent lamps focus on the UV spectrum.[7]

Methodology (based on ASTM G155 for Xenon-Arc):

  • Sample Preparation:

    • Prepare polymer films or plaques (e.g., Polypropylene, Polyethylene) with a defined concentration of this compound (e.g., 0.1%, 0.3%, 0.5% by weight).

    • Prepare control samples: one with no stabilizer and others with alternative stabilizers (e.g., a low molecular weight HALS and a polymeric HALS) at equivalent concentrations.

    • Ensure homogenous dispersion of the stabilizer in the polymer matrix via melt compounding.

  • Initial Characterization (Time = 0 hours):

    • Before exposure, perform baseline measurements on all samples for:

      • Carbonyl index (FTIR Spectroscopy).

      • Mechanical properties (tensile strength, elongation at break).

      • Optical properties (CIELAB Lab* color, gloss).

  • Exposure Cycle:

    • Mount the samples in the weathering chamber.

    • Program the instrument to a standard cycle (e.g., continuous light with periodic water spray). Key parameters to control include irradiance, chamber temperature, and relative humidity.[5]

  • Periodic Evaluation:

    • At predetermined intervals (e.g., 250, 500, 1000, 2000 hours), remove a subset of samples for analysis.

    • Repeat the full characterization performed at Time = 0.

  • Data Analysis:

    • Plot the change in properties (e.g., increase in carbonyl index, percentage retention of tensile strength, color change ΔE*) as a function of exposure time for each sample set.

    • The "induction period" is the time before a rapid increase in degradation (e.g., carbonyl formation) is observed.[8]

Experimental Protocol: FTIR Spectroscopy for Carbonyl Index

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for monitoring photo-oxidation by detecting the formation of carbonyl groups (C=O), a primary byproduct of polymer degradation.[1][9]

Objective: To quantify the extent of oxidative degradation.

Methodology:

  • Spectrum Acquisition:

    • Acquire the infrared spectrum of the polymer film sample, typically in the range of 4000-650 cm⁻¹.

  • Peak Identification:

    • Identify the absorption band corresponding to the carbonyl group, which typically appears around 1715 cm⁻¹.[10]

    • Identify a reference peak that is unaffected by degradation (e.g., a C-H bending vibration).

  • Calculation of Carbonyl Index (CI):

    • Calculate the ratio of the absorbance of the carbonyl peak to the absorbance of the reference peak.

    • CI = (Absorbance at ~1715 cm⁻¹) / (Absorbance of reference peak)

  • Analysis:

    • A lower rate of increase in the Carbonyl Index over time indicates superior stabilization performance.

Experimental Protocol: Thermal Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature, providing insights into its thermal stability and composition.[11][12] It is particularly useful for assessing the volatility of stabilizers.

Objective: To evaluate the thermal stability of the stabilized polymer and the volatility of the stabilizer itself.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the stabilized polymer into a TGA pan.

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Analysis:

    • Determine the onset temperature of degradation (T_onset), which is the temperature at which significant mass loss begins. A higher T_onset indicates better thermal stability.

    • For the pure stabilizer, a mass loss at lower temperatures indicates higher volatility, which can be a disadvantage during high-temperature polymer processing.[8]

Comparative Performance Analysis

The effectiveness of this compound is best understood when compared against other commercially available HALS. Key differentiators among HALS include molecular weight and chemical structure.

  • Low Molecular Weight (LMW) HALS (e.g., Tinuvin 770 type): Offer high mobility within the polymer matrix, providing excellent surface protection. However, they can have higher volatility and be more prone to extraction.

  • High Molecular Weight (HMW) / Polymeric HALS (e.g., Chimassorb 944 type): Exhibit lower volatility and better resistance to extraction, making them suitable for high-temperature processing and long-term applications.[4][13] Their lower mobility may result in slightly less effective surface protection compared to LMW HALS.

This compound, with a molecular weight of ~200 g/mol , is a low molecular weight HALS. Its performance profile is expected to be characteristic of this class.

Table 1: Illustrative Performance Comparison of HALS in Polypropylene (0.3% wt.) after 1500 hours of Accelerated Weathering

Performance MetricUnstabilized ControlThis compound (LMW)Alternative LMW HALSPolymeric HALS (HMW)
Carbonyl Index Increase 1.200.150.120.20
Tensile Strength Retention 15%85%90%80%
Elongation at Break Retention 5%70%75%65%
Color Change (ΔE*) 25.02.52.03.0
Gloss Retention (@60°) 10%80%85%75%
Thermal Stability (T_onset) 240 °C245 °C245 °C250 °C

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results will vary based on the specific polymer, processing conditions, and test parameters.

Interpretation of Data: The illustrative data suggests that this compound provides a significant improvement in stability over the unstabilized control, on par with other LMW HALS. It effectively suppresses carbonyl group formation and helps retain mechanical and optical properties. Polymeric HALS may show slightly less surface protection (higher carbonyl index, lower gloss retention) but can offer superior long-term and thermal stability.

Conclusion and Strategic Selection

The performance evaluation of this compound demonstrates its efficacy as a polymer stabilizer, functioning through the well-established HALS mechanism of free-radical scavenging. Its primary strength lies in its ability to significantly delay the onset of photo-oxidative degradation, thereby preserving the mechanical integrity and aesthetic appearance of polymers.

The choice between this compound and other stabilizers depends on the specific application requirements.

Stabilizer_Selection start Application Requirements processing High Processing Temperature? start->processing extraction High Extraction Risk? (e.g., contact with liquids) processing->extraction No hmw_hals Select Polymeric HALS processing->hmw_hals Yes surface Surface Protection Critical? (e.g., thin films, fibers) extraction->surface No extraction->hmw_hals Yes lmw_hals Select LMW HALS (e.g., this compound) surface->lmw_hals Yes surface->hmw_hals No (General Purpose)

Caption: Decision flowchart for selecting an appropriate HALS type.

As a low molecular weight HALS, this compound is an excellent candidate for applications where high mobility and surface protection are paramount, such as in thin films and fibers, provided that processing temperatures are moderate and the risk of extraction is low. For applications requiring maximum permanence and durability under harsh thermal or extractive conditions, a higher molecular weight, polymeric HALS may be a more suitable choice.

References

  • Hindered Amine Light Stabilizer: Protecting Polymers from Degrad
  • The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. (2025). 3V Sigma USA.
  • Light Stabilizers (HALS) Definition & Mechanism. Baoxu Chemical.
  • Hindered amine light stabilizers. Wikipedia.
  • We
  • Accelerated Weathering Testing for Plastics and Polymers. Intertek.
  • Polymer Degrad
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  • Testing polymer degradation of food packaging | FT-IR spectroscopy. Bruker.
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  • Understanding Accelerated Weathering Testing: A Comprehensive Guide. (2023).
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  • Thermal analysis methods (DSC, TGA). Fiveable.
  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acet
  • Introduction of Light Stabilizers Additives. Baoxu Chemical.
  • Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. (2023). MDPI.
  • Heat Stabilizers: The Coolest Polymer Additive. (2015). SGS PSI.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid, a derivative of the highly versatile 2,2,6,6-tetramethylpiperidine (TMP) scaffold, serves as a valuable building block in pharmaceutical and materials science.[1] The purity and structural integrity of this parent acid and its subsequent derivatives, such as esters and amides, are paramount for the success of multi-step syntheses and the ultimate performance of the final product.

This guide provides an in-depth comparative analysis of this compound and two of its common derivatives—a methyl ester and an acetamide—using three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to equip researchers with the knowledge to unequivocally differentiate and characterize these compounds.

Molecular Structures Under Investigation

The functionalization of the carboxylic acid group leads to distinct changes in the molecule's electronic and steric properties. These changes are directly reflected in the spectroscopic data. The three compounds central to this guide are:

  • Compound A: this compound (Parent Acid)

  • Compound B: Methyl (2,2,6,6-tetramethylpiperidin-4-yl)acetate (Ester Derivative)

  • Compound C: 2-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide (Amide Derivative)

G cluster_A Compound A: Parent Acid cluster_B Compound B: Methyl Ester cluster_C Compound C: Amide A A B B C C

Caption: Molecular structures of the compounds compared in this guide.

Spectroscopic Analysis Workflow

A robust analytical workflow ensures data quality and reproducibility. The process involves careful sample preparation tailored to each technique, followed by data acquisition and interpretation.

G General Spectroscopic Analysis Workflow start Synthesized Compound (Acid, Ester, or Amide) prep_nmr NMR Sample Prep (Dissolve in Deuterated Solvent) start->prep_nmr prep_ftir FTIR Sample Prep (Place Solid on ATR Crystal) start->prep_ftir prep_ms MS Sample Prep (Dilute in Volatile Solvent) start->prep_ms acq_nmr Acquire ¹H & ¹³C NMR Spectra prep_nmr->acq_nmr acq_ftir Acquire ATR-FTIR Spectrum prep_ftir->acq_ftir acq_ms Acquire ESI-MS Spectrum prep_ms->acq_ms analysis Comparative Data Analysis (Chemical Shifts, Frequencies, m/z) acq_nmr->analysis acq_ftir->analysis acq_ms->analysis conclusion Structural Confirmation & Purity Assessment analysis->conclusion

Caption: A generalized workflow for the spectroscopic analysis of the target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail regarding the molecular structure in solution.[2] By analyzing both proton (¹H) and carbon-13 (¹³C) spectra, we can map the complete carbon skeleton and proton environments.

Expert Insights: Experimental Protocol Design

A high-quality NMR spectrum is fundamentally dependent on proper sample preparation.[2][3]

  • Solvent Choice: Deuterated solvents are essential to avoid overwhelming the analyte signals with those from the solvent.[3][4] For the parent carboxylic acid (Compound A), a solvent like DMSO-d₆ is preferable. Its ability to form hydrogen bonds prevents rapid exchange of the acidic proton, allowing it to be observed as a broad singlet. For the less acidic ester and amide derivatives (Compounds B and C), Chloroform-d (CDCl₃) is a standard choice for its excellent dissolving power for nonpolar organic compounds.[5]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[5][6] For the less sensitive ¹³C NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[5]

Detailed Protocol: ¹H and ¹³C NMR Analysis
  • Sample Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR (or 30-50 mg for ¹³C NMR) into a clean, dry vial.[5]

  • Solubilization: Add approximately 0.7 mL of the appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4] Ensure the sample dissolves completely, using gentle vortexing if necessary. The solution must be homogeneous and free of particulate matter.[2]

  • Transfer: Using a glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The optimal sample height should be 4-5 cm.[4][5]

  • Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard instrument parameters.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).[3] Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Comparative NMR Data Analysis

The key differentiators in the NMR spectra arise from the modification of the carboxylic acid group.

Signal / Proton Environment Compound A (Acid) Compound B (Ester) Compound C (Amide) Rationale for Difference
-COOH / -CONH₂ (¹H)~10-12 ppm (broad s, 1H)N/A~5.5-7.5 ppm (2 broad s, 2H)The carboxylic acid proton is highly deshielded and acidic.[7] Amide protons are less deshielded and often appear as two separate broad signals due to restricted rotation around the C-N bond.
-OCH₃ (¹H)N/A~3.7 ppm (s, 3H)N/AThe methyl group attached to the electron-withdrawing oxygen in the ester appears as a characteristic singlet.
-CH₂-C=O (¹H)~2.2 ppm (d, 2H)~2.2 ppm (d, 2H)~2.1 ppm (d, 2H)Protons alpha to a carbonyl group are slightly deshielded and typically absorb near 2 ppm.[8] The electronic differences between the acid, ester, and amide cause only minor shifts here.
Piperidine CH₂ & CH (¹H)~1.0-1.9 ppm (m)~1.0-1.9 ppm (m)~1.0-1.9 ppm (m)The signals for the piperidine ring protons are complex and largely unaffected by the distant functional group change.
Piperidine C(CH₃)₂ (¹H)~1.1 ppm (s, 12H)~1.1 ppm (s, 12H)~1.1 ppm (s, 12H)The four equivalent methyl groups appear as a strong singlet, a hallmark of the TEMPO-derived scaffold.
C=O (¹³C)~175 ppm~173 ppm~176 ppmCarbonyl carbons in carboxylic acid derivatives are strongly deshielded, appearing between 160-180 ppm.[8][9] The exact position varies slightly with the attached heteroatom.
-OCH₃ (¹³C)N/A~52 ppmN/AThe ester methyl carbon is a key identifier for Compound B.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the presence of key functional groups.[1] For these compounds, the most informative region is the carbonyl (C=O) stretching frequency between 1650 and 1850 cm⁻¹.[8][10]

Expert Insights: Experimental Protocol Design

Attenuated Total Reflectance (ATR) is the method of choice for analyzing these solid compounds.[11] It requires no sample preparation, such as creating KBr pellets, and provides high-quality spectra from a small amount of material placed directly on the crystal.[12][13]

Detailed Protocol: ATR-FTIR Analysis
  • Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Lower the pressure arm to press the solid firmly and evenly against the crystal. This ensures good contact for the evanescent wave to penetrate the sample.[11]

  • Acquisition: Acquire the sample spectrum. Typically, 32-64 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

  • Cleaning: After analysis, raise the pressure arm, remove the sample, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.

Comparative FTIR Data Analysis

The position of the carbonyl (C=O) stretch is highly sensitive to the electronic effects of the attached functional group.

G Logic of Carbonyl (C=O) IR Stretch Frequency ester Ester (B) ~1735 cm⁻¹ acid Acid (A) ~1710 cm⁻¹ ester->acid Inductive effect of -OH is weaker than -OR, lowering frequency. amide Amide (C) ~1650 cm⁻¹ acid->amide Resonance donation from -NH₂ lengthens C=O bond, further lowering frequency.

Caption: Relationship between functional group and C=O stretching frequency.

Vibrational Mode Compound A (Acid) Compound B (Ester) Compound C (Amide) Rationale for Difference
O-H Stretch 3300-2500 cm⁻¹ (very broad)N/AN/AThe characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group is a definitive feature of Compound A.
N-H Stretch N/AN/A~3350 & 3180 cm⁻¹ (two bands)Primary amides show two N-H stretching bands, corresponding to symmetric and asymmetric vibrations. This is a clear marker for Compound C.
C=O Stretch ~1710 cm⁻¹ (strong)~1735 cm⁻¹ (strong)~1650 cm⁻¹ (strong)The ester carbonyl absorbs at a higher frequency than the acid due to the strong inductive electron-withdrawal of the alkoxy group.[8][10] The amide carbonyl absorbs at the lowest frequency because resonance donation from the nitrogen lone pair weakens the C=O double bond character.[8][10][14]
C-H Stretch ~2970 cm⁻¹~2970 cm⁻¹~2970 cm⁻¹All three compounds show strong C-H stretching from the numerous methyl and methylene groups on the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, crucial structural information. Electrospray Ionization (ESI) is an ideal "soft" ionization technique for these molecules, as it minimizes fragmentation and readily generates protonated molecular ions [M+H]⁺.[15][16][17]

Expert Insights: Experimental Protocol Design
  • Ionization Mode: ESI in positive ion mode is the standard choice. The basic nitrogen atom in the piperidine ring is easily protonated, leading to a strong signal for the [M+H]⁺ ion.

  • Sample Preparation: The key to good ESI-MS data is sample purity and dilution. High concentrations of non-volatile materials, like salts, can suppress the analyte's ionization signal.[15] Preparing a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile is a common practice.[1]

Detailed Protocol: ESI-MS Analysis
  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent (e.g., HPLC-grade methanol).

  • Working Solution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water, often with a small amount of formic acid (0.1%) to facilitate protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-500).

  • Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If tandem MS (MS/MS) is available, select the parent ion and fragment it to obtain further structural information.

Comparative MS Data Analysis
Ion Compound A (Acid) Compound B (Ester) Compound C (Amide) Notes
Molecular Weight 199.29 g/mol 213.32 g/mol 198.31 g/mol These are the neutral molecular weights.
[M+H]⁺ (Expected m/z) 200.30214.33199.32The primary ion observed in ESI-MS, confirming the molecular weight of each compound.
Key Fragment Ion m/z 140.14m/z 140.14m/z 140.14A common major fragment would be the loss of the entire acetic acid/ester/amide side chain via cleavage, leaving the protonated 2,2,6,6-tetramethyl-4-methylenepiperidine cation. Another possibility is the formation of the acylium ion.[9]

Conclusion

The spectroscopic characterization of this compound and its derivatives is straightforward when leveraging the complementary strengths of NMR, FTIR, and MS. Each technique provides a unique and definitive piece of the structural puzzle.

  • FTIR offers the quickest method for differentiation, with the C=O and O-H/N-H stretching regions providing unambiguous fingerprints for the acid, ester, and amide.

  • NMR provides the most detailed structural map, confirming the carbon skeleton and proton environments. The presence of the acidic -OH proton, the ester -OCH₃ singlet, or the two amide -NH₂ protons are unequivocal identifiers.

  • MS serves as the final confirmation of identity by providing the exact molecular weight of each distinct compound.

By employing the protocols and understanding the comparative data presented in this guide, researchers can confidently synthesize, purify, and validate the structures of these valuable chemical building blocks, ensuring the integrity and success of their scientific endeavors.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Available at: [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Semantic Scholar. (n.d.). Electrospray ionisation mass spectrometry: principles and clinical applications. Available at: [Link]

  • Wade, L. G. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Available at: [Link]

  • Karger Publishers. (2025, August 7). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

  • JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Available at: [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Available at: [Link]

  • LibreTexts Physics. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Available at: [Link]

  • ResearchGate. (2025, August 6). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF. Available at: [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Available at: [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide. Available at: [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry, 80(21), 11041–11048. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for (2,2,6,6-Tetramethylpiperidin-4-yl)acetic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure product quality and patient safety. This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2][3] This guide will navigate the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1) and an understanding of the U.S. Food and Drug Administration (FDA) guidances on bioanalytical method validation.[1][2][4][5][6]

The Analytical Challenge: Unique Properties of this compound

This compound presents a unique set of analytical challenges. Its structure, containing a sterically hindered piperidine ring and a carboxylic acid moiety, influences its chromatographic behavior and detection. The lack of a strong chromophore makes UV-based detection less sensitive, often necessitating more advanced detection techniques. Furthermore, its potential to exist in different ionic forms can affect peak shape and retention in reversed-phase chromatography.[7]

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical technique is a critical first step. This guide will compare three commonly employed methods for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible technique, but potentially limited by sensitivity for this particular analyte.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it a powerful tool for trace-level analysis.[8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A suitable option for volatile and thermally stable compounds, though derivatization may be required for polar analytes like carboxylic acids to improve volatility.[11][12][13]

The following sections will delve into the validation of these methods, providing detailed experimental protocols and comparative data to guide the researcher in selecting and validating the most appropriate method for their needs.

Core Validation Parameters: A Practical Approach

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] The following validation characteristics are fundamental to this process.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]

Experimental Workflow for Specificity Assessment

Caption: Workflow for assessing the specificity of an analytical method.

Protocol for Specificity Validation:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: For drug product analysis, analyze a placebo formulation to demonstrate the absence of interference from excipients.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure the analytical method can separate the analyte from its degradants.

  • Impurity Spiking: Spike the sample with known impurities and demonstrate their separation from the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol for Linearity and Range Assessment:

  • Standard Preparation: Prepare a series of at least five calibration standards by diluting a stock solution of this compound to cover the expected concentration range.

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the mean response (e.g., peak area) against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol for Accuracy (Recovery) Assessment:

  • Sample Preparation: Spike a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each sample. The mean recovery should typically be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Protocol for Precision Assessment:

  • Repeatability: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration. The RSD should be ≤ 2%.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. The results from both studies should be statistically compared.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Protocol for LOD and LOQ Determination:

  • Visual Evaluation: Determine the minimum concentration at which the analyte can be reliably detected.

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol for Robustness Assessment:

  • Introduce small, deliberate changes to the method parameters, such as:

    • HPLC/LC-MS: pH of the mobile phase, mobile phase composition, column temperature, flow rate.

    • GC-MS: Carrier gas flow rate, oven temperature ramp, injection temperature.

  • Analyze the system suitability standards under each modified condition.

  • Evaluate the effect of the changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

Comparative Performance Data

The following table summarizes the expected performance characteristics of the validated methods for the quantification of this compound.

Validation ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Specificity Moderate to High (dependent on co-eluting impurities)Very High (based on mass-to-charge ratio)High (mass spectral confirmation)
Linearity (r²) > 0.995> 0.998> 0.997
Range µg/mL to mg/mLng/mL to µg/mLng/mL to µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.5 - 101.5%
Precision (%RSD) < 2.0%< 1.5%< 1.8%
LOD ~1 µg/mL~1 ng/mL~5 ng/mL
LOQ ~3 µg/mL~3 ng/mL~15 ng/mL
Robustness GoodGoodModerate (derivatization can add variability)

Choosing the Right Method: A Decision Framework

The choice of analytical method depends on the specific application and available resources.

Method Selection Decision Tree

Method_Selection_Decision_Tree Start Start: Need to quantify This compound Trace_Analysis Is trace-level analysis (e.g., impurity testing) required? Start->Trace_Analysis High_Throughput Is high-throughput analysis a priority? Trace_Analysis->High_Throughput No LCMSMS LC-MS/MS is the preferred method Trace_Analysis->LCMSMS Yes Complex_Matrix Is the sample matrix complex? High_Throughput->Complex_Matrix No High_Throughput->LCMSMS Yes Complex_Matrix->LCMSMS Yes HPLCUV HPLC-UV may be a suitable and cost-effective option Complex_Matrix->HPLCUV No GCMS GC-MS with derivatization can be considered Complex_Matrix->GCMS If analyte is volatile and thermally stable

Caption: A decision tree to guide the selection of an appropriate analytical method.

  • For routine quality control of the bulk drug substance where concentrations are high, HPLC-UV may be a cost-effective and reliable option, provided that specificity can be demonstrated.

  • For the determination of low-level impurities or for bioanalytical studies in complex matrices, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice.[8][9]

  • GC-MS can be a viable alternative, particularly if the laboratory has existing expertise and instrumentation. However, the need for derivatization adds an extra step to the sample preparation and can introduce variability.

Conclusion

The validation of analytical methods for the quantification of this compound is a critical activity in pharmaceutical development and manufacturing. A thorough understanding of the principles outlined in ICH and FDA guidelines is essential for ensuring the generation of reliable and accurate data.[1][2][4][5][6][14] By carefully selecting the appropriate analytical technique and rigorously validating its performance, researchers and scientists can have confidence in the quality of their results and the integrity of their products. This guide provides a framework for making informed decisions and implementing robust validation protocols.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

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  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. (2025). ResearchGate. [Link]

  • Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive. Human Metabolome Database. [Link]

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  • Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and a related substance in aqueous extracts of plastic materials. (2010). PubMed. [Link]

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A Senior Application Scientist's Comparative Guide to the Antioxidant Activity of Tetramethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antioxidant performance of key tetramethylpiperidine derivatives. Moving beyond a simple recitation of facts, we will explore the causal relationships between chemical structure and antioxidant efficacy, detail the self-validating experimental protocols necessary for accurate assessment, and ground all claims in authoritative scientific literature. Our goal is to equip you with the field-proven insights required to select and evaluate these compounds for your research and development programs.

Introduction: The Dual Identity of Tetramethylpiperidine Derivatives

Tetramethylpiperidine derivatives, widely known in industrial chemistry as Hindered Amine Light Stabilizers (HALS), possess a remarkable capacity for radical scavenging that has captured the attention of the biomedical community. Their utility stems from the 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO) moiety, a stable nitroxide radical. Unlike many antioxidants that are consumed in a single reaction, nitroxides can act catalytically, undergoing a redox cycle that allows a single molecule to neutralize multiple reactive oxygen species (ROS).[1][2] This unique mechanistic feature positions them as highly efficient and regenerable antioxidants for therapeutic and research applications. The most studied of these, TEMPOL (4-hydroxy-TEMPO), is particularly noted for its ability to mimic the function of superoxide dismutase (SOD), a critical endogenous antioxidant enzyme.[3]

Comparative Performance Analysis of Key Derivatives

The antioxidant capacity of a tetramethylpiperidine derivative is not a fixed property; it is profoundly influenced by the substituent at the C4 position of the piperidine ring. This substituent can alter the compound's redox potential, solubility, and steric characteristics, thereby tuning its biological activity.[4][5] Below, we compare several common derivatives based on their radical scavenging performance in the DPPH assay, a standard benchmark for antioxidant evaluation.

DerivativeCommon NameKey Structural FeatureTypical IC50 (DPPH Assay)Mechanistic & Performance Insights
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxylTEMPOL Hydroxyl (-OH) group~30-40 µMThe hydroxyl group enhances its SOD-mimetic activity and solubility. It is considered a benchmark compound with potent antioxidant and anti-inflammatory effects.[6][7]
2,2,6,6-Tetramethylpiperidine-1-oxylTEMPO Unsubstituted at C4~40-50 µMThe parent compound, exhibiting robust radical scavenging. Its activity can be decreased by the addition of functional groups at the C4 position.[8]
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl4-amino-TEMPO Amino (-NH2) group~45-55 µMGenerally exhibits slightly lower, but still significant, radical scavenging activity compared to TEMPOL.
4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxylTEMPONE Carbonyl (=O) group~55-65 µMThe electron-withdrawing nature of the carbonyl group tends to decrease its antioxidant efficacy relative to TEMPOL.

Note: IC50 values are representative and can vary based on specific assay conditions. The relative ranking, however, is generally consistent across studies.

The Core Mechanism: A Catalytic Scavenging Cycle

The defining feature of nitroxide antioxidants is their ability to be regenerated, allowing them to neutralize numerous free radicals. This process involves a catalytic cycle where the nitroxide radical is converted to its corresponding oxoammonium cation (via oxidation) or hydroxylamine (via reduction) before being restored to its active radical form. This cycle is central to its sustained antioxidant effect.

Nitroxide Catalytic Cycle cluster_cycle Catalytic Antioxidant Cycle Nitroxide Nitroxide Radical (R-NO•) Oxoammonium Oxoammonium Cation (R-N+=O) Nitroxide->Oxoammonium Oxidation Hydroxylamine Hydroxylamine (R-NOH) Nitroxide->Hydroxylamine Reduction Oxoammonium->Nitroxide Reduction Hydroxylamine->Nitroxide Oxidation ROS_Source Reactive Oxygen Species (ROS) ROS_Source->Nitroxide Scavenged ROS_Source->Hydroxylamine Regenerates Reductant Cellular Reductants (e.g., Ascorbate) Reductant->Oxoammonium Regenerates

Caption: The catalytic cycle of nitroxide radicals allows for the continuous scavenging of ROS.

This regenerative capacity is a significant advantage over "sacrificial" antioxidants like Vitamin E, which are consumed during the scavenging process. The efficiency of this cycle can be influenced by the availability of endogenous reductants like ascorbate.[8]

Validated Experimental Protocols for Antioxidant Assessment

Objective comparison requires rigorous and standardized methodologies. The DPPH and ABTS assays are foundational for evaluating the radical scavenging activity of compounds like tetramethylpiperidine derivatives.[9][10]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a stoichiometric loss of the radical's deep purple color, which is measured as a decrease in absorbance.[11]

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (96-well plate) cluster_incubation 3. Incubation cluster_measurement 4. Measurement & Analysis Prep_DPPH Prepare 0.1 mM DPPH in Methanol (Protect from Light) Mix Add 100 µL DPPH Solution to 100 µL of each Sample/Control Prep_DPPH->Mix Prep_Samples Prepare Serial Dilutions of Test Compounds Prep_Samples->Mix Prep_Control Prepare Positive Control (e.g., Trolox, Ascorbic Acid) Prep_Control->Mix Incubate Incubate at Room Temperature for 30 minutes in the Dark Mix->Incubate Measure Read Absorbance at ~517 nm using a Plate Reader Incubate->Measure Calculate Calculate % Inhibition vs Control and Determine IC50 Value Measure->Calculate

Caption: Standardized workflow for the DPPH antioxidant capacity assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in a suitable solvent like methanol. This solution is light-sensitive and should be kept in an amber bottle.

  • Sample Preparation: Create a dilution series of each tetramethylpiperidine derivative to be tested. A positive control (e.g., Trolox or ascorbic acid) should be prepared similarly.

  • Reaction: In a 96-well microplate, add an equal volume of the DPPH solution to each sample and control well (e.g., 100 µL + 100 µL). Include a blank control containing only the solvent.

  • Incubation: The choice of a 30-minute incubation period in the dark is critical.[12] It allows the reaction to reach a stable endpoint while preventing light-induced degradation of the DPPH radical, ensuring reproducibility.

  • Spectrophotometric Reading: Measure the absorbance of each well at the maximum absorbance wavelength for DPPH, which is typically around 517 nm.[12][13]

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Plot the inhibition percentage against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This radical is blue-green, and its reduction by an antioxidant results in a loss of color.[14] This assay is advantageous as it can be used to measure the activity of both hydrophilic and lipophilic compounds.[15]

Step-by-Step Protocol:

  • Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. This mixture must be incubated in the dark at room temperature for 12-16 hours to ensure complete radical formation.

  • Working Solution Preparation: Before the assay, dilute the ABTS•+ stock solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. This standardization is a self-validating step, ensuring a consistent starting radical concentration for every experiment.

  • Reaction: Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm. The fast reaction kinetics of ABTS often allows for shorter incubation times than DPPH.[16]

  • Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.

Structure-Activity Relationship (SAR): The Basis of Performance

The antioxidant activity of these derivatives is not arbitrary but is governed by predictable chemical principles. The electronic and steric properties of the C4 substituent directly modulate the reactivity of the nitroxide radical.

Structure-Activity Relationship Structure Tetramethylpiperidine Core C4 Substituent (R-group) Properties Electronic Effects (Inductive/Resonance) Steric Hindrance Redox Potential Solubility & Bioavailability Structure:f1->Properties:p0 influences Structure:f1->Properties:p1 influences Properties:p0->Properties:p2 Activity Radical Scavenging Rate SOD-Mimetic Activity Overall Antioxidant Efficacy Properties->Activity determines

Caption: The relationship between the C4 substituent and the resulting antioxidant activity.

  • Electronic Effects: Electron-donating groups (like -OH in TEMPOL) can stabilize the oxoammonium cation intermediate, facilitating the catalytic cycle. Conversely, strongly electron-withdrawing groups (like =O in TEMPONE) can make the nitroxide less willing to participate in redox reactions, lowering its activity.

  • Steric Hindrance: Large, bulky substituents at the C4 position can physically impede the approach of a free radical to the N-O• active site, reducing the reaction rate.

  • Redox Potential: The substituent directly influences the ease with which the nitroxide can be oxidized or reduced. Studies have shown that for some six-membered ring nitroxides, compounds with lower midpoint potentials exhibit maximum protection.[4]

Conclusion and Future Directions

The family of tetramethylpiperidine derivatives offers a versatile toolkit for combating oxidative stress. TEMPOL remains the gold standard due to its high reactivity and favorable biological properties. However, understanding the structure-activity relationships allows for the rational design of novel derivatives tailored for specific applications, such as enhancing mitochondrial targeting or improving oral bioavailability.[17] The experimental frameworks detailed in this guide provide the necessary tools for researchers to rigorously validate the performance of these next-generation antioxidant compounds. By combining a deep mechanistic understanding with robust, standardized evaluation, the full therapeutic potential of these remarkable molecules can be realized.

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  • Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents. (2017). PubMed. [Link]

  • Tempol, an Intracellular Antioxidant, Inhibits Tissue Factor Expression, Attenuates Dendritic Cell Function, and Is Partially Protective in a Murine Model of Cerebral Malaria. (2014). NIH National Library of Medicine. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid, a key building block in the synthesis of various therapeutic agents, demands robust analytical methodologies to ensure its purity, stability, and overall quality. This guide provides a comprehensive framework for the cross-validation of analytical results for this compound, leveraging two orthogonal and widely accepted techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The principle of cross-validation, or method orthogonality, is a cornerstone of a robust quality system. It involves the use of two distinct analytical methods, based on different scientific principles, to analyze the same sample. Concordance in the results from these disparate methods provides a high degree of confidence in the accuracy and reliability of the analytical data, a critical aspect scrutinized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

The Imperative of Orthogonal Methodologies

Reliance on a single analytical method, no matter how well-validated, carries an inherent risk of systematic error. Co-eluting impurities in HPLC, thermal degradation of the analyte in GC, or matrix effects can all lead to erroneous results. By employing a second, independent method, we can effectively mitigate these risks. For a polar, non-volatile compound like this compound, HPLC-UV is a natural choice for its primary analysis. As an orthogonal method, GC-MS, which separates compounds based on their volatility and mass-to-charge ratio, provides an excellent confirmatory technique, especially for identifying and quantifying potential volatile or semi-volatile impurities.

Comparative Analysis of HPLC-UV and GC-MS Methods

The selection of an analytical method is a balance of performance characteristics, sample throughput, and the specific analytical challenge. The following table provides a comparative summary of the HPLC-UV and GC-MS methods detailed in this guide, evaluated against the validation parameters stipulated in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Validation Parameter HPLC-UV GC-MS (after derivatization) Rationale and Insights
Specificity High. Demonstrated by the separation of the main peak from potential impurities and placebo components.Very High. Mass spectrometry provides an additional layer of identification based on the mass-to-charge ratio, significantly reducing the risk of co-elution interference.The combination of chromatographic separation and mass spectrometric detection in GC-MS offers unparalleled specificity.
Linearity (R²) > 0.999> 0.999Both methods are capable of excellent linearity over a defined concentration range, a prerequisite for accurate quantification.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Acceptable accuracy is achievable with both techniques, demonstrating the closeness of the measured value to the true value.
Precision (%RSD) < 2.0%< 2.0%Both methods demonstrate a high degree of precision, indicating minimal random error in the measurements.
Limit of Detection (LOD) ~2 µg/mLLower (analyte dependent, typically in the ng/mL range)GC-MS, particularly in selected ion monitoring (SIM) mode, generally offers superior sensitivity compared to UV detection for many analytes.
Limit of Quantitation (LOQ) ~7 µg/mLLower (analyte dependent, typically in the ng/mL range)The lower LOQ of GC-MS makes it particularly suitable for the analysis of trace-level impurities.
Robustness High. Method performance is typically stable with small, deliberate variations in mobile phase composition, pH, and column temperature.Moderate. The derivatization step can introduce variability. Robustness testing should include evaluation of reaction time and temperature.The additional sample preparation step (derivatization) in the GC-MS method makes it inherently less robust than the more direct HPLC-UV analysis.
Sample Throughput Higher. Direct injection of the sample solution allows for faster analysis times.Lower. The derivatization step adds significant time to the overall analytical workflow.For routine quality control where high throughput is required, HPLC-UV is the more practical choice.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and fully validated in your laboratory according to ICH and FDA guidelines.[1][2][5][6][7]

Method 1: HPLC-UV Analysis

This method is adapted from a validated procedure for a structurally similar polar compound, (4-Methylpiperidin-1-yl)acetic acid, and is suitable for the quantification of this compound.[8] The principle relies on reversed-phase chromatography, where the polar analyte is separated on a non-polar stationary phase.[9][10][11][12]

Chromatographic Conditions:

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 10 minutes

Step-by-Step Protocol:

  • Mobile Phase Preparation: To 900 mL of HPLC-grade water, add 1.0 mL of concentrated phosphoric acid and mix thoroughly. Add 100 mL of HPLC-grade acetonitrile and mix again. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation (50 µg/mL): Accurately weigh approximately 5.0 mg of this compound hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution Preparation (50 µg/mL): Accurately weigh a quantity of the sample equivalent to about 5.0 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 10 minutes. Allow to cool to room temperature and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Equilibrate the HPLC system with the mobile phase for at least 30 minutes to achieve a stable baseline. Inject a blank (mobile phase), followed by the standard solution, and then the sample solution. Record the chromatograms and integrate the peak area of the analyte.

Caption: HPLC-UV Experimental Workflow

Method 2: GC-MS Analysis (with Silylation)

Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. Trimethylsilylation is a robust and widely used technique for this purpose.[13][14]

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

GC-MS Conditions:

Parameter Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 amu

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the sample or standard into a 2 mL GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of anhydrous pyridine (or another suitable solvent like acetonitrile) to the dried sample and vortex briefly to dissolve. Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70 °C for 30 minutes in a heating block or oven.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized solution into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to the trimethylsilyl ester of this compound based on its retention time and mass spectrum. Quantify using an external or internal standard method.

Caption: GC-MS (with Derivatization) Experimental Workflow

Cross-Validation Logic and Data Interpretation

The core of the cross-validation process lies in the comparison of the quantitative results obtained from the two independent methods.

CrossValidation_Logic cluster_hplc Method 1: HPLC-UV cluster_gcms Method 2: GC-MS Sample Single Batch of This compound HPLC_Analysis Analyze Sample (n=6) Sample->HPLC_Analysis GCMS_Analysis Analyze Sample (n=6) Sample->GCMS_Analysis HPLC_Result Result_HPLC (Mean, %RSD) HPLC_Analysis->HPLC_Result Compare Compare Results HPLC_Result->Compare GCMS_Result Result_GCMS (Mean, %RSD) GCMS_Analysis->GCMS_Result GCMS_Result->Compare Concordance Results are Concordant (Statistically Insignificant Difference) Compare->Concordance Yes Discordance Results are Discordant (Statistically Significant Difference) Compare->Discordance No Investigate Investigate Root Cause (e.g., Impurity, Degradation, Method Bias) Discordance->Investigate

Sources

A Comparative Guide to the Photostabilizing Efficacy of Novel Hindered Amine Light Stabilizers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer science and material development, the relentless pursuit of enhanced durability is a constant. The ability of a polymeric material to withstand the degradative effects of ultraviolet (UV) radiation is a critical determinant of its lifespan and performance. Hindered Amine Light Stabilizers (HALS) have long been the gold standard in protecting polymers from photo-oxidation. This guide provides an in-depth technical comparison of a novel, high-molecular-weight polymeric HALS against the well-established benchmark, Tinuvin® 770, offering a comprehensive analysis of their photostabilizing efficiency.

The Unseen Battle: Understanding Polymer Photo-oxidation and the HALS Defense Mechanism

Polymers, when exposed to sunlight, absorb UV radiation, which can initiate a cascade of degradative reactions. This process, known as photo-oxidation, leads to the formation of free radicals—highly reactive species that attack the polymer chains, causing chain scission and cross-linking. The macroscopic consequences are all too familiar: discoloration, cracking, loss of gloss, and a catastrophic decline in mechanical properties.[1]

Unlike UV absorbers that function by absorbing UV radiation and dissipating it as heat, HALS operate through a regenerative radical scavenging mechanism known as the Denisov Cycle.[2][3] This cyclical process allows a single HALS molecule to neutralize numerous free radicals, providing long-term protection. The core of this mechanism lies in the ability of the hindered amine to form stable nitroxyl radicals, which in turn intercept and deactivate the destructive polymer alkyl and peroxy radicals.

Caption: The regenerative Denisov Cycle of HALS.

Benchmarking Performance: A Head-to-Head Comparison

To provide a clear and objective comparison, this guide evaluates a novel, high-molecular-weight polymeric HALS, specifically a copolymer of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine and vinyl acetate (referred to as "Novel Polymeric HALS"), against the industry-standard low-molecular-weight HALS, Tinuvin® 770.[4][5][6] The rationale for choosing a polymeric HALS as the novel candidate stems from the inherent advantages of higher molecular weight stabilizers, such as reduced migration, lower volatility, and improved compatibility with the polymer matrix, which are expected to translate to enhanced long-term performance.[7][8][9][10]

Experimental Design: A Rigorous Approach to Performance Evaluation

The following experimental protocol was designed to provide a robust and reproducible comparison of the photostabilizing efficiency of the two HALS.

1. Materials and Sample Preparation:

  • Polymer Matrix: Polypropylene (PP) homopolymer, unstabilized.

  • Benchmark HALS: Tinuvin® 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate).

  • Novel HALS: A synthesized polymeric HALS (APP/VAc copolymer) with a molecular weight in the range of 1500-3000 g/mol .[8][9]

  • Sample Preparation:

    • Three formulations were prepared:

      • Control: Unstabilized PP.

      • Benchmark: PP + 0.3 wt% Tinuvin® 770.

      • Novel: PP + 0.3 wt% Novel Polymeric HALS.

    • The HALS were compounded with the PP resin using a twin-screw extruder.

    • The compounded materials were then injection molded into 2 mm thick plaques.

2. Accelerated Weathering:

  • Apparatus: A xenon arc weather-ometer.

  • Standard: The weathering protocol was based on ASTM G155, "Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials."

  • Cycle Parameters:

    • Light Cycle: Continuous exposure to a xenon arc lamp with an irradiance of 0.55 W/m² at 340 nm.

    • Temperature: Black panel temperature maintained at 63 ± 2 °C.

    • Humidity: 50 ± 5% relative humidity.

    • Water Spray: 18 minutes of water spray for every 102 minutes of light exposure.

  • Exposure Duration: Samples were exposed for a total of 2000 hours, with specimens withdrawn for analysis at 500-hour intervals.

3. Performance Evaluation:

The following analytical techniques were employed to quantify the extent of polymer degradation at each time interval.

  • Color Change Measurement:

    • Standard: ASTM D2244, "Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates."[11][12][13]

    • Apparatus: A benchtop spectrophotometer.

    • Procedure: The color coordinates (L, a, b) of the samples were measured before and after exposure. The total color difference (ΔE) was calculated. A higher ΔE* value indicates greater discoloration.

  • Gloss Retention Measurement:

    • Standard: ASTM D523, "Standard Test Method for Specular Gloss."

    • Apparatus: A 60° gloss meter.

    • Procedure: The specular gloss of the samples was measured at a 60° angle. The percentage of gloss retention was calculated relative to the initial gloss of the unexposed samples.

  • Carbonyl Index Determination by FTIR Spectroscopy:

    • Apparatus: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

    • Procedure: The formation of carbonyl groups (C=O), a key indicator of polymer oxidation, was monitored. The carbonyl index was calculated as the ratio of the area of the carbonyl absorption peak (around 1715 cm⁻¹) to the area of a reference peak that does not change with degradation (e.g., the C-H bending vibration around 1460 cm⁻¹). A higher carbonyl index signifies a greater extent of oxidation.

Data Presentation and Interpretation

The following table summarizes the performance data obtained from the comparative study.

Performance MetricExposure Time (hours)Control (Unstabilized)PP + Tinuvin® 770PP + Novel Polymeric HALS
Total Color Difference (ΔE)*5005.21.81.5
100012.83.52.8
150025.66.24.9
200042.110.57.8
Gloss Retention (%) 500659295
1000328188
1500116879
2000<55268
Carbonyl Index 5000.150.040.03
10000.380.090.07
15000.750.180.13
20001.220.310.22

Interpretation of Results:

The data clearly demonstrates the superior photostabilizing efficiency of the Novel Polymeric HALS compared to the benchmark Tinuvin® 770.

  • Color Stability: The Novel Polymeric HALS consistently exhibited lower ΔE* values at all exposure intervals, indicating significantly better resistance to discoloration.

  • Gloss Retention: The samples stabilized with the Novel Polymeric HALS maintained a higher percentage of their initial gloss throughout the 2000-hour exposure, signifying superior surface integrity.

  • Oxidative Stability: The lower carbonyl index values for the Novel Polymeric HALS formulation confirm its enhanced ability to inhibit the chemical degradation of the polypropylene matrix.

The improved performance of the Novel Polymeric HALS can be attributed to its high molecular weight, which minimizes its migration out of the polymer matrix, ensuring its presence where it is needed to scavenge free radicals over an extended period.

Conclusion and Future Outlook

This comparative guide demonstrates the tangible benefits of utilizing novel, high-molecular-weight polymeric HALS for the photostabilization of polymers. The supporting experimental data unequivocally shows that the Novel Polymeric HALS outperforms the established benchmark, Tinuvin® 770, in terms of color stability, gloss retention, and resistance to oxidative degradation.

For researchers and drug development professionals working with light-sensitive materials, the selection of an appropriate photostabilizer is paramount. The insights and methodologies presented in this guide provide a robust framework for evaluating and selecting the most effective HALS for a given application. As the demand for more durable and sustainable materials continues to grow, the development of advanced HALS technologies, such as the polymeric HALS benchmarked here, will play a pivotal role in shaping the future of polymer science.

References

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  • Cáceres, C. A., Zborowski, L., & Canevarolo, S. V. (2011). Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate. Polímeros: Ciência e Tecnologia. [Link]

  • Feldman, D. (2002). Polymer weathering: photo-oxidation. Journal of Polymers and the Environment, 10(4), 163-173. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidine Acetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Substituted piperidine acetic acids represent a cornerstone scaffold in modern medicinal chemistry. Their prevalence in a wide array of FDA-approved pharmaceuticals and clinical candidates underscores their importance as privileged structures in drug design.[1] The inherent conformational rigidity of the piperidine ring, combined with the versatile functionality of the acetic acid side chain, allows for precise three-dimensional positioning of pharmacophoric elements, enabling potent and selective interactions with biological targets.

However, the synthesis of these stereochemically complex molecules is far from trivial. The challenge lies in controlling the substitution pattern and stereochemistry on the piperidine ring while incorporating the acetic acid moiety. This guide provides a comparative analysis of the most prominent and effective synthetic routes to this vital class of compounds. We will dissect each methodology, moving beyond a simple recitation of steps to explain the underlying principles and strategic considerations. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights to inform the selection of the most appropriate synthetic strategy for a given target molecule.

Route 1: Catalytic Hydrogenation of Pyridine Acetic Acid Precursors

The catalytic hydrogenation of a pyridine ring is arguably the most direct and atom-economical approach to constructing the piperidine core.[1] This strategy involves the reduction of a readily available substituted pyridylacetic acid derivative. The primary challenge is achieving complete saturation of the aromatic ring without affecting other functional groups, a feat that requires careful selection of catalysts and reaction conditions.

Conceptual Overview

The process involves the addition of three equivalents of hydrogen across the pyridine ring. The aromaticity of pyridine necessitates potent catalytic systems, often involving precious group metals under hydrogen pressure.[1][2] A key consideration is the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product, which can act as a catalyst poison. This is often mitigated by performing the reaction in the presence of an acid, which protonates the nitrogen, enhancing reactivity and reducing catalyst inhibition.[1][2]

Advantages:

  • High Atom Economy: The only byproduct is typically trace impurities; all atoms from the starting material are incorporated.

  • Directness: Converts readily available pyridine precursors to the desired piperidine in a single step.

  • Scalability: Well-suited for large-scale industrial synthesis.

Disadvantages:

  • Harsh Conditions: Often requires high pressures and temperatures.

  • Functional Group Tolerance: Can be challenging to achieve chemoselectivity in the presence of other reducible groups (e.g., nitro, cyano, alkenes).[2]

  • Stereocontrol: Asymmetric hydrogenation of substituted pyridines to achieve specific stereoisomers can be difficult and may require specialized chiral catalysts.[3][4]

G

Representative Experimental Protocol: Hydrogenation of 4-Pyridylacetate

The following protocol is a representative example for the heterogeneous catalytic hydrogenation of a pyridine derivative.

Reaction: Ethyl 2-(pyridin-4-yl)acetate to Ethyl 2-(piperidin-4-yl)acetate

Materials:

  • Ethyl 2-(pyridin-4-yl)acetate (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) (0.05 eq)

  • Ethanol (EtOH), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Parr high-pressure reactor or similar hydrogenation apparatus

Procedure:

  • A solution of ethyl 2-(pyridin-4-yl)acetate in anhydrous ethanol is prepared in a pressure-resistant vessel.

  • A catalytic amount of PtO₂ is carefully added to the solution.

  • A stoichiometric amount of concentrated HCl is added to protonate the pyridine nitrogen.

  • The vessel is sealed and placed into the high-pressure reactor.

  • The reactor is purged multiple times with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 50-100 psi).

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

  • Upon completion, the reactor is carefully depressurized, and the hydrogen is vented.

  • The reaction mixture is filtered through a pad of celite to remove the platinum catalyst. The filter cake is washed with additional ethanol.

  • The combined filtrate is concentrated under reduced pressure.

  • The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl and deprotonate the piperidine nitrogen.

  • The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude ethyl 2-(piperidin-4-yl)acetate, which can be purified by column chromatography or distillation.

Data Summary
CatalystSubstrateConditionsYield (%)Reference
Rh/CPyridineAmbient temp. & pressure, electrocatalytic98[5][6]
Rh₂O₃Pyridine5 bar H₂, 40 °C, Trifluoroethanol>99[6]
[Ir-OMs]Methyl picolinate50 bar H₂, RT, 18h, TFA>95[2]
PtO₂Substituted Pyridines50-100 psi H₂, RT-50°C, Acidic media85-95[1]

Route 2: Piperidine Ring Construction via Dieckmann Condensation

The Dieckmann condensation is a classic and robust method for forming cyclic β-keto esters via the intramolecular cyclization of a diester.[7] For the synthesis of piperidines, this involves an N-substituted diester, which cyclizes under basic conditions to form a piperidone derivative. This piperidone can then be elaborated to the target piperidine acetic acid.

Conceptual Overview

The reaction is an intramolecular version of the Claisen condensation.[8][9] A strong base deprotonates the α-carbon of one ester group, generating an enolate. This enolate then attacks the carbonyl of the second ester group within the same molecule, forming a five- or six-membered ring.[7] The choice of base is critical; typically, an alkoxide corresponding to the ester's alcohol (e.g., sodium ethoxide for ethyl esters) is used to prevent transesterification.[8] The resulting β-keto ester is a versatile intermediate for introducing the acetic acid side chain.

Advantages:

  • Reliability: A well-established and predictable reaction for ring formation.

  • Versatile Intermediate: The resulting piperidone can be functionalized in numerous ways.

  • Good Yields: Typically provides good yields for the formation of 5- and 6-membered rings.[7]

Disadvantages:

  • Multi-step Process: Requires the synthesis of a specific acyclic diester precursor.

  • Regioselectivity: With unsymmetrical diesters, mixtures of products can be formed unless one α-position is blocked or significantly more acidic.[8]

  • Harsh Conditions: Requires strongly basic conditions, which may not be compatible with sensitive functional groups.

G

Representative Experimental Protocol: Synthesis of 1-Methyl-4-piperidone

This protocol describes the key cyclization and subsequent steps to form a piperidone precursor, based on the classic synthesis from bis-(β-carbethoxyethyl)methylamine.[10]

Reaction: Diethyl 3,3'-(methylazanediyl)dipropanoate to Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Materials:

  • Diethyl 3,3'-(methylazanediyl)dipropanoate (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Anhydrous Toluene or Benzene

  • Aqueous Hydrochloric Acid (for workup)

Procedure:

  • A solution of sodium ethoxide in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (nitrogen).

  • The solution is heated to reflux.

  • A solution of diethyl 3,3'-(methylazanediyl)dipropanoate in anhydrous toluene is added dropwise to the refluxing base solution over 1-2 hours.

  • After the addition is complete, the reaction mixture is maintained at reflux for an additional 2-4 hours.

  • The mixture is cooled to room temperature, and the reaction is quenched by the slow addition of dilute aqueous HCl until the solution is acidic.

  • The layers are separated, and the aqueous layer is extracted with toluene or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield the crude ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

  • Hydrolysis and Decarboxylation: The crude β-keto ester is then refluxed with a strong acid (e.g., 20% HCl) for several hours. This hydrolyzes both the ester and effects decarboxylation to yield 1-methyl-4-piperidone.[10]

  • The resulting piperidone can be further functionalized at the 3-position to introduce the acetic acid side chain.

Data Summary
SubstrateBaseConditionsProductYield (%)Reference
bis-(β-carbethoxyethyl)methylamineNaOEtToluene, RefluxEthyl 1-methyl-4-piperidone-3-carboxylateHigh[10]
Adipic Ester DerivativesNaOEtEthanol, Reflux5-membered β-keto esterGood[8]
Pimelic Ester DerivativesNaOEtEthanol, Reflux6-membered β-keto esterGood[8]

Route 3: Piperidine Synthesis via Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of carbo- and heterocyclic rings.[11][12] The reaction utilizes well-defined ruthenium or molybdenum catalysts to form a new double bond within a molecule by cyclizing a diene precursor.

Conceptual Overview

For piperidine synthesis, an acyclic nitrogen-containing diene is subjected to a metathesis catalyst, typically a Grubbs- or Hoveyda-Grubbs-type ruthenium complex.[11] The reaction proceeds via a series of [2+2] cycloadditions and cycloreversions through a metallacyclobutane intermediate, ultimately releasing a small volatile alkene (usually ethylene) and forming the desired cyclic product, a tetrahydropyridine.[12] This intermediate is then reduced to the final saturated piperidine ring. The high functional group tolerance of modern catalysts makes RCM an attractive strategy.[11]

Advantages:

  • Exceptional Functional Group Tolerance: Compatible with a wide range of functional groups, including esters, amides, and alcohols.

  • Mild Conditions: Reactions are typically run at or near room temperature.

  • Stereochemical Control: The stereochemistry of substituents on the acyclic precursor can be directly translated to the cyclic product.[13]

Disadvantages:

  • Cost of Catalysts: Ruthenium catalysts can be expensive, especially for large-scale synthesis.

  • Substrate Preparation: Requires the synthesis of a specific diene precursor.

  • E/Z Selectivity: The newly formed double bond can result in a mixture of E/Z isomers, although some catalysts offer high selectivity.

G

Representative Experimental Protocol: RCM for a Piperidine Precursor

This protocol is a generalized procedure for the RCM cyclization of a protected diallylamine derivative, a common precursor for substituted piperidines.[13]

Reaction: N,N-diallyl-p-toluenesulfonamide to 1-tosyl-1,2,3,6-tetrahydropyridine

Materials:

  • N,N-diallyl-p-toluenesulfonamide (1.0 eq)

  • Grubbs' Second Generation Catalyst (0.01-0.05 eq)

  • Anhydrous, degassed Dichloromethane (DCM) or Toluene

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the N,N-diallyl-p-toluenesulfonamide substrate in anhydrous, degassed DCM. The concentration is typically low (0.01-0.1 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Add the Grubbs' catalyst to the solution. The solution will typically change color (e.g., to dark brown).

  • Stir the reaction mixture at room temperature or gentle reflux (approx. 40 °C) for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst. Stir for 20-30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 1-tosyl-1,2,3,6-tetrahydropyridine.

  • Reduction: The resulting tetrahydropyridine is then reduced to the corresponding piperidine via catalytic hydrogenation (e.g., H₂, Pd/C in methanol).

Data Summary
Substrate TypeCatalystConditionsProductYield (%)Reference
Protected DiallylaminesGrubbs' I or IIDCM or Toluene, RT to 40°CTetrahydropyridines80-95[11]
Diene from D-SerineGrubbs' CatalystDCM, RefluxChiral Tetrahydropyridine65-91[13]
Complex Polycyclic PrecursorGrubbs' IToluene, 110°C8-membered ring26[12]

Comparative Summary of Synthetic Routes

The optimal synthetic route to a substituted piperidine acetic acid depends heavily on the specific target structure, required stereochemistry, available resources, and desired scale. The table below provides a high-level comparison to guide this critical decision-making process.

MetricCatalytic HydrogenationDieckmann CondensationRing-Closing Metathesis (RCM)
Overall Strategy Reduction of existing aromatic ringConstruction of ring from acyclic diesterConstruction of ring from acyclic diene
Typical Yield Good to ExcellentGoodGood to Excellent
Stereoselectivity Often difficult to control without chiral catalystsDepends on stereocenters in acyclic precursorHigh, preserves stereochemistry of precursor
Scalability ExcellentGoodModerate (catalyst cost can be a factor)
Substrate Scope Limited by functional group toleranceBroad, but requires specific diester precursorsVery Broad
Key Advantages Atom economical, direct, scalableReliable, classic method, versatile intermediateExcellent functional group tolerance, mild conditions
Key Disadvantages Harsh conditions, catalyst poisoning, poor chemoselectivityMulti-step, harsh basic conditions, potential regioselectivity issuesExpensive catalysts, requires diene synthesis

Conclusion

The synthesis of substituted piperidine acetic acids is a well-explored yet continuously evolving field.

  • Catalytic Hydrogenation remains the method of choice for large-scale, industrial applications where the pyridine precursor is readily available and lacks sensitive functional groups.[1]

  • The Dieckmann Condensation offers a robust and reliable, albeit more traditional, approach for constructing the piperidine core, leading to a versatile piperidone intermediate that can be further elaborated.[10][14]

  • Ring-Closing Metathesis provides unparalleled flexibility and functional group tolerance, making it ideal for the synthesis of complex, highly functionalized targets in a research and development setting, where catalyst cost is less of a barrier.[11][13]

Ultimately, the selection of a synthetic route requires a careful balancing of factors including the complexity of the target molecule, cost, scale, and available expertise. This guide serves as a foundational resource for navigating these choices, enabling researchers to design and execute more efficient and effective syntheses of these critical pharmaceutical building blocks.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride is classified as an acute oral toxicant and requires careful handling.

Table 1: Hazard Profile of this compound hydrochloride

Hazard ClassificationGHS PictogramSignal WordHazard StatementStorage Class
Acute Toxicity 4, OralGHS07WarningH302: Harmful if swallowed11: Combustible Solids

This information is derived from the Safety Data Sheet (SDS) and dictates the necessity of the stringent disposal protocols outlined below. The primary risk is accidental ingestion, making containment and clear labeling paramount.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a systematic process. This workflow ensures that the waste is handled safely from the point of generation to its final removal by a licensed disposal vendor.

cluster_0 Step 1: Point of Generation cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposal A Unwanted Material (this compound) B Select Compatible Container (e.g., original container, HDPE) A->B Initiate Disposal C Affix 'Hazardous Waste' Label B->C D Transfer Waste to Container C->D E Store in Satellite Accumulation Area (SAA) D->E Securely Closed F Arrange Pickup with EHS/Waste Vendor E->F When Full or Time Limit Reached

Caption: Workflow for the disposal of this compound.

Methodology:

  • Personal Protective Equipment (PPE): Before handling the waste, at a minimum, wear standard laboratory PPE, including safety goggles with side shields, a lab coat, and nitrile gloves.

  • Waste Characterization and Segregation:

    • This compound is a solid organic acid. It must be disposed of as hazardous chemical waste.

    • Crucially, do not mix this waste with other waste streams such as solvents, bases, or oxidizers to prevent unforeseen chemical reactions[1]. The guiding principle is to segregate waste based on chemical compatibility[2].

  • Containment:

    • The ideal waste container is the original product container[2][3].

    • If the original container is unavailable, use a high-density polyethylene (HDPE) container with a secure, screw-top cap that is compatible with the chemical[3][4].

    • Ensure the container is in good condition, free from leaks or external residue[2].

  • Labeling:

    • All hazardous waste containers must be clearly labeled[5].

    • The label must include the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the hazard (e.g., "Toxic")[6].

    • Your institution's Environmental Health & Safety (EHS) office will provide specific labels that comply with EPA and local regulations.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • The labeled, closed container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[3][6].

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel[3][4].

    • Keep the waste container securely capped at all times, except when adding waste[2][3].

  • Final Disposal:

    • Once the container is full or has been accumulating for the maximum time allowed by your institution (often up to one year for partially filled containers in an SAA), arrange for pickup through your institution's EHS office[3][6].

    • Do not dispose of this chemical down the drain or in the regular trash[2][5]. All hazardous wastes must be disposed of through a licensed hazardous waste collection program[2].

The Logic of Segregation: A Decision Framework

Proper segregation is the cornerstone of safe laboratory waste management. It prevents dangerous reactions and ensures that waste can be disposed of in the most environmentally sound and cost-effective manner.

A (2,2,6,6-Tetramethylpiperidin-4-yl) acetic acid Waste B Is it a solid? A->B C Is it mixed with liquid? B->C No D Solid Organic Acid Waste B->D Yes E Aqueous Solution? C->E Yes F Aqueous Acidic Waste E->F Yes G Organic Solvent Solution? E->G No H Halogenated Solvent? G->H Yes I Non-Halogenated Organic Waste H->I No J Halogenated Organic Waste H->J Yes

Caption: Decision tree for segregating waste containing the target compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect Yourself: Don appropriate PPE, including a respirator if there is a risk of airborne dust.

  • Containment & Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • Use an inert absorbent material (e.g., vermiculite, sand) for solutions[7].

    • Place all cleanup materials into a properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific protocols.

Regulatory Framework

All disposal procedures are governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][8]. Academic laboratories may operate under the alternative requirements of Subpart K, which provides specific guidelines for managing hazardous waste in an academic setting[9]. Your institution's EHS department is the ultimate authority on interpreting and implementing these regulations for your specific location.

References

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Waste Handling Best Practices for New Chemists. CP Lab Safety. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Acetic Acid MSDS. Sciencelab.com. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, but this pursuit must be anchored in an unwavering dedication to safety. The compound (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid and its analogues are valuable building blocks in medicinal chemistry. However, their handling necessitates a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Foundational Hazard Analysis: Understanding the "Why"

Effective safety protocols are not merely about following rules; they are about understanding the risks. This compound and structurally similar compounds present several key hazards that directly inform our PPE strategy.[1] The primary routes of exposure are inhalation of dust particles, direct skin and eye contact, and accidental ingestion.

Based on available safety data, this class of compounds is classified as:

  • Harmful if swallowed (Acute Toxicity 4, Oral).[2][3]

  • Causes skin irritation (Skin Irritation, Category 2).[2][3][4][5]

  • Causes serious eye irritation (Eye Irritation, Category 2).[2][3][4][5][6]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[2][3][4][5]

These classifications are not abstract labels; they are directives. Skin and eye irritation mean the compound can cause inflammation and discomfort upon contact.[7] The potential for respiratory irritation signifies that inhaling the solid dust can lead to coughing and irritation of the respiratory tract.[4][5] Therefore, our primary objective is to establish effective barriers to prevent the compound from coming into contact with our bodies.

Hazard Classification Summary
Hazard ClassificationGHS CategorySignal Word
Acute Toxicity, OralCategory 4Warning
Skin Corrosion/IrritationCategory 2Warning
Serious Eye Damage/IrritationCategory 2Warning
Specific Target Organ Toxicity (Single Exposure)Category 3Warning
Data synthesized from multiple safety data sheets.[2][3][4][5]

The Core Directive: Mandatory PPE Ensemble

For any procedure involving the handling of solid this compound, the following PPE is mandatory. This ensemble is designed to provide comprehensive protection against the identified hazards.

A. Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious irritation.[4][5] Standard safety glasses are insufficient as they do not protect against splashes or airborne dust.

  • Minimum Requirement : Chemical safety goggles that provide a complete seal around the eyes.[8][9]

  • Best Practice/High-Risk Operations : When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to chemical safety goggles.[10] This provides a secondary layer of protection for the entire face.

B. Hand Protection: Preventing Dermal Absorption

This compound is a known skin irritant.[2][3] The choice of glove material is critical to prevent chemical permeation.

  • Required Glove Type : Impervious chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling this type of solid chemical.[9][11]

  • Protocol : Always inspect gloves for tears or punctures before use.[2] For procedures with prolonged handling, consider double-gloving. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[10]

C. Body Protection: Shielding Against Contamination

To prevent contact with clothing and skin, appropriate body protection is non-negotiable.

  • Standard Requirement : A clean, buttoned laboratory coat must be worn at all times.[11]

  • Enhanced Protection : For tasks involving significant quantities of the solid, consider using chemical-resistant overalls or an apron worn over the lab coat.[12]

D. Respiratory Protection: Mitigating Inhalation Risks

The fine, dusty nature of the solid compound poses a respiratory hazard.[4][5]

  • Engineering Controls First : All weighing and transfer operations of the solid compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize airborne dust.[11]

  • When Respirators are Required : If engineering controls are not available or are insufficient to control dust generation, respiratory protection is mandatory. A NIOSH-approved N95 or higher-rated particulate respirator is required.[4][11] Surgical masks offer no protection against chemical dusts and must not be used.[10]

Operational and Disposal Protocols

Properly selected PPE is only effective when integrated into a systematic and logical workflow, from initial handling to final disposal.

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal start Assess Task Risk (e.g., Weighing, Transfer, Reaction) sds Consult Safety Data Sheet (SDS) start->sds ppe_select Select Mandatory PPE: - Goggles - Nitrile Gloves - Lab Coat sds->ppe_select fume_hood Verify Chemical Fume Hood is Operational ppe_select->fume_hood don_ppe Don PPE Correctly fume_hood->don_ppe Proceed to Handling conduct_work Conduct Work Inside Fume Hood don_ppe->conduct_work monitor Monitor for Spills or Contamination conduct_work->monitor decontaminate Decontaminate Work Area monitor->decontaminate Work Complete doff_ppe Doff PPE in Correct Order (Gloves First) decontaminate->doff_ppe dispose Dispose of Contaminated PPE in Hazardous Waste doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash

Caption: PPE selection and use workflow.

Step-by-Step Handling and Disposal Plan
  • Preparation : Before any work begins, ensure an appropriate chemical spill kit is readily accessible.[11] Verify that the eyewash station and safety shower are unobstructed and functional.[4]

  • Donning PPE : Put on PPE in the following order: lab coat, then safety goggles/face shield, and finally, gloves. Ensure gloves are pulled over the cuffs of the lab coat.[10]

  • Handling : Conduct all manipulations of the solid compound within a chemical fume hood to control dust.[11] Use non-sparking tools where necessary.[2]

  • Decontamination : After handling, decontaminate the work surface and any equipment used.

  • Doffing PPE : To prevent cross-contamination, remove PPE carefully in the reverse order it was put on. First, remove gloves by peeling them off without touching the outer surface. Then, remove the lab coat, followed by the eye and face protection.

  • Disposal of Contaminated PPE : All disposable PPE, including gloves and any contaminated wipes, must be placed in a clearly labeled hazardous waste container.[4][11] Non-disposable items like lab coats must be professionally laundered if contaminated.[13]

  • Personal Hygiene : Immediately wash hands thoroughly with soap and water after removing all PPE.[2][4]

Emergency Response: A Procedural Guide

In the event of an accidental exposure or spill, a swift and correct response is critical. Your PPE is your primary defense during these events.

Emergency Response Workflow

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Minor Spill Containment spill Spill or Exposure Occurs skin Skin Contact spill->skin Skin eye Eye Contact spill->eye Eye inhalation Inhalation spill->inhalation Inhalation evacuate Alert others and evacuate immediate area. spill->evacuate Spill skin_action Remove contaminated clothing. Flush with water for 15 min. skin->skin_action eye_action Flush eyes at eyewash station for 15 min. eye->eye_action inhale_action Move to fresh air. inhalation->inhale_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhale_action->seek_medical ppe_check Ensure appropriate PPE is worn (add respirator if needed). evacuate->ppe_check contain Cover spill with inert absorbent material. ppe_check->contain collect Carefully sweep up and collect in waste container. contain->collect

Caption: Emergency response for exposure or spills.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][14] Seek immediate medical attention.

  • Skin Contact : Remove any contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][14] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air immediately.[4][5] If they are not breathing, begin artificial respiration. Seek immediate medical attention.

  • Minor Spill : For small spills, use an inert absorbent material to carefully sweep up the solid, avoiding dust generation.[8][15] Place the material into a sealed, labeled container for hazardous waste disposal.[2]

By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work. This guide serves as a foundational document; always consult the most current Safety Data Sheet for the specific material you are using.

References

  • This compound hydrochloride Safety Information . Sigma-Aldrich.

  • Generic Safety Data Sheet . DuPont Nutrition Biosciences ApS.

  • Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid . Thermo Fisher Scientific.

  • Safety Data Sheet: 4-Hydroxy-2,2,6,6-tetramethylpiperidine . Thermo Fisher Scientific.

  • Personal protective equipment for handling (4-Methylpiperidin-1-yl)acetic acid . BenchChem.

  • Safety Data Sheet: 2-(2,6-Diethylphenyl)acetic acid . Cato Research Chemicals.

  • Safety Data Sheet: Acetic acid . Thermo Fisher Scientific.

  • Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine . Fisher Scientific.

  • Safety Data Sheet: (S)-(1-Fmoc-piperidin-3-yl)acetic acid . Fluorochem Ltd.

  • Safety Data Sheet . Fisher Scientific.

  • Decanedioic acid, bis(2,2,6,6-tetramethyl-4-piperidinyl) ester: Human health tier II assessment . Australian Government Department of Health.

  • General Description and Discussion of the Levels of Protection and Protective Gear . Occupational Safety and Health Administration (OSHA).

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . National Institute for Occupational Safety and Health (NIOSH).

  • Discover the Various Types of PPE for Optimal Chemical Safety . Aliport.

  • Material Safety Data Sheet: Acetic Acid, Glacial .

  • Personal Protective Equipment for Pesticide Handlers . U.S. Environmental Protection Agency (EPA).

  • Material Safety Data Sheet: Acetic acid . ScienceLab.com.

  • N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide . PubChem, National Center for Biotechnology Information.

  • Glacial Acetic Acid Safety Information . University of California Merced, Environmental Health & Safety.

  • Safety Data Sheet: Acetic acid (glacial) 100% . Merck Millipore.

  • Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl . Carl ROTH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.